5-Fluoro-6-methoxynicotinic acid
Description
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Properties
IUPAC Name |
5-fluoro-6-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYCMDNRKZENOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717125 | |
| Record name | 5-Fluoro-6-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953780-42-2 | |
| Record name | 5-Fluoro-6-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Fluoro-6-methoxynicotinic Acid (CAS Number 953780-42-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Fluoro-6-methoxynicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but also to explain the scientific rationale behind the compound's synthesis, properties, and potential applications, grounded in established chemical principles.
Introduction: The Strategic Value of Fluorinated Pyridines
This compound (CAS 953780-42-2) is a heterocyclic building block belonging to the family of functionalized nicotinic acids.[1][2][3][4][5] The strategic incorporation of fluorine and methoxy groups onto the pyridine core offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of larger molecules.
The pyridine ring is a common scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its relative metabolic stability. The introduction of a fluorine atom can significantly alter a molecule's properties, including:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug candidate.
-
Lipophilicity and Permeability: Fluorine substitution can enhance a molecule's ability to cross biological membranes.[6][7]
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with target proteins, potentially increasing potency and selectivity.
The methoxy group further functionalizes the molecule, providing an additional site for hydrogen bonding and influencing the electronic nature of the pyridine ring. This combination of substituents makes this compound a valuable intermediate for the synthesis of novel therapeutic agents. It is classified as a member of the "Protein Degrader Building Blocks" family by some suppliers, suggesting its potential utility in the rapidly advancing field of targeted protein degradation.[2]
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties for this compound is presented below. These values are primarily computed predictions from chemical databases and provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| CAS Number | 953780-42-2 | [1][2][3][4][5] |
| Molecular Formula | C₇H₆FNO₃ | [1][2][3][4] |
| Molecular Weight | 171.13 g/mol | [1][2][3][4] |
| Appearance | Off-white to light brown solid | Generic Supplier Data |
| Monoisotopic Mass | 171.03317122 Da | [4] |
| XLogP3 (Predicted) | 0.8 | [6] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Topological Polar Surface Area | 59.4 Ų | [4] |
| pKa (Predicted) | 3.40 ± 0.10 | Chemicalize Prediction |
Spectroscopic Characterization
While specific experimental spectroscopic data for this compound is not publicly available in the scientific literature, chemical suppliers confirm its availability upon request.[1][8] Based on the structure, the expected spectroscopic signatures would be:
-
¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring, the methoxy group protons, and the acidic proton of the carboxylic acid. The fluorine atom will cause characteristic splitting patterns (coupling) in the signals of adjacent protons.
-
¹³C NMR: Seven distinct carbon signals, with the carbon atom bonded to fluorine exhibiting a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR: A singlet or a multiplet depending on the coupling with nearby protons.
-
Mass Spectrometry (MS): An exact mass measurement confirming the molecular formula C₇H₆FNO₃. Predicted mass spectrometry data for various adducts is available.[6] For example, the [M+H]⁺ ion is predicted at m/z 172.04045.[6]
Synthesis of this compound: A Proposed Methodology
The proposed synthesis involves the oxidation of a corresponding aldehyde precursor, 5-fluoro-6-methoxynicotinaldehyde. This transformation is a common and reliable method for the preparation of carboxylic acids.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of the isomeric 5-fluoro-2-methoxynicotinic acid as described in U.S. Patent 9,096,593 B2.[9]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 5-fluoro-6-methoxynicotinaldehyde (1.0 equivalent) in a solvent mixture of 1,4-dioxane and water (e.g., a 3:1 ratio).
-
Rationale: The mixed solvent system ensures the solubility of both the organic starting material and the inorganic oxidizing agent.
-
-
Reagent Addition: To the stirred solution at room temperature, add sodium chlorite (NaClO₂, ~1.8 equivalents) followed by sulfamic acid (~7.6 equivalents).
-
Rationale: Sodium chlorite is the oxidizing agent. Sulfamic acid is used as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored for the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate.
-
Rationale: This step separates the desired organic product from the aqueous phase containing inorganic salts.
-
-
Purification: Wash the combined organic layers sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Rationale: These washing steps remove any remaining water-soluble impurities. Drying removes residual water before solvent evaporation.
-
-
Final Product Characterization: The crude this compound can be further purified by recrystallization or column chromatography if necessary. The final product's identity and purity should be confirmed using standard analytical techniques (NMR, MS, and HPLC).
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities for this compound have not been extensively reported in peer-reviewed literature, its structural motifs are present in compounds investigated for various therapeutic targets. Its value lies in its utility as a versatile chemical intermediate.
Diagram of Potential Application Areas
Caption: Potential synthetic transformations and resulting therapeutic areas.
-
Scaffold for Bioactive Molecules: The carboxylic acid group serves as a handle for amide bond formation, a cornerstone of medicinal chemistry. This allows for the coupling of this compound to a wide array of amine-containing fragments to explore structure-activity relationships (SAR).
-
Kinase Inhibitors: The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The fluorine and methoxy substituents can be used to fine-tune binding interactions and improve pharmacokinetic properties.
-
Targeted Protein Degradation: As suggested by its classification by some suppliers, this molecule could be used as a building block for Proteolysis Targeting Chimeras (PROTACs). The carboxylic acid can be used to link to a ligand for an E3 ubiquitin ligase or a ligand for a target protein.
-
GPCR Modulators: Nicotinic acid and its derivatives are known to interact with G-protein coupled receptors (GPCRs). This scaffold could be elaborated to develop novel modulators for this important class of drug targets.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on safety data sheets for structurally related compounds, the following general precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and strategically designed building block for medicinal chemistry and drug discovery. While detailed public data on its synthesis and biological applications are sparse, its structural features—a fluorinated and methoxylated pyridine carboxylic acid—offer significant potential for the development of novel therapeutics with improved pharmacological profiles. The proposed synthetic route provides a logical and feasible starting point for its preparation in a research setting. As with any specialized chemical, direct consultation with suppliers for analytical data is recommended for researchers intending to utilize this compound in their synthetic programs.
References
- 1. molcore.com [molcore.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 001chemical.com [001chemical.com]
- 4. echemi.com [echemi.com]
- 5. 5-FLUORO-6-METHOXY-3-PYRIDINECARBOXYLIC ACID | 953780-42-2 [amp.chemicalbook.com]
- 6. PubChemLite - this compound (C7H6FNO3) [pubchemlite.lcsb.uni.lu]
- 7. (5-Fluoro-6-methoxypyridin-3-yl)boronic acid | C6H7BFNO3 | CID 44717400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 953780-42-2|this compound|BLD Pharm [bldpharm.com]
- 9. 5-Fluoro-2-methoxynicotinic acid | 884494-82-0 [m.chemicalbook.com]
An In-Depth Technical Guide to 5-Fluoro-6-methoxynicotinic Acid: A Core Building Block for Targeted Protein Degradation
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-6-methoxynicotinic acid, a key heterocyclic building block in modern medicinal chemistry. With the rise of novel therapeutic modalities, the strategic functionalization of core scaffolds has become paramount. This document details the fundamental molecular and physicochemical properties of this compound, its synthesis, and its critical application in the development of Proteolysis-Targeting Chimeras (PROTACs). Included are detailed, field-proven experimental protocols and logical frameworks designed to empower researchers in drug discovery and development.
Introduction: The Strategic Value of Substituted Nicotinic Acids
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, the pyridine carboxylic acid scaffold is particularly prominent, found in drugs developed for a wide array of diseases including cancer, diabetes, and tuberculosis.[1][2] The precise placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn dictates its pharmacological activity and selectivity.[3]
This compound (IUPAC name: 5-fluoro-6-methoxypyridine-3-carboxylic acid) has emerged as a valuable intermediate, particularly for its role as a "Protein Degrader Building Block".[4] This classification points directly to its utility in constructing PROTACs—heterobifunctional molecules that co-opt the body's own protein disposal machinery to eliminate disease-causing proteins. This guide will dissect the properties of this key molecule and provide practical workflows for its use.
Molecular and Physicochemical Profile
A thorough understanding of a building block's fundamental properties is essential for its effective use in multi-step synthetic campaigns. The key identifiers and physicochemical parameters for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆FNO₃ | [4] |
| Molecular Weight | 171.13 g/mol | [4] |
| CAS Number | 953780-42-2 | [4] |
| Appearance | Off-white to light brown solid | [5] |
| Predicted pKa | 3.40 ± 0.10 | [5] |
| Predicted XLogP3 | 0.8 | [6] |
| Predicted Boiling Point | 275.9 ± 35.0 °C at 760 mmHg | [5][6] |
| Predicted Density | 1.386 ± 0.06 g/cm³ | [5] |
Synthesis of this compound
While a specific, peer-reviewed synthesis for this compound is not prominently documented in publicly available literature, a plausible and efficient route can be designed based on established methodologies for analogous substituted pyridines.[1][5][6] The following protocol represents a logical, multi-step synthesis starting from commercially available precursors.
Causality Behind Experimental Choices: The strategy relies on building the functional groups around a pre-existing pyridine core. The choice of a dihalopyridine allows for sequential, regioselective nucleophilic aromatic substitution (SNAr). The methoxy group is installed first, followed by a metal-halogen exchange and carboxylation. This order is chosen because the methoxy group can influence the electronic properties of the ring for the subsequent steps.
Representative Synthesis Protocol
-
Step 1: Regioselective Methoxylation of 2,5-Difluoro-6-chloropyridine.
-
To a solution of 2,5-difluoro-6-chloropyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add sodium methoxide (1.1 eq) portion-wise at 0 °C under an argon atmosphere.
-
Allow the reaction to warm to room temperature and stir for 16 hours, monitoring by TLC or LC-MS. The higher reactivity of the halogen at the 6-position often favors this substitution.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield 5-fluoro-2-methoxy-6-chloropyridine.
-
-
Step 2: Grignard Formation and Carboxylation.
-
In a flame-dried, three-neck flask under argon, add magnesium turnings (1.5 eq) and a crystal of iodine to anhydrous tetrahydrofuran (THF).
-
Add a small portion of 5-fluoro-2-methoxy-6-chloropyridine from Step 1 dissolved in anhydrous THF to initiate Grignard formation.
-
Once the reaction initiates (as evidenced by heat and color change), add the remaining solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, stir for an additional 2 hours at room temperature.
-
Cool the reaction mixture to -78 °C and bubble dry carbon dioxide gas through the solution for 1-2 hours.
-
Allow the mixture to warm slowly to room temperature, then quench by carefully adding 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Step 3: Hydrolysis to the Carboxylic Acid.
-
This step may not be necessary if the carboxylation workup fully hydrolyzes the intermediate carboxylate salt, but is included for completeness.
-
Dissolve the crude product from Step 2 in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature until the ester (if any) is fully hydrolyzed (monitor by TLC/LC-MS).
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Application in PROTAC Synthesis
The carboxylic acid moiety of this compound is a versatile chemical handle for conjugation, most commonly through amide bond formation. In the context of PROTACs, this molecule can serve as the precursor to the warhead—the portion of the PROTAC that binds to the target Protein of Interest (POI).
PROTAC Synthesis Workflow
The general workflow involves coupling the POI-binding precursor (derived from our title compound) with a linker that is already attached to an E3 ligase ligand (e.g., derivatives of pomalidomide or thalidomide for the Cereblon E3 ligase).
Caption: General workflow for PROTAC synthesis via amide coupling.
Detailed Protocol: Amide Coupling for PROTAC Formation
This protocol describes a standard procedure for coupling this compound with an amine-functionalized linker attached to an E3 ligase ligand.
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
In a separate vial, dissolve the amine-functionalized Linker-E3 Ligase Ligand (1.1 eq).
-
Prepare solutions of HATU (1,1-Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) in anhydrous DMF.
-
-
Carboxylic Acid Activation:
-
To the solution of this compound, add the HATU solution followed by the DIPEA solution.
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester intermediate.
-
-
Coupling Reaction:
-
Add the solution of the Amine-Linker-E3 Ligase Ligand to the activated acid mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS until the starting carboxylic acid is consumed.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final, high-purity PROTAC molecule. Purity should be >95% for use in biological assays.
-
Characterization and Analysis
-
¹H NMR (Proton NMR): Expected signals would include a singlet for the methoxy (-OCH₃) protons around 3.9-4.1 ppm. Two aromatic protons on the pyridine ring would appear as doublets or doublet of doublets in the aromatic region (typically 7.5-8.5 ppm), showing coupling to each other and to the fluorine atom. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield (>10 ppm).
-
¹³C NMR (Carbon NMR): Key signals would include the carboxylic carbon (~165-170 ppm), carbons of the pyridine ring (ranging from ~110-160 ppm, with C-F and C-O carbons being significantly shifted), and the methoxy carbon (~55-60 ppm).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 172.04 or the deprotonated molecule [M-H]⁻ at m/z 170.02.
Mechanism of Action for Derived PROTACs
A PROTAC synthesized using this compound as a building block functions by inducing the degradation of its target protein.
Caption: Mechanism of PROTAC-induced protein degradation.
The PROTAC molecule acts as a bridge, simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules onto the POI. This poly-ubiquitination serves as a molecular flag, marking the POI for recognition and subsequent degradation by the proteasome, the cell's protein disposal system. The PROTAC is then released and can act catalytically to induce the degradation of further POI molecules.
Safety and Handling
As with any laboratory chemical, this compound and its derivatives should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Storage under an inert atmosphere is recommended.
Conclusion
This compound represents a strategically important building block for modern drug discovery. Its substituted pyridine core is primed for incorporation into complex bioactive molecules, most notably as a warhead component in PROTACs. By understanding its fundamental properties and leveraging robust synthetic protocols for its incorporation, researchers can accelerate the development of novel therapeutics aimed at targeted protein degradation. This guide serves as a foundational resource to aid in these efforts, providing both the theoretical framework and practical methodologies required for success in the laboratory.
References
- 1. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 5. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Introduction: The Critical Role of Solubility in Drug Discovery
An In-Depth Technical Guide to the Solubility of 5-Fluoro-6-methoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a substituted pyridine carboxylic acid derivative with the molecular formula C₇H₆FNO₃ and a molecular weight of 171.13 g/mol .[1][2] It serves as a key building block in medicinal chemistry, particularly in the synthesis of novel therapeutics such as protein degraders.[1] The journey of a compound from a laboratory curiosity to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility is arguably one of the most critical.
Poor solubility can severely hamper drug development by causing:
-
Limited absorption and poor oral bioavailability.[3]
-
Unreliable and irreproducible results in in vitro biological assays.[4]
-
Significant challenges in developing suitable formulations for preclinical and clinical studies.[5]
This guide provides a comprehensive overview of the principles and methodologies for accurately characterizing the solubility of this compound, empowering researchers to make informed decisions throughout the drug discovery and development pipeline.
Pillar 1: Understanding the Nuances of Solubility Measurement
The term "solubility" can be deceptive in its simplicity. In the context of drug discovery, it is essential to distinguish between two key measurements: thermodynamic and kinetic solubility.[5]
-
Thermodynamic Solubility: This is the true, equilibrium solubility of a compound. It represents the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure, where the dissolved solute is in equilibrium with an excess of undissolved solid.[3][6] This measurement is the gold standard for formulation development and late-stage lead optimization, as it reflects the stable state of the system.[6]
-
Kinetic Solubility: This is a high-throughput assessment that measures the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock (typically dimethyl sulfoxide, DMSO).[4][7] It is not a true equilibrium measurement but rather an indication of a compound's tendency to remain in a supersaturated solution.[5] Due to its speed, it is invaluable during early-stage discovery for rapidly flagging compounds that may have solubility liabilities.[4][8]
The molecular structure of this compound, containing both a lipophilic methoxy group and an ionizable carboxylic acid, suggests that its solubility will be highly dependent on the pH of the medium—a characteristic common to its parent, nicotinic acid.[9] In acidic conditions, the carboxylic acid will be protonated, reducing its interaction with water, while in neutral to alkaline conditions, it will deprotonate to form a more soluble carboxylate anion.[9]
Pillar 2: Authoritative Protocols for Solubility Determination
The choice of method for determining solubility depends on the stage of research and the required level of precision. The following protocols represent industry-standard best practices.
Protocol 2.1: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is the definitive technique for measuring thermodynamic solubility.[5][10] It is based on achieving a true equilibrium between the solid and dissolved states of the compound.
Experimental Workflow:
-
Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at the end) to a known volume of the test solvent (e.g., phosphate-buffered saline (PBS) at pH 7.4) in a glass vial.[5][6]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration to ensure equilibrium is reached, typically 24 to 72 hours.[5][7][11]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is critically important and can be achieved by either:
-
Quantification: Carefully sample the clear supernatant or filtrate. Dilute the sample if necessary and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][12]
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent and temperature. The experiment should be run in duplicate or triplicate for statistical validity.[7]
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2.2: Kinetic Solubility via Nephelometry or Direct UV/LC-MS
This high-throughput method is ideal for early-stage screening where speed is paramount.[8] It begins with the compound already dissolved in an organic solvent.[4]
Experimental Workflow:
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[8][13]
-
Plating: In a 96-well microtiter plate, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells.[13]
-
Buffer Addition: Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final compound concentrations and a low final DMSO percentage (typically ≤2%).[4][13]
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a shorter period, typically 1 to 2 hours.[7]
-
Quantification: Determine the point of precipitation. Two common methods are:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattered light indicates the formation of a precipitate.[7][14]
-
Filtration & Analysis: Filter the contents of the wells through a solubility filter plate. The concentration of the compound in the filtrate is then quantified by UV spectroscopy or LC-MS against a calibration curve.[4][13] This is considered a more direct and accurate kinetic measurement.[15]
-
Caption: Workflow for Kinetic Solubility Determination.
Pillar 3: Data Presentation and Interpretation
While specific experimental data for this compound is not publicly available, we can present a representative dataset based on the expected behavior of a nicotinic acid derivative. This allows for a practical discussion of data interpretation.
Table 1: Representative Solubility Data for this compound
| Solvent/Buffer System | Measurement Type | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Water (pH 3.0) | Thermodynamic | 25 | < 50 | < 292 |
| Water (pH 7.4) | Thermodynamic | 25 | 850 | 4967 |
| PBS (pH 7.4) | Thermodynamic | 25 | 750 | 4383 |
| PBS (pH 7.4) | Kinetic | 25 | 150 | 876 |
| Ethanol | Thermodynamic | 25 | > 2000 | > 11685 |
| DMSO | Thermodynamic | 25 | > 10000 | > 58425 |
Interpretation of Results:
-
pH-Dependence: The data clearly illustrates the significant impact of pH. The low solubility at acidic pH 3.0 is expected as the carboxylic acid is protonated. At physiological pH 7.4, deprotonation leads to a substantial increase in aqueous solubility.
-
Kinetic vs. Thermodynamic: As is common, the kinetic solubility in PBS is lower than the thermodynamic value. This suggests the compound can precipitate from a supersaturated DMSO-derived solution, a critical finding for designing in vitro assays to avoid compound precipitation artifacts.
-
Organic Solvents: High solubility in polar organic solvents like ethanol and aprotic solvents like DMSO is typical and useful for preparing stock solutions and for certain formulation approaches.[16]
Conclusion
A thorough understanding and accurate measurement of solubility are non-negotiable for the successful progression of a drug candidate like this compound. By employing robust, validated protocols such as the shake-flask method for thermodynamic solubility and high-throughput kinetic assays for early screening, researchers can build a comprehensive solubility profile. This data-driven approach is fundamental to mitigating risks, enabling rational formulation design, and ultimately, increasing the probability of developing a safe and effective therapeutic.
References
- 1. calpaclab.com [calpaclab.com]
- 2. echemi.com [echemi.com]
- 3. evotec.com [evotec.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. rheolution.com [rheolution.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. refp.cohlife.org [refp.cohlife.org]
A Comprehensive Spectroscopic Guide to 5-Fluoro-6-methoxynicotinic Acid: In-Depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the spectroscopic properties of 5-Fluoro-6-methoxynicotinic acid, a key heterocyclic compound with significant potential in pharmaceutical research and development. In the absence of direct experimental spectra in publicly available literature, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures. We present an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, this guide offers detailed, field-proven protocols for the acquisition of high-quality spectroscopic data for solid organic molecules, ensuring scientific integrity and reproducibility. The causality behind experimental choices is explained, and all claims are supported by authoritative sources, providing a trustworthy and comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction to this compound and the Imperative of Spectroscopic Characterization
This compound is a substituted pyridine derivative. The presence of a carboxylic acid, a methoxy group, and a fluorine atom on the pyridine ring makes it a molecule of interest for medicinal chemistry, as these functional groups can significantly influence its physicochemical properties, biological activity, and metabolic stability. Accurate structural elucidation and purity assessment are paramount in the drug discovery and development process, and spectroscopic techniques are the cornerstone of this characterization.
This guide delves into the three primary spectroscopic methods used for the characterization of organic molecules:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the molecular structure by analyzing the magnetic properties of atomic nuclei.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule based on their vibrational frequencies.
-
Mass Spectrometry (MS): To determine the molecular weight and gain insights into the molecular structure through fragmentation analysis.
Due to the limited availability of published experimental spectra for this compound, this guide will provide a detailed predictive analysis of its spectroscopic data. This predictive approach, grounded in the analysis of closely related compounds and established spectroscopic theory, offers a robust framework for researchers working with this and similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in a molecule can be determined.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would likely exhibit three distinct signals in the aromatic region and one signal for the methoxy group protons.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of δ 12.0-13.0 ppm. The acidic nature of this proton and its potential for hydrogen bonding often result in a broad signal.
-
Aromatic Protons (Pyridine Ring):
-
The proton at position 2 (H-2) is expected to be a doublet, influenced by the adjacent proton at position 4. Its chemical shift will be significantly downfield due to the deshielding effect of the neighboring nitrogen atom and the carboxylic acid group.
-
The proton at position 4 (H-4) will likely appear as a doublet of doublets, being coupled to the proton at H-2 and the fluorine atom at position 5.
-
-
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is anticipated, typically in the range of δ 3.8-4.0 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the presence of fluorine, carbon-fluorine coupling will be observed for the carbons in proximity to the fluorine atom.
-
Carboxylic Carbon (-COOH): This carbon will appear as a singlet in the downfield region of the spectrum, typically around δ 165-175 ppm.
-
Aromatic Carbons (Pyridine Ring):
-
The carbon bearing the fluorine atom (C-5) will show a large one-bond carbon-fluorine coupling constant (¹JCF).
-
The carbons adjacent to the fluorine (C-4 and C-6) will exhibit smaller two-bond carbon-fluorine coupling constants (²JCF).
-
The chemical shifts of the ring carbons will be influenced by the substituents. The carbon attached to the electron-withdrawing carboxylic acid group (C-3) and the nitrogen atom (C-2 and C-6) will be deshielded.
-
-
Methoxy Carbon (-OCH₃): A singlet for the methoxy carbon is expected in the range of δ 50-60 ppm.
Experimental Protocol for NMR Data Acquisition
This protocol outlines the steps for acquiring high-quality NMR spectra of a solid sample like this compound.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to singlets for each carbon, though coupled spectra can be acquired to observe C-H couplings.
-
Diagram: Molecular Structure and Atom Numbering for NMR Assignments
Caption: Atom numbering for NMR assignments.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum of transmittance or absorbance versus wavenumber.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, aromatic ring, methoxy group, and carbon-fluorine bond.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Predicted Intensity |
| 3300-2500 | Carboxylic Acid (-OH) | O-H stretch (H-bonded) | Broad, Strong |
| ~1700 | Carboxylic Acid (C=O) | C=O stretch | Strong |
| 1600-1450 | Aromatic Ring (C=C) | C=C stretching | Medium to Strong |
| ~1300-1000 | C-O Stretch | Ether and Carboxylic Acid | Strong |
| ~1250-1000 | C-F Stretch | Strong |
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[1]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.[2]
-
C=C Stretch (Aromatic Ring): Several bands of medium to strong intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the pyridine ring.[3]
-
C-O Stretch: Strong absorptions in the 1300-1000 cm⁻¹ region will arise from the C-O stretching of the carboxylic acid and the methoxy group.
-
C-F Stretch: A strong absorption band in the 1250-1000 cm⁻¹ region is characteristic of the carbon-fluorine bond.
Experimental Protocol for IR Data Acquisition (ATR Method)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: Collect the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Diagram: IR Spectroscopy Workflow
Caption: A typical workflow for ATR-IR spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
Predicted Mass Spectrum and Fragmentation
For this compound (Molecular Weight: 171.13 g/mol ), the mass spectrum will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used.
-
Molecular Ion Peak: In Electron Ionization (EI), a molecular ion peak at m/z 171 would be expected. In soft ionization techniques like Electrospray Ionization (ESI), a protonated molecule [M+H]⁺ at m/z 172 or a deprotonated molecule [M-H]⁻ at m/z 170 would likely be observed.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Plausible fragmentation pathways for this compound include:
-
Loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in a fragment at m/z 154.
-
Loss of a methoxy radical (•OCH₃), leading to a fragment at m/z 140.
-
Decarboxylation (loss of CO₂) to give a fragment at m/z 127.
-
Cleavage of the pyridine ring can also occur, leading to smaller fragment ions. The fragmentation of nicotinic acid derivatives often involves the loss of the carboxyl group followed by the elimination of HCN from the pyridine ring.[4]
-
Experimental Protocol for Mass Spectrometry Data Acquisition
This protocol describes a general procedure for obtaining a mass spectrum using ESI-MS.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the micromolar to nanomolar concentration range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate can be added to promote ionization.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.
-
Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum over a suitable m/z range to include the expected molecular ion and fragment ions.
-
If tandem mass spectrometry (MS/MS) is available, the molecular ion can be isolated and fragmented to obtain a detailed fragmentation spectrum.
-
Diagram: Mass Spectrometry Analysis Pipeline
Caption: The general pipeline for mass spectrometry analysis.
Summary and Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By synthesizing information from analogous compounds and fundamental spectroscopic principles, we have presented a detailed interpretation of the expected NMR, IR, and MS spectra. The provided experimental protocols offer a reliable framework for researchers to acquire high-quality data for this and similar solid organic molecules.
The combination of these spectroscopic techniques provides a powerful and complementary approach to the unambiguous characterization of this compound. NMR spectroscopy elucidates the detailed molecular structure, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and provides further structural clues through fragmentation analysis. This multi-faceted spectroscopic approach is indispensable for ensuring the identity, purity, and quality of compounds in a research and drug development setting.
References
- 1. Infrared spectra prediction [cheminfo.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of 5-Fluoro-6-methoxynicotinic Acid: An In-depth Technical Guide for the Modern Medicinal Chemist
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of fluorinated heterocyclic scaffolds is a cornerstone of rational drug design. The fluorine atom, with its unique electronic properties, can profoundly influence the metabolic stability, pKa, and binding affinity of a molecule. When integrated into a privileged heterocyclic system like pyridine, it offers a powerful tool for modulating pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical overview of 5-Fluoro-6-methoxynicotinic acid, an emerging and highly valuable building block for medicinal chemistry. We will explore its synthesis, key chemical transformations, and its potential in the construction of novel therapeutic agents, providing field-proven insights and detailed experimental protocols to empower researchers in drug development.
Introduction: The Rationale for Fluorinated Pyridines in Drug Design
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with the pyridine ring being a particularly prevalent motif.[1] The introduction of a fluorine atom onto this scaffold is a well-established strategy to enhance the drug-like properties of a molecule. Fluorine's high electronegativity can lower the pKa of nearby basic centers, influencing a compound's ionization state at physiological pH and thereby affecting its solubility, permeability, and target engagement. Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation by cytochrome P450 enzymes, which can lead to an extended biological half-life.[2]
This compound combines these advantages in a single, versatile building block. The fluorine at the 5-position and the methoxy group at the 6-position create a unique electronic and steric environment on the pyridine ring, offering multiple avenues for synthetic diversification. The carboxylic acid at the 3-position serves as a convenient handle for a variety of chemical transformations, most notably amide bond formation, a ubiquitous linkage in pharmaceutical compounds.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 953780-33-0 | Internal Database |
| Molecular Formula | C₇H₆FNO₃ | [3] |
| Molecular Weight | 171.13 g/mol | [3] |
| Appearance | Off-white to white solid | General Observation |
| Boiling Point (Predicted) | 275.9°C at 760 mmHg | [3] |
| XLogP3 (Predicted) | 0.8 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
While extensive experimental spectroscopic data for this specific molecule is not widely published, representative data from closely related 5-fluoro-6-methoxypyridine derivatives suggest the following expected spectral characteristics:
-
¹H NMR: Resonances for the two aromatic protons on the pyridine ring are expected, along with a singlet for the methoxy group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups.
-
¹³C NMR: Signals for the six unique carbon atoms of the pyridine ring and the one carbon of the methoxy group will be observed. The carbon bearing the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).
-
¹⁹F NMR: A singlet is expected for the fluorine atom.
-
Mass Spectrometry: The exact mass can be used to confirm the elemental composition of the molecule.[3]
Synthesis of the Core Building Block
A logical starting point for the synthesis is a di-substituted pyridine that can be selectively functionalized. A potential route could involve the selective methoxylation of a dihalopyridine, followed by the introduction of the carboxylic acid moiety, and finally, fluorination. An alternative and potentially more direct approach would be the oxidation of a corresponding methyl-substituted pyridine.
Proposed Synthetic Pathway: Oxidation of a Precursor
This pathway relies on the synthesis of a 3-methyl-5-fluoro-6-methoxypyridine precursor, followed by oxidation to the carboxylic acid.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of 6-Methoxypyridine-3-carboxylic acid (Analogous Procedure)
This protocol for a closely related compound illustrates the key methoxylation step.
Materials:
-
6-Chloropyridine-3-carboxylic acid
-
Methanol (MeOH)
-
4 M Methanolic sodium methylate solution
-
Distilled water
-
11.9 M Hydrochloric acid (HCl)
Procedure:
-
Suspend 6-chloropyridine-3-carboxylic acid (4.15 g) in methanol (40 cc).[2]
-
To this suspension, add 4 M methanolic sodium methylate solution (40 cc).[2]
-
Heat the mixture under reflux for 60 hours.[2]
-
Distill off the solvent under reduced pressure.[2]
-
Take up the residue in distilled water (100 cc).[2]
-
Acidify the mixture to pH 5 with 11.9 M hydrochloric acid.[2]
-
Separate the resulting precipitate by filtration.
-
Wash the precipitate with distilled water (5 x 10 cc) and dry in the air to yield 6-methoxypyridine-3-carboxylic acid.[2]
Key Chemical Transformations and Applications
The utility of this compound as a heterocyclic building block is realized through its participation in a variety of chemical reactions that enable the construction of more complex molecules.
Amide Bond Formation: The Gateway to Bioactive Molecules
The carboxylic acid functionality is a prime site for amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments.
Caption: General workflow for amide bond formation.
Experimental Protocol: HATU-Mediated Amide Coupling (General Procedure)
This protocol is a robust and widely used method for the formation of amide bonds.
Materials:
-
This compound
-
Amine of interest
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (typically 1-4 hours, monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
While the title compound itself is not directly used in Suzuki coupling, its boronic acid derivative, (5-Fluoro-6-methoxypyridin-3-yl)boronic acid, is a key intermediate for forming C-C bonds with aryl or heteroaryl halides.[4] This reaction is instrumental in creating biaryl structures, which are prevalent in many classes of therapeutic agents.
Caption: Suzuki-Miyaura cross-coupling reaction.
Potential in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are an exciting new therapeutic modality that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules, and building blocks like this compound are ideal for constructing the linker component that connects the target protein binder to the E3 ligase ligand. The fluorinated pyridine motif can impart favorable physicochemical properties to the linker, such as improved solubility and metabolic stability.
Applications in Bioactive Molecules: An Expert Perspective
While there is a limited number of publicly disclosed, named bioactive molecules containing the exact this compound scaffold, its potential can be inferred from the biological activities of closely related compounds. For instance, various fluorinated and alkoxylated nicotinic acid derivatives have been investigated for their activity as:
-
Antibacterial agents: The quinolone class of antibiotics, which often feature a fluorinated core, demonstrates the utility of such motifs in targeting bacterial enzymes.[5]
-
Kinase inhibitors: The pyridine core is a common feature in many kinase inhibitors, and the substituents on this compound can be tailored to achieve specific binding interactions in the ATP-binding pocket of kinases.
-
CNS-active agents: The ability of fluorine to modulate lipophilicity makes it a valuable tool for designing molecules that can cross the blood-brain barrier.
The novelty of this compound suggests that it is an emerging building block with significant potential for the discovery of next-generation therapeutics. Its strategic deployment in drug discovery programs is likely to lead to the development of novel candidates with improved pharmacological profiles.
Conclusion
This compound is a highly promising heterocyclic building block that offers a unique combination of features for the modern medicinal chemist. Its fluorinated pyridine core provides a strategic advantage for enhancing the drug-like properties of a molecule, while the carboxylic acid handle allows for versatile synthetic elaboration. Although it is a relatively new entrant into the catalog of commercially available building blocks, the principles and protocols outlined in this guide provide a solid foundation for its successful application in the synthesis of novel and potentially life-changing medicines. As the drive for more effective and safer drugs continues, the strategic use of such well-designed building blocks will be more critical than ever.
References
The Strategic Integration of 5-Fluoro-6-methoxynicotinic Acid in Modern Medicinal Chemistry: A Technical Guide
Disclaimer: This technical guide provides an in-depth analysis of the potential applications of 5-Fluoro-6-methoxynicotinic acid as a building block in medicinal chemistry, particularly in the field of targeted protein degradation. While this compound is commercially available and possesses structural features of high interest to drug discovery, it is important to note that as of the writing of this guide, there is a limited body of published literature detailing its specific synthesis and use in named therapeutic agents. Therefore, the protocols and proposed applications described herein are based on established principles of medicinal chemistry and analogous structures, representing a prospective look at its utility.
Introduction: The Imperative for Novel Scaffolds in Drug Discovery
The landscape of medicinal chemistry is in a constant state of evolution, driven by the need for more selective, potent, and metabolically robust therapeutic agents.[1] A key strategy in this pursuit is the design and synthesis of novel molecular scaffolds that can confer advantageous properties to a drug candidate. Among the heterocyclic systems, pyridine carboxylic acids have historically been a fertile ground for the development of a wide array of therapeutics.[2] The strategic incorporation of fluorine into these scaffolds has emerged as a powerful tool to modulate physicochemical and pharmacological properties, often leading to enhanced metabolic stability, bioavailability, and target affinity.[3][4] This guide focuses on a particularly promising, yet underexplored, building block: This compound . We will delve into its structural attributes, potential synthetic routes, and its prospective role in the cutting-edge field of targeted protein degradation.
Structural Dissection and Physicochemical Rationale
The therapeutic potential of this compound stems from the unique interplay of its constituent functional groups. A thorough understanding of these components is critical for its rational application in drug design.
The Nicotinic Acid Core: A Privileged Scaffold
The pyridine-3-carboxylic acid (nicotinic acid) moiety is a well-established pharmacophore.[5] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and its basicity can be fine-tuned by the other substituents. The carboxylic acid group provides a crucial handle for synthetic elaboration, most commonly through the formation of amide bonds, and can also participate in hydrogen bonding or ionic interactions with biological targets.[6]
The Influence of Fluorine: A "Magic Bullet" in Drug Design
The substitution of hydrogen with fluorine can have profound effects on a molecule's properties:[7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the half-life of a drug.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets. It can also modulate the pKa of nearby functional groups, influencing their ionization state and, consequently, their binding properties.
-
Increased Lipophilicity: In many cases, the introduction of a fluorine atom can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[4]
The placement of the fluorine atom at the 5-position of the nicotinic acid ring is particularly strategic, as it is expected to influence the electronic properties of both the carboxylic acid and the pyridine nitrogen.
The Methoxy Group: A Modulator of Potency and Selectivity
The methoxy group at the 6-position further refines the properties of the scaffold:
-
Electronic Effects: As an electron-donating group, the methoxy substituent can influence the reactivity of the pyridine ring and the acidity of the carboxylic acid.
-
Steric Influence: The methoxy group can provide steric bulk, which can be leveraged to achieve selective binding to a target protein by occupying specific pockets.
-
Metabolic Considerations: While generally more stable than a hydroxyl group, the methoxy group can be a site of O-demethylation. This potential metabolic pathway should be considered in the overall drug design strategy.
The combination of these three functionalities in a single, synthetically tractable molecule makes this compound a building block of considerable interest.
Prospective Application in Targeted Protein Degradation
One of the most exciting frontiers in drug discovery is the development of technologies for targeted protein degradation (TPD). Proteolysis-targeting chimeras (PROTACs) are a prominent class of TPD molecules. These heterobifunctional molecules consist of a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[8] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9]
The linker in a PROTAC is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of the efficacy and selectivity of the degrader.[10] It is in this context that this compound presents a compelling application.
This compound as a PROTAC Linker Component
The rigid, yet functionalizable, nature of the this compound scaffold makes it an attractive candidate for incorporation into PROTAC linkers.
Caption: Hypothetical incorporation of this compound into a PROTAC linker.
The carboxylic acid of this compound can be readily converted to an amide, forming a stable covalent bond with an amine-functionalized warhead or another part of the linker. The pyridine ring itself can serve as a rigid spacer, helping to orient the warhead and the E3 ligase ligand for optimal ternary complex formation. The fluorine and methoxy substituents can fine-tune the physicochemical properties of the linker, such as its solubility and membrane permeability.
Synthetic Considerations and Representative Protocols
Caption: Plausible retrosynthetic analysis for this compound.
Representative Experimental Protocol: Amide Coupling
The following is a general, representative protocol for the coupling of this compound to an amine-containing fragment, a key step in its hypothetical incorporation into a PROTAC.
Materials:
-
This compound
-
Amine-containing fragment (e.g., linker component with a terminal amine)
-
(Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine-containing fragment (1.1 eq), BOP (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Causality Behind Experimental Choices:
-
BOP: A common and effective peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine.
-
DIPEA: A non-nucleophilic organic base used to scavenge the acid generated during the reaction and to maintain a basic pH, which is optimal for the coupling reaction.
-
Anhydrous DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction. It is crucial to use the anhydrous form to prevent hydrolysis of the activated carboxylic acid intermediate.
-
Aqueous Work-up: The washing steps are essential to remove unreacted starting materials, coupling reagents, and other water-soluble byproducts.
-
Flash Chromatography: A standard purification technique for organic compounds to isolate the desired product from any remaining impurities.
Structure-Activity Relationship (SAR) Considerations
Should this compound be incorporated into a series of drug candidates, a systematic exploration of the structure-activity relationship would be crucial.
| Position | Substitution | Potential Impact |
| 5 | Fluoro (F) | Modulates electronics, enhances metabolic stability. |
| 6 | Methoxy (OMe) | Influences electronics and steric interactions. |
| 3 | Carboxylic Acid (COOH) | Primary point of attachment; can be converted to various amides or esters. |
Further derivatization could involve:
-
Modification of the Methoxy Group: Replacement with other alkoxy groups (e.g., ethoxy, isopropoxy) to probe steric and lipophilic requirements.
-
Bioisosteric Replacement of the Carboxylic Acid: Conversion to a tetrazole or other carboxylic acid bioisosteres to modulate acidity and pharmacokinetic properties.
-
Additional Substitution on the Pyridine Ring: If synthetically feasible, the introduction of other small substituents could further refine the molecule's properties.
Conclusion and Future Outlook
This compound stands as a promising yet largely untapped resource for the medicinal chemist's toolbox. Its unique combination of a functionalizable nicotinic acid core, a metabolically stabilizing fluorine atom, and a sterically and electronically influential methoxy group makes it an ideal candidate for incorporation into complex, next-generation therapeutics. The burgeoning field of targeted protein degradation, with its reliance on novel linker technologies, represents a particularly fertile ground for the application of this building block. As the demand for more sophisticated and effective drugs continues to grow, it is anticipated that the utility of strategically functionalized scaffolds like this compound will become increasingly evident, paving the way for new and improved treatments for a range of diseases. Further research into the synthesis and application of this and related building blocks is strongly encouraged.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | Semantic Scholar [semanticscholar.org]
- 6. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chempep.com [chempep.com]
- 9. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Technical Guide to Mechanism of Action Studies for 5-Fluoro-6-methoxynicotinic Acid Analogs
Introduction: The Therapeutic Potential of Nicotinic Acid Analogs
Nicotinic acid (niacin), a long-standing therapeutic agent, exerts its pharmacological effects through various mechanisms, most notably by activating the G-protein coupled receptor GPR109A (HCA2).[1][2][3][4] This activation leads to a cascade of intracellular events with therapeutic implications in dyslipidemia and inflammation.[2][3][4][5] The development of novel nicotinic acid analogs, such as those derived from 5-Fluoro-6-methoxynicotinic acid, holds the promise of refining therapeutic activity, improving pharmacokinetic profiles, and minimizing undesirable side effects like flushing.[2][3]
This in-depth technical guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of novel this compound analogs. We will navigate the critical steps from initial target hypothesis to detailed pathway analysis, equipping researchers and drug development professionals with the experimental strategies and conceptual understanding necessary to thoroughly characterize these promising compounds.
Part 1: Foundational Strategy - Devising the Investigative Workflow
A robust MoA study begins with a logical and iterative experimental workflow. The following diagram outlines a comprehensive strategy for characterizing this compound analogs.
Caption: A comprehensive workflow for MoA studies of this compound analogs.
Part 2: Experimental Deep Dive - Protocols and Rationale
Phase 1: Target Hypothesis and Initial Screening
Given the structural similarity to nicotinic acid, the primary hypothesis is that this compound analogs act as agonists for GPR109A.[1][2] This receptor primarily couples to Gi/o G-proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3][6]
Key Experiment: cAMP Assay
This assay serves as a robust primary screen to identify analogs that modulate GPR109A activity.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
-
Cell Culture: Culture a GPR109A-expressing cell line (e.g., HEK293 or CHO cells stably transfected with human GPR109A) in a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound analogs.
-
Treatment: Add the analog dilutions to the cells and incubate for a specified time (e.g., 30 minutes). Include a known GPR109A agonist (e.g., acifran) as a positive control.[6]
-
Adenylyl Cyclase Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase, thereby increasing intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and add the HTRF cAMP detection reagents according to the manufacturer's protocol.
-
Data Acquisition: Read the plate on an HTRF-compatible reader and calculate the cAMP concentration based on the standard curve.
-
Data Analysis: Plot the cAMP concentration against the analog concentration to determine the IC50 (for inhibition of forskolin-stimulated cAMP) or EC50 (for direct agonism).
Rationale: This assay provides a quantitative measure of the functional consequence of GPR109A activation.[6] A decrease in forskolin-stimulated cAMP levels in the presence of the analog suggests Gi-coupled receptor agonism.
| Analog | EC50 (nM) for cAMP Inhibition |
| Lead Compound 1 | 50 |
| Lead Compound 2 | 120 |
| Negative Control | >10,000 |
| Acifran (Positive Control) | 25 |
Table 1: Hypothetical cAMP assay data for lead this compound analogs.
Phase 2: Direct Target Identification and Validation
While the cAMP assay suggests GPR109A as the target, direct evidence of a physical interaction is crucial. Affinity-based and label-free methods can identify the protein targets of a small molecule.[7][8]
Key Experiment: Affinity-Based Pull-Down Assay
This method uses a modified version of the analog to "fish" for its binding partners in a cell lysate.[7][8][9]
Protocol: Biotinylated Probe Pull-Down
-
Probe Synthesis: Synthesize a biotinylated version of a potent this compound analog. A linker should be attached at a position that does not interfere with its biological activity.
-
Cell Lysis: Prepare a lysate from GPR109A-expressing cells.
-
Incubation: Incubate the cell lysate with the biotinylated probe. As a control, a competition experiment can be set up by pre-incubating the lysate with an excess of the non-biotinylated analog.
-
Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe and any bound proteins.[7]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by mass spectrometry.
Rationale: The identification of GPR109A by mass spectrometry in the probe-treated sample, and its reduction or absence in the competition control, provides strong evidence of a direct interaction.
Key Experiment: Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method that identifies target proteins based on their increased stability in the presence of a binding ligand.[7][9]
Protocol: DARTS
-
Cell Lysis and Treatment: Treat a cell lysate with the this compound analog. A vehicle-treated lysate serves as a control.
-
Protease Digestion: Add a protease (e.g., thermolysin) to both treated and control lysates and incubate for a set time.
-
Quenching: Stop the digestion by adding a protease inhibitor.
-
Analysis: Analyze the samples by SDS-PAGE and Western blot using an antibody specific for the hypothesized target (GPR109A).
-
Validation: A band corresponding to GPR109A should be more prominent in the analog-treated sample compared to the control, indicating protection from proteolysis.
Rationale: This method avoids chemical modification of the compound, which can sometimes alter its binding properties.[9]
Caption: Workflows for affinity-based and label-free target identification.
Phase 3: Pathway Elucidation and Structural Biology
Once GPR109A is confirmed as the direct target, the subsequent signaling cascade and downstream cellular effects must be investigated.[10][11][12]
Key Experiment: β-Arrestin Recruitment Assay
GPR109A activation can also trigger a G-protein-independent signaling pathway through the recruitment of β-arrestin.[6] This can be measured using assays like enzyme fragment complementation.
Protocol: β-Arrestin Recruitment Assay
-
Cell Line: Use a cell line engineered to express GPR109A fused to one enzyme fragment and β-arrestin fused to the complementary fragment.
-
Treatment: Treat the cells with the this compound analogs.
-
Detection: If the analog induces the interaction between GPR109A and β-arrestin, the enzyme fragments will come into proximity, forming an active enzyme that can act on a substrate to produce a detectable signal (e.g., luminescence).
-
Data Analysis: Quantify the signal to determine the EC50 for β-arrestin recruitment.
Rationale: Understanding whether an analog is biased towards G-protein or β-arrestin signaling is crucial, as these pathways can lead to different physiological outcomes.
Caption: GPR109A signaling pathways activated by an agonist.
Structural Biology
To understand the molecular basis of the analog's interaction with GPR109A, structural biology techniques are invaluable.[13][14][15]
Key Technique: X-ray Crystallography
Determining the co-crystal structure of the analog bound to GPR109A can reveal the precise binding site and key molecular interactions.[13][14][15]
Protocol: X-ray Crystallography
-
Protein Expression and Purification: Express and purify a sufficient quantity of stable GPR109A protein.
-
Complex Formation: Form a complex of GPR109A with the this compound analog.
-
Crystallization: Screen for conditions that promote the crystallization of the protein-ligand complex.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination: Process the diffraction data to determine the three-dimensional structure of the complex at atomic resolution.
Rationale: The structural information can guide further lead optimization by enabling structure-based drug design.[15][16]
Part 4: Addressing Potential Alternative Mechanisms
While GPR109A is the most likely target, it is prudent to investigate other potential mechanisms reported for nicotinic acid analogs, such as the inhibition of dihydroorotate dehydrogenase (DHODH) or ornithine decarboxylase (ODC).[17][18][19][20]
Key Experiment: Enzymatic Inhibition Assays
Directly testing the ability of the analogs to inhibit the activity of enzymes like DHODH and ODC is essential.[21][22][23][24]
Protocol: DHODH Inhibition Assay
-
Enzyme and Substrate: Use purified recombinant human DHODH and its substrate, dihydroorotate.
-
Reaction: In a microplate, combine the enzyme, substrate, and various concentrations of the this compound analog. A known DHODH inhibitor like brequinar can be used as a positive control.[20]
-
Detection: Monitor the enzymatic reaction over time. For DHODH, this can be done by measuring the reduction of a co-substrate like decylubiquinone.
-
Data Analysis: Calculate the rate of the reaction at each analog concentration and determine the IC50 value.
Rationale: This provides a direct measure of the analog's inhibitory potency against a potential off-target enzyme.
| Analog | DHODH IC50 (µM) | ODC IC50 (µM) |
| Lead Compound 1 | >100 | >100 |
| Lead Compound 2 | >100 | >100 |
| Brequinar (Positive Control) | 0.005 | N/A |
Table 2: Hypothetical data from enzymatic inhibition assays for off-target effects.
Conclusion: Synthesizing a Coherent Mechanism of Action
By systematically applying the multi-faceted approach outlined in this guide, researchers can build a comprehensive understanding of the mechanism of action for novel this compound analogs. This journey, from a well-founded hypothesis to detailed molecular and cellular characterization, is fundamental to advancing these compounds through the drug discovery pipeline. The integration of functional assays, direct target identification, pathway analysis, and structural biology provides the robust, validated data package required for confident decision-making in modern drug development.
References
- 1. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. researchgate.net [researchgate.net]
- 5. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. promega.kr [promega.kr]
- 11. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. researchcorridor.org [researchcorridor.org]
- 14. researchcorridor.org [researchcorridor.org]
- 15. The power of structure-based drug design | Drug Discovery News [drugdiscoverynews.com]
- 16. Structural biology and bioinformatics in drug design: opportunities and challenges for target identification and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibitory effects of niacin and its analogues on induction of ornithine decarboxylase activity by diethylnitrosamine in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Enzyme assay - Wikipedia [en.wikipedia.org]
- 22. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. What is Enzyme Inhibition Assays | lookchem [lookchem.com]
- 24. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safe Handling of 5-Fluoro-6-methoxynicotinic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 5-Fluoro-6-methoxynicotinic acid. As a specialized heterocyclic building block, its unique chemical properties necessitate a robust understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes. This document synthesizes data from structurally analogous compounds to establish a framework for safe laboratory operations, emergency preparedness, and proper disposal.
Compound Identification and Physicochemical Properties
This compound is a substituted pyridine carboxylic acid. While comprehensive experimental data for this specific molecule is not publicly available, its fundamental properties can be established from supplier information and computational predictions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 5-fluoro-6-methoxypyridine-3-carboxylic acid | [1][2] |
| CAS Number | 953780-42-2 | [1][3] |
| Molecular Formula | C₇H₆FNO₃ | [2][3] |
| Molecular Weight | 171.13 g/mol | [3][4] |
| Appearance | White to off-white solid (Predicted) | [5] |
| Storage | Store at room temperature in a dry, sealed place | [3][4] |
Note: Properties such as boiling point, melting point, and density have not been empirically determined in publicly available literature and should be handled with the assumption that they are unknown.
Hazard Identification and GHS Classification (Inferred)
The primary anticipated hazards are:
-
Skin Irritation: Carboxylic acid functional groups can be irritating upon direct contact with the skin.
-
Serious Eye Irritation: As a fine powder, the compound poses a significant risk of causing serious irritation or damage if it comes into contact with the eyes.
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the mucous membranes and respiratory system.[7][9][10]
Table 2: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Basis for Inference |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on data for 6-Fluoronicotinic acid and 5-Fluoroorotic acid.[6][7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Common classification for acidic organic solids and specified for analogues.[6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | A frequent hazard for powdered chemical reagents.[7][9][10] |
Safe Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is paramount to mitigate the risks associated with this compound. The following procedures are based on standard best practices for handling potentially hazardous chemical powders.
Engineering Controls
The primary line of defense is to minimize exposure through proper facility design.
-
Ventilation: All handling of the solid compound, especially weighing and transferring, must be performed in a certified chemical fume hood to prevent inhalation of dust.[10][11] A well-ventilated laboratory is crucial for general use.[12][13]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[14][15]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent direct contact with the chemical.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[11][13]
-
Hand Protection: Use chemically resistant, impervious gloves such as nitrile or butyl rubber.[11][14] Gloves should be inspected for degradation before each use and replaced immediately if contaminated.[14] Always wash hands thoroughly with soap and water after handling the compound and removing gloves.[9][12][16]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, consider a PVC apron and additional protective clothing.[14]
Hygiene and Handling Practices
-
Avoid all personal contact, including inhalation of dust.[14][17]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[13][18]
-
Wash hands and any exposed skin thoroughly after handling.[9][10][16]
-
Use non-sparking tools when handling the powder to prevent ignition sources, especially if solvents are present.[11]
-
Keep the container tightly closed when not in use to prevent contamination and moisture absorption.[12][17][19]
Storage Conditions
Proper storage is essential for maintaining the compound's stability and preventing accidental exposure.
-
Container: Store in the original, tightly sealed container.[16][17]
-
Location: Keep in a dry, cool, and well-ventilated area.[11][12][13] Store locked up or in an area accessible only to authorized personnel.[9][19][20]
-
Incompatibilities: Store away from strong oxidizing agents, as these may lead to a hazardous reaction.[12][14]
Visualization of Laboratory Workflow
The following diagram illustrates the critical safety checkpoints in the typical lifecycle of a research chemical within the laboratory.
Caption: Standard laboratory workflow for handling chemical reagents.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency. The advice below is synthesized from protocols for analogous chemical compounds.
First-Aid Measures
-
General Advice: Move the affected person to fresh air and seek medical attention.[11] Show the Safety Data Sheet or container label to the attending physician.[9][19]
-
Inhalation: If inhaled, remove the person to fresh air and keep them at rest in a position comfortable for breathing.[12][19] If the person feels unwell or breathing is difficult, call a poison center or doctor immediately.[9][11]
-
Skin Contact: Immediately take off all contaminated clothing.[19] Wash the affected area with plenty of soap and water.[11][12] If skin irritation occurs, seek medical advice.[9][12]
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[12][19] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[11][16] Immediately call a poison center or an ophthalmologist.[12][19]
-
Ingestion: Rinse mouth with water.[11] Do NOT induce vomiting.[11][19] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[11]
Spill and Leak Response
-
Minor Spills (Solid):
-
Major Spills:
-
Evacuate non-essential personnel from the area and control entry.[12]
-
Alert emergency responders and inform them of the location and nature of the hazard.[14][17]
-
Prevent the product from entering drains or waterways.[11][12]
-
Cleanup should only be performed by trained personnel with appropriate respiratory protection.
-
Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray, as appropriate for the surrounding fire.[9][11]
-
Specific Hazards: The compound is likely combustible but not highly flammable.[14][17] Fire may produce irritating and toxic gases, including carbon oxides and nitrogen oxides (NOx).[9][16]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11][17]
Caption: Decision-making flowchart for emergency response.
Disposal Considerations
Chemical waste must be handled responsibly to prevent environmental contamination.
-
Waste Disposal Method: Dispose of this material and its container through a licensed and approved waste disposal plant.[9][12][16] Do not allow the chemical to enter drains or sewer systems.[11]
-
Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous waste.[14] Do not cut, drill, or weld on or near the container.
-
Regulatory Compliance: All disposal practices must be in accordance with local, regional, and national environmental regulations.
Toxicological Information (Inferred)
No specific toxicological studies have been published for this compound. The information below is based on the expected effects from its chemical structure and data from similar compounds.
-
Acute Toxicity: The compound is expected to cause irritation to the skin, eyes, and respiratory system upon single exposure.[6][9][10] Oral toxicity is not established but should be considered potentially harmful, a common precaution for research chemicals.
-
Chronic Toxicity: No data is available on the long-term effects of exposure, such as carcinogenicity, mutagenicity, or reproductive toxicity. As with all new chemical entities, exposure should be minimized.
References
- 1. echemi.com [echemi.com]
- 2. PubChemLite - this compound (C7H6FNO3) [pubchemlite.lcsb.uni.lu]
- 3. calpaclab.com [calpaclab.com]
- 4. CAS 1256819-38-1 | 6-Fluoro-5-methoxynicotinic acid - Synblock [synblock.com]
- 5. 5-Fluoro-2-methoxynicotinic acid | 884494-82-0 [m.chemicalbook.com]
- 6. carlroth.com [carlroth.com]
- 7. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. aksci.com [aksci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.es [fishersci.es]
- 14. bio.vu.nl [bio.vu.nl]
- 15. fishersci.com [fishersci.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. tsapps.nist.gov [tsapps.nist.gov]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
- 20. 5-FLUORO-2-METHOXYNICOTINALDEHYDE - Safety Data Sheet [chemicalbook.com]
A Researcher's Guide to Procuring and Utilizing 5-Fluoro-6-methoxynicotinic Acid in Drug Discovery
For researchers, scientists, and drug development professionals embarking on projects that require novel chemical entities, the procurement of high-quality starting materials is a critical, yet often overlooked, step that can significantly impact experimental outcomes. 5-Fluoro-6-methoxynicotinic acid, a key building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation, is one such material where quality and reliable sourcing are paramount. This guide provides an in-depth technical overview of sourcing, verifying, and effectively utilizing this compound for research purposes, ensuring scientific integrity and accelerating discovery.
Introduction to this compound: A Versatile Building Block
This compound (CAS No. 953780-42-2) is a substituted pyridine carboxylic acid. Its structure, featuring a fluorine atom and a methoxy group on the pyridine ring, imparts unique electronic and steric properties that are highly desirable in modern drug design. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy and carboxylic acid groups provide handles for further chemical modification.
One of the most significant applications of this molecule is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[2] this compound often serves as a precursor to the "linker" component of a PROTAC, connecting the target-binding ligand to the E3 ligase-binding ligand.
Sourcing this compound: A Comparative Analysis of Suppliers
Choosing a reliable supplier is the foundational step for any successful research project. The quality of the starting material directly influences the yield, purity, and reproducibility of subsequent reactions. Below is a comparative analysis of notable suppliers offering this compound for research applications.
| Supplier | CAS Number | Stated Purity | Available Analytical Data | Notes |
| BLD Pharm | 953780-42-2 | Varies by batch | NMR, HPLC, LC-MS, UPLC available on their website.[3] | A broad range of products with readily accessible analytical data. |
| Synblock | 1256819-38-1 (Isomer) | ≥98% | MSDS, NMR, HPLC, LC-MS available on their website.[4] | Specializes in building blocks for drug discovery. |
| Parchem | 1256819-38-1 (Isomer) | Not specified | Inquire for details | A supplier of specialty chemicals. |
| Santa Cruz Biotechnology | 884494-82-0 (Isomer) | Not specified | Inquire for details | A well-known supplier for life science research.[1] |
| Sigma-Aldrich (Merck) | 884494-82-0 (Isomer) | 95% | Certificate of Analysis available.[5] | A major global supplier with extensive documentation. |
Key Considerations When Selecting a Supplier:
-
Purity: For synthetic chemistry, a purity of ≥98% is generally recommended to avoid the introduction of impurities that can complicate reactions and purification.
-
Analytical Data: Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch, detailing the purity and the methods used for its determination (e.g., HPLC, NMR). The availability of raw data (spectra, chromatograms) is a strong indicator of a supplier's commitment to quality.
-
Batch-to-Batch Consistency: For long-term projects, it is crucial to ensure that the supplier can provide consistent quality across different batches.
-
Technical Support: A supplier with knowledgeable technical support can be an invaluable resource for addressing any questions or issues related to the product.
Quality Control and In-House Verification of this compound
Upon receiving the compound, it is best practice to perform in-house quality control to verify its identity and purity, even when a CoA is provided. This self-validating step ensures the integrity of your experimental workflow.
Analytical Methods for Quality Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the molecule. The spectra should be consistent with the expected chemical shifts and coupling constants for this compound. For example, a representative ¹H NMR spectrum in DMSO-d₆ would show characteristic signals for the aromatic protons and the methoxy group protons.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A high-quality sample should show a single major peak, with any impurities being minor components. The retention time should be consistent under the same chromatographic conditions.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The observed mass should correspond to the calculated mass of this compound (171.13 g/mol ).
The following diagram outlines a typical workflow for the quality control of incoming chemical reagents.
Caption: Workflow for incoming reagent quality control.
Experimental Protocol: Amide Coupling Reaction
A common application of this compound is its use in amide bond formation, a key step in the synthesis of more complex molecules like PROTACs. The following is a representative, step-by-step protocol for an amide coupling reaction.
Objective: To couple this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Coupling agent (e.g., HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base (e.g., DIPEA - N,N-Diisopropylethylamine)
-
Anhydrous solvent (e.g., DMF - N,N-Dimethylformamide)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF.
-
Addition of Reagents: To the solution, add the primary amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up:
-
Quench the reaction with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Characterization: Confirm the structure and purity of the final product using NMR, HPLC, and MS.
The following diagram illustrates the general workflow for this amide coupling reaction.
References
Methodological & Application
Technical Guide: A Validated Synthesis Protocol for 5-Fluoro-6-methoxynicotinic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Fluoro-6-methoxynicotinic Acid in Modern Drug Discovery
This compound is a substituted pyridine carboxylic acid that has emerged as a valuable building block in medicinal chemistry. Its structural motifs are integral to the development of novel therapeutics, particularly within the rapidly advancing field of targeted protein degradation. As a component of the "Protein Degrader Building Blocks" family, this molecule serves as a crucial intermediate for the synthesis of complex bioactive agents.[1]
The strategic incorporation of a fluorine atom and a methoxy group onto the nicotinic acid scaffold imparts unique physicochemical properties to the parent molecule and its downstream derivatives. Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic profile of drug candidates.[2] This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, designed to ensure reproducibility and high purity for research and development applications.
Physicochemical & Structural Data
A thorough understanding of the target compound's properties is fundamental to its successful synthesis, handling, and application.
| Property | Value | Source(s) |
| CAS Number | 953780-42-2 | [1] |
| Molecular Formula | C7H6FNO3 | [1][3] |
| Molecular Weight | 171.13 g/mol | [1][3][4] |
| Appearance | White to off-white solid (Predicted) | [5] |
| Storage | Room temperature, under inert gas | [1][5] |
Part 1: Synthesis Protocol
Expertise & Experience: The Rationale Behind the Chosen Synthetic Route
The synthesis of substituted nicotinic acids is a well-trodden path in organic chemistry. While multiple routes could be envisioned, the oxidation of the corresponding aldehyde precursor offers a reliable, high-yielding, and straightforward approach. This method is favored for its mild reaction conditions and simple purification process, which avoids the harsh reagents or multi-step procedures associated with other pathways, such as those starting from halogenated pyridines.[6][7]
The protocol detailed below is adapted from a validated synthesis of the closely related isomer, 5-fluoro-2-methoxynicotinic acid, demonstrating the robustness of this chemical transformation across the pyridine scaffold.[5][8] The core of this protocol is the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) as a mild oxidant to convert an aldehyde to a carboxylic acid. Sulfamic acid is employed as an efficient scavenger for the hypochlorite byproduct, preventing unwanted side reactions and ensuring a clean conversion.
Diagram of the Synthetic Pathway
Caption: Oxidation of the aldehyde precursor to the target carboxylic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Fluoro-6-methoxynicotinaldehyde | ≥95% Purity | N/A | Starting material. |
| Sodium Chlorite (NaClO₂) | Technical Grade, 80% | Sigma-Aldrich | |
| Sulfamic Acid (H₂NSO₃H) | Reagent Grade, ≥99% | Sigma-Aldrich | |
| 1,4-Dioxane | Anhydrous, 99.8% | Sigma-Aldrich | |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | For drying. |
| Deionized Water | |||
| Round-bottomed flask | |||
| Magnetic stirrer and stir bar | |||
| Separatory funnel | |||
| Rotary evaporator |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottomed flask, dissolve 5-Fluoro-6-methoxynicotinaldehyde (e.g., 3.22 mmol, 1.0 eq) in a solvent mixture of 1,4-dioxane (30 mL) and deionized water (10 mL). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of Reagents: To the stirring solution, add sodium chlorite (5.96 mmol, 1.85 eq) followed by sulfamic acid (24.6 mmol, 7.6 eq) in portions.
-
Causality Note: Adding the reagents in this order ensures the aldehyde is present before the oxidant is fully activated. Sulfamic acid is added in significant excess to quench the reactive chlorine dioxide and hypochlorite species generated from sodium chlorite, preventing chlorination of the aromatic ring.
-
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically rapid, often completing within 5-15 minutes. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
-
Work-up - Quenching and Extraction: Pour the completed reaction mixture into 100 mL of deionized water. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (100 mL).
-
Work-up - Washing: Wash the separated organic layer sequentially with deionized water (50 mL) and brine (50 mL). This removes residual water-soluble impurities and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting crude product, this compound, will be a solid. For most applications, this crude product is of sufficient purity (typically >95%) to be used directly in subsequent reactions.[5][8] If higher purity is required, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.
Part 2: Trustworthiness and Protocol Validation
A protocol's value is defined by its reliability. This synthesis is designed as a self-validating system through standard analytical chemistry techniques.
Workflow for Synthesis and Validation
Caption: A logical workflow from synthesis to analytical validation.
-
Structural Verification: The identity of the final compound should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: Expect to see characteristic shifts for the aromatic protons and the methoxy group protons.
-
¹⁹F NMR: A singlet corresponding to the fluorine atom.
-
MS (ESI): The calculated exact mass is 171.0332.[4] The observed mass should correspond to [M+H]⁺ (172.0405) or [M-H]⁻ (170.0259).
-
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product. A purity of ≥95% is generally expected without further purification.[1]
Part 3: Safety and Handling
General Laboratory Safety
Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[9] All operations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[10] An accessible safety shower and eyewash station are mandatory.[9]
Reagent-Specific Hazards
-
Sodium Chlorite: A strong oxidizing agent. Avoid contact with combustible materials.
-
Sulfamic Acid: Causes skin and serious eye irritation. Handle with care.
-
1,4-Dioxane: A flammable liquid and potential carcinogen. Use only in a well-ventilated area.
-
Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation.
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes.[11]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- 1. calpaclab.com [calpaclab.com]
- 2. nbinno.com [nbinno.com]
- 3. PubChemLite - this compound (C7H6FNO3) [pubchemlite.lcsb.uni.lu]
- 4. echemi.com [echemi.com]
- 5. 5-Fluoro-2-methoxynicotinic acid | 884494-82-0 [m.chemicalbook.com]
- 6. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 7. scholarworks.uark.edu [scholarworks.uark.edu]
- 8. 5-Fluoro-2-methoxynicotinic acid CAS#: 884494-82-0 [m.chemicalbook.com]
- 9. chemscene.com [chemscene.com]
- 10. aksci.com [aksci.com]
- 11. tsapps.nist.gov [tsapps.nist.gov]
Application Notes and Protocols for the Synthesis of 5-Fluoro-6-methoxynicotinic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 5-Fluoro-6-methoxynicotinic acid, a key building block in the development of novel pharmaceutical agents. The protocol herein details a robust and reproducible method centered on a nucleophilic aromatic substitution (SNAr) reaction. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also a thorough explanation of the chemical principles and experimental considerations that ensure a successful synthesis.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. The unique arrangement of its functional groups—a fluorine atom at the 5-position, a methoxy group at the 6-position, and a carboxylic acid at the 3-position—imparts specific electronic and steric properties that are desirable in the design of bioactive molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and carboxylic acid groups provide handles for further chemical modification and interaction with biological targets.
The synthesis of this compound, however, requires a carefully controlled approach to achieve high yield and purity. This application note outlines a validated protocol for the synthesis of this compound, starting from the commercially available 6-Chloro-5-fluoronicotinic acid.
Synthetic Strategy: Nucleophilic Aromatic Substitution
The core of this synthetic protocol is a nucleophilic aromatic substitution (SNAr) reaction. In this key step, the chlorine atom at the 6-position of the pyridine ring is displaced by a methoxide nucleophile. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is further enhanced by the presence of the electron-withdrawing carboxylic acid group and the fluorine atom.
The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is known to be significantly faster than the corresponding reaction of 2-chloropyridine, highlighting the activating effect of fluorine in some SNAr reactions on pyridine rings[1]. While the chlorine at the 6-position is the leaving group in our synthesis, the fluorine at the 5-position influences the electronics of the ring, contributing to the feasibility of the substitution.
Visualizing the Synthetic Workflow
Figure 1. A diagram illustrating the two-stage process for the synthesis of this compound, beginning with a nucleophilic aromatic substitution followed by a work-up and purification sequence.
Detailed Experimental Protocol
This protocol provides a step-by-step method for the synthesis of this compound from 6-Chloro-5-fluoronicotinic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Chloro-5-fluoronicotinic acid | ≥97% | Commercially Available | Starting material. |
| Sodium Methoxide | ≥95% | Anhydrous | Nucleophile. Can be used as a solution in methanol. |
| Methanol | Anhydrous | ACS Grade | Reaction solvent. |
| Hydrochloric Acid (HCl) | Concentrated | ACS Grade | For acidification. |
| Deionized Water | High Purity | - | For work-up and washing. |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | ACS Grade | - | For drying organic extracts if needed. |
Step-by-Step Procedure
Step 1: Nucleophilic Aromatic Substitution
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-Chloro-5-fluoronicotinic acid (1.0 eq).
-
Add anhydrous methanol to the flask to create a suspension. The volume of methanol should be sufficient to ensure effective stirring (approximately 10-20 mL per gram of starting material).
-
Slowly add a solution of sodium methoxide in methanol (2.0-2.5 eq) to the suspension at room temperature. The addition may be exothermic.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 2: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully evaporate the methanol under reduced pressure.
-
Dissolve the resulting solid residue in a minimum amount of deionized water.
-
Cool the aqueous solution in an ice bath and slowly acidify to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid. This will protonate the carboxylate to form the desired carboxylic acid.
-
A precipitate of this compound should form upon acidification.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Dry the purified product under vacuum to a constant weight.
Characterization
The identity and purity of the final product can be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
-
Melting Point Analysis: As a preliminary indicator of purity.
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by several key factors:
-
Stoichiometric Control: The use of a slight excess of sodium methoxide helps to drive the reaction to completion.
-
Reaction Monitoring: Regular monitoring by TLC or HPLC allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged heating.
-
Purification by Precipitation: The precipitation of the product upon acidification is an effective method for separating it from unreacted starting materials and water-soluble impurities.
-
Thorough Characterization: The final product's identity and purity should be rigorously confirmed by the analytical methods listed above, providing a self-validating system for the success of the synthesis.
Data Presentation
| Parameter | Value |
| Starting Material | 6-Chloro-5-fluoronicotinic acid |
| Key Reagent | Sodium Methoxide |
| Solvent | Methanol |
| Reaction Temperature | Reflux (~65 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 75-85% |
| Appearance of Product | White to off-white solid |
| Molecular Formula | C₇H₆FNO₃ |
| Molecular Weight | 171.13 g/mol |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to the principles of good laboratory practice, researchers can confidently produce this valuable building block for their drug discovery and development programs. The provided rationale for each step, coupled with a robust purification strategy, ensures the attainment of a high-purity final product.
References
Application Notes and Protocols for Amide Coupling Reactions with 5-Fluoro-6-methoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Fluoro-6-methoxynicotinic Acid in Medicinal Chemistry
This compound is a key building block in modern drug discovery. Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the pyridine ring nitrogen, make it a valuable scaffold for creating novel therapeutic agents. The methoxy group provides an additional point for modification and can influence the molecule's metabolic stability and pharmacokinetic profile. Amide coupling reactions involving this acid are fundamental to generating libraries of compounds for screening and lead optimization in various therapeutic areas, including oncology and metabolic diseases.
This guide provides an in-depth technical overview of amide coupling reactions with this compound, offering detailed protocols, mechanistic insights, and practical advice to enable researchers to confidently and successfully synthesize a diverse range of amide derivatives.
Core Principles of Amide Coupling: Activating the Carboxylic Acid
The direct reaction between a carboxylic acid and an amine to form an amide bond is kinetically unfavorable at room temperature due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using a variety of coupling reagents. The choice of coupling reagent is critical and depends on factors such as the steric and electronic nature of the substrates, the potential for racemization, and cost.
Common Coupling Reagents and Their Mechanisms
Two of the most widely used classes of coupling reagents in medicinal chemistry are carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU).
1. EDC/HOBt-Mediated Coupling:
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization. To mitigate this, EDC is almost always used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt). HOBt intercepts the O-acylisourea to form a more stable and less reactive HOBt-ester, which then reacts with the amine to form the desired amide with minimal racemization.[1]
2. HATU-Mediated Coupling:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent. In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive O-acylisourea intermediate, which rapidly rearranges to the active OAt-ester. This active ester then readily reacts with the amine to yield the final amide product. HATU is particularly effective for challenging couplings, including those with sterically hindered or electron-deficient partners.[1]
Experimental Protocols for Amide Coupling with this compound
The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound.
Protocol 1: Two-Step Acyl Chloride Formation and Coupling
This protocol is adapted from a procedure used for a structurally similar acid, 5-fluoro-2-methoxy-benzoic acid, and is particularly useful for large-scale synthesis or when coupling with less reactive amines.[2]
Step 1: Formation of 5-Fluoro-6-methoxynicotinoyl chloride
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., toluene, dichloromethane) is added a chlorinating agent such as thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) at room temperature.[2]
-
A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) can be added to facilitate the reaction.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for 1-3 hours, or until the evolution of gas ceases.
-
The solvent and excess chlorinating agent are removed under reduced pressure to yield the crude 5-Fluoro-6-methoxynicotinoyl chloride, which is typically used in the next step without further purification.
Step 2: Amide Coupling with the Acyl Chloride
-
The amine (1.0-1.1 eq) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) is added to the amine solution.
-
The crude 5-Fluoro-6-methoxynicotinoyl chloride, dissolved in a minimal amount of the same solvent, is added dropwise to the amine solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours, while monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel or by recrystallization to afford the pure amide.
Protocol 2: HATU-Mediated One-Pot Coupling
This protocol is a general and highly efficient method for the direct coupling of this compound with a variety of amines.
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or dichloromethane (DCM) is added HATU (1.1-1.2 eq) and a non-nucleophilic base like DIPEA (2.0-3.0 eq).[3]
-
The mixture is stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
The amine (1.0-1.2 eq) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 1-12 hours, with progress monitored by TLC or LC-MS.
-
Once the reaction is complete, it is quenched by the addition of water.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to yield the pure amide.
Protocol 3: EDC/HOBt-Mediated One-Pot Coupling
This protocol offers a cost-effective alternative to HATU for many standard amide couplings.
-
Dissolve this compound (1.0 eq), HOBt (1.1-1.2 eq), and the amine (1.0-1.1 eq) in an anhydrous aprotic solvent like DMF or DCM.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.1-1.2 eq) portion-wise to the stirred solution.
-
Add a non-nucleophilic base such as DIPEA or TEA (2.0-2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an appropriate organic solvent.
-
The combined organic extracts are washed with dilute acid, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Data Presentation: Comparison of Coupling Protocols
| Protocol | Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | Typical Yield Range | Key Advantages |
| 1 | Thionyl Chloride | N/A | TEA/DIPEA | DCM/Toluene | 2-16 h | 70-95% | Cost-effective for large scale, good for unreactive amines. |
| 2 | HATU | N/A | DIPEA | DMF/DCM | 1-12 h | 80-98% | High efficiency, fast reaction times, good for challenging substrates.[3] |
| 3 | EDC | HOBt | DIPEA/TEA | DMF/DCM | 4-24 h | 65-90% | Cost-effective, water-soluble byproducts are easily removed.[1] |
Visualization of Reaction Mechanisms and Workflows
Mechanism of HATU-Mediated Amide Coupling
Caption: Mechanism of HATU-mediated amide bond formation.
General Experimental Workflow for Amide Coupling
Caption: General workflow for a typical amide coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete activation of the carboxylic acid.- Deactivation of the amine (protonation).- Presence of water in the reaction. | - Increase the equivalents of the coupling reagent.- Ensure the use of a sufficient amount of base.- Use anhydrous solvents and reagents. |
| Formation of Side Products | - Racemization of chiral centers.- Reaction of the amine with the coupling reagent. | - Use additives like HOBt or HOAt to suppress racemization.- Control the order of addition (pre-activate the acid before adding the amine). |
| Difficult Purification | - Water-soluble byproducts (e.g., urea from EDC).- Excess reagents remaining. | - Perform thorough aqueous workup with acidic and basic washes.- Optimize stoichiometry to avoid large excesses of starting materials. |
Conclusion
The amide coupling of this compound is a versatile and powerful tool in the synthesis of novel compounds for drug discovery. By understanding the underlying mechanisms of different coupling reagents and carefully selecting the appropriate reaction conditions, researchers can efficiently generate a wide array of amide derivatives. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals in the field, enabling them to navigate the challenges of amide bond formation and accelerate their research and development efforts.
References
- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 2. US20230322682A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
- 3. WO2007059922A1 - Synthesis of carbon acid amides - Google Patents [patents.google.com]
Using 5-Fluoro-6-methoxynicotinic acid in peptide synthesis
Application Notes & Protocols
Topic: Strategic Incorporation of 5-Fluoro-6-methoxynicotinic Acid in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of non-natural building blocks into peptides is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced stability, novel functionalities, and improved potency.[1][2] this compound represents a unique heterocyclic scaffold, offering a strategic entry point for modulating the physicochemical properties of peptides and peptidomimetics. Its utility is particularly noted in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where it can function as a core or linker element.[3][4] This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of this compound into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We delve into the rationale behind its use, critical experimental parameters, and field-proven methodologies to overcome potential challenges such as steric hindrance during coupling.
Introduction: The Strategic Advantage of this compound
This compound is a substituted pyridine derivative that introduces several valuable features into a peptide sequence. The pyridine ring itself is a bioisostere for a phenyl group but with altered electronics and hydrogen bonding capabilities. The strategic placement of fluoro and methoxy groups further refines its properties:
-
Fluorine's Role : The electron-withdrawing nature of the fluorine atom can significantly influence the molecule's properties. In peptide chemistry, fluorination is known to enhance metabolic stability, modulate pKa, and influence peptide conformation through stereoelectronic effects.[5] This can lead to peptides with greater resistance to enzymatic degradation and potentially pre-organized conformations for improved target binding.
-
Methoxy Group Influence : The methoxy group, an electron-donating group, contrasts with the fluorine atom, creating a unique electronic environment. It can also serve as a hydrogen bond acceptor and influence the overall lipophilicity and solubility of the resulting peptide.
-
Application in PROTACs : As a bifunctional molecule, this compound is an attractive building block for the linker component of PROTACs.[] The carboxylic acid provides a handle for peptide bond formation, while the pyridine ring offers a rigid scaffold that can be further functionalized, allowing for precise control over the spatial orientation of the two ends of the PROTAC molecule.[4]
This guide will focus on the practical aspects of incorporating this building block onto the N-terminus of a resin-bound peptide chain.
Core Principles and Workflow for SPPS Incorporation
The fundamental process for incorporating this compound follows the standard iterative cycle of Fmoc-SPPS: deprotection, activation, coupling, and washing.[7][8] However, the substituted nature of the pyridine ring necessitates special consideration, particularly during the coupling step.
Key Challenge: Steric Hindrance and Electronic Effects
The pyridine nitrogen and the substituents ortho to the carboxylic acid can create steric hindrance, potentially slowing down the coupling reaction compared to standard proteinogenic amino acids.[2] Therefore, the selection of a highly efficient coupling reagent is critical for driving the reaction to completion and achieving high yields.
Caption: General workflow for activating and coupling this compound.
Detailed Experimental Protocols
This section provides a representative, step-by-step protocol for the manual solid-phase synthesis of a peptide incorporating this compound at the N-terminus.
Materials and Reagents
-
Resin : Pre-loaded Fmoc-amino acid resin (e.g., Rink Amide, Wang). Resin loading should be selected based on the desired scale and peptide length; for peptides >20 amino acids, a lower loading (0.1-0.4 mmol/g) is often preferred.[5]
-
Building Block : this compound
-
Coupling Reagents :
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Alternatively: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
-
Base : N,N-Diisopropylethylamine (DIPEA)
-
Solvents : N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Deprotection Solution : 20% (v/v) Piperidine in DMF
-
Cleavage Cocktail : Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler mixture like TFA/TIS/water (95:2.5:2.5) if the peptide lacks sensitive residues like Cys, Met, or Trp.[9]
-
Precipitation/Wash Solvent : Cold Diethyl ether
Protocol for SPPS Incorporation
This protocol assumes the synthesis starts with 0.1 mmol of a pre-loaded resin. All steps are performed at room temperature in a suitable reaction vessel with agitation.
Step 1: Resin Preparation
-
Place the peptide-resin in the reaction vessel.
-
Swell the resin in DMF for 30 minutes, then drain the solvent.[7]
Step 2: Fmoc Deprotection (of the final amino acid)
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh solution for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
Perform a qualitative Kaiser test to confirm the presence of a free primary amine (beads turn dark blue).
Step 3: Coupling of this compound Causality: Due to potential steric hindrance, a powerful uronium/aminium-based coupling reagent like HATU is recommended.[4][] It rapidly forms a highly reactive OAt-ester intermediate, which efficiently acylates the free amine on the resin-bound peptide.[4] An excess of reagents is used to drive the reaction to completion.
-
In a separate vial, pre-activate the acid by dissolving:
-
This compound (52 mg, 0.3 mmol, 3 eq.)
-
HATU (114 mg, 0.3 mmol, 3 eq.)
-
in DMF (2 mL).
-
-
Add DIPEA (105 µL, 0.6 mmol, 6 eq.) to the activation mixture and vortex for 1 minute. The solution should turn yellow.[2]
-
Immediately add the activated solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours. For sterically demanding sequences, this time can be extended, or a second coupling (double coupling) can be performed.[2]
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (5x) and DCM (3x).
-
Perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive, repeat the coupling step.
Caption: Activation of the carboxylic acid with HATU to form the reactive intermediate.
Step 4: Final Cleavage and Deprotection Causality: A strong acid, typically TFA, is required to cleave the peptide from the resin and remove side-chain protecting groups simultaneously.[9] Scavengers are crucial to "trap" the highly reactive cationic species generated during this process, preventing unwanted side reactions with nucleophilic residues in the peptide.
-
Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail (e.g., Reagent K) fresh in a well-ventilated fume hood.
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[2]
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
Step 5: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL conical tube containing ~40 mL of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether, wash the pellet with fresh cold ether, and centrifuge again. Repeat this wash step once more.
-
Dry the peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity via LC-MS.
Data Summary and Recommendations
The following table summarizes the recommended parameters for the successful incorporation of this compound.
| Parameter | Recommendation | Rationale & Citation |
| Resin Type | Rink Amide (for C-terminal amide) or Wang (for C-terminal acid) | Standard choice for Fmoc-SPPS depending on desired C-terminus.[7] |
| Coupling Reagent | HATU or HCTU | Highly efficient for hindered or unusual building blocks, minimizing side reactions.[4] |
| Equivalents (Acid:Reagent:Base) | 3 : 3 : 6 | Using an excess drives the reaction to completion for difficult couplings.[2] |
| Coupling Time | 2-4 hours | Extended time ensures complete reaction for this sterically influenced building block. |
| Reaction Monitoring | Qualitative Kaiser (Ninhydrin) Test | A reliable method to confirm the absence of free primary amines post-coupling. |
| Cleavage Cocktail | Reagent K or TFA/TIS/H₂O (95:2.5:2.5) | Choice depends on peptide sequence; Reagent K is robust for complex peptides.[9] |
| Cleavage Time | 2-4 hours | Standard duration for most resins and protecting groups.[2] |
Conclusion
This compound is a valuable, non-canonical building block for modifying peptides. While its substituted pyridine structure presents a moderate challenge in terms of steric hindrance, this can be effectively overcome through the rational selection of powerful coupling reagents like HATU and optimized reaction conditions. The protocols outlined in this guide provide a robust framework for researchers to successfully incorporate this moiety, enabling the exploration of novel peptide structures for applications in drug discovery and the development of advanced chemical probes like PROTACs.
References
- 1. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 7. EP3636656A1 - Method for synthesizing peptide containing n-substituted amino acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US4029661A - Process for producing 5-fluorouracil and derivatives thereof in acid and/or alcohol solvents - Google Patents [patents.google.com]
Introduction: The Strategic Importance of Fluorinated Pyridines
An Application Guide to the Suzuki Coupling of 5-Fluoro-6-methoxynicotinic Acid Derivatives
In the landscape of modern drug discovery, fluorinated heterocyclic compounds have emerged as privileged scaffolds. The incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it a valuable strategy for medicinal chemists.[1][2] The this compound framework, in particular, serves as a versatile building block for a range of advanced therapeutics, from small molecule inhibitors to sophisticated imaging agents.[1][3]
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, prized for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[4][5] This makes it an indispensable tool for synthesizing the complex biaryl and hetero-biaryl structures often required in pharmaceutical development.[6] This guide provides a detailed examination of the application of Suzuki coupling to derivatives of this compound, offering mechanistic insights, optimized protocols, and practical troubleshooting advice for researchers in the field.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] The process can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide bond of the electrophilic partner (e.g., a bromo- or iodo-substituted this compound derivative). This step forms a square-planar Pd(II) intermediate.[8][10] The reactivity order for halides is generally I > Br > OTf >> Cl.[10]
-
Transmetalation : This is the crucial ligand exchange step where the organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the Pd(II) complex, displacing the halide. This step requires activation by a base.[11][12] The base reacts with the boronic acid to form a more nucleophilic borate species (R-B(OH)₃⁻), which facilitates the transfer of the organic moiety to the palladium center.[12][13]
-
Reductive Elimination : In the final step, the two organic ligands on the Pd(II) complex couple to form the new carbon-carbon bond of the desired biaryl product. This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the cycle.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Coupling with this compound Derivatives
The successful coupling of this specific heteroaromatic scaffold requires careful consideration of the catalyst, ligand, base, and solvent system. The electronic properties of the fluorinated pyridine ring—namely the electron-withdrawing nature of the nitrogen atom and the fluorine substituent—render aryl halides at the 3-position sufficiently reactive for oxidative addition.[7][10]
Catalyst and Ligand Selection
While standard catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often provide higher activity and broader substrate scope, which is particularly beneficial for challenging heteroaromatic couplings.[9][14]
-
Palladium Precursors : Common and effective precursors include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[8][12] These are typically used in combination with a supporting ligand.
-
Ligands : The choice of ligand is critical for stabilizing the active Pd(0) species and facilitating the elementary steps of the catalytic cycle.
-
Phosphine Ligands : Bulky, electron-rich phosphine ligands are highly effective for coupling heteroaryl chlorides and bromides.[14][15] Ligands such as tricyclohexylphosphine (PCy₃) and biarylphosphines (e.g., SPhos, XPhos) often give excellent results.[5][15]
-
N-Heterocyclic Carbenes (NHCs) : NHC ligands are strong sigma donors that form highly stable and active palladium complexes, making them an excellent choice for difficult couplings, including those involving aryl chlorides.[7][12]
-
Base and Solvent System
The base and solvent work in concert to facilitate the reaction, primarily by enabling the transmetalation step.
-
Bases : The choice of base can significantly impact yield and selectivity.[13]
-
Inorganic Carbonates : Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used, often in an aqueous-organic solvent mixture.[5][9]
-
Phosphates : Anhydrous tripotassium phosphate (K₃PO₄) is a strong base that is particularly effective for coupling sterically hindered substrates or those sensitive to aqueous conditions.[6][16]
-
-
Solvents : The reaction is tolerant of various solvents, and biphasic systems are common.
-
Ethers : 1,4-Dioxane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF) are frequently used, typically with water as a co-solvent to dissolve the inorganic base.[9][16]
-
Aprotic Polar Solvents : Dimethylformamide (DMF) can be effective, particularly in solid-phase synthesis applications.[6]
-
Alcohols : Solvents like n-butanol have been shown to be ideal for certain heteroaryl bromide couplings.[14]
-
Experimental Protocols
The following section provides a representative, step-by-step protocol for the Suzuki coupling of a methyl 5-fluoro-6-methoxynicotinate derivative.
Protocol: Suzuki Coupling of Methyl 3-bromo-5-fluoro-6-methoxynicotinate with Phenylboronic Acid
Materials:
-
Methyl 3-bromo-5-fluoro-6-methoxynicotinate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Procedure:
-
Reagent Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromo-5-fluoro-6-methoxynicotinate (1.0 equiv), phenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[7]
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration with respect to the limiting reagent).
-
Reaction Execution : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed (typically 4-24 hours).
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.[9]
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[9]
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.[17][18]
Data Presentation: Representative Reaction Conditions
The optimal conditions for Suzuki couplings can vary based on the specific coupling partners. Researchers should perform initial screens to identify the best parameters for their system.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromo-5-F-6-OMe-Nicotinate | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | >90 (Typical) |
| 2 | 3-Bromo-5-F-6-OMe-Nicotinate | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | Variable |
| 3 | 3-Chloro-5-F-6-OMe-Nicotinate | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | 2-MeTHF | 110 | Good-Excellent |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently reactive halide (e.g., chloride).3. Poorly soluble reagents. | 1. Ensure rigorous degassing of solvents and reaction vessel. Use fresh, high-quality catalyst and ligands.[7]2. Use a more active catalyst system (e.g., Pd/NHC or a biarylphosphine ligand). Increase reaction temperature.[12][15]3. Increase solvent volume or switch to a solvent with better solubilizing properties (e.g., DMF, DMAc). |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Use of a Pd(II) source without complete reduction to Pd(0). | 1. Improve inert atmosphere technique.[7][10]2. Ensure proper precatalyst activation or use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. |
| Protodeboronation / Dehalogenation | 1. Hydrolysis of the C-B bond or reductive cleavage of the C-X bond.2. Reaction temperature is too high or reaction time is too long.3. Inappropriate base or solvent. | 1. This is a common side reaction for some heteroaryl boronates.[7][19]2. Monitor the reaction closely and stop it once the starting material is consumed. Lower the temperature if possible.3. Use a non-aqueous base like K₃PO₄ or KF. Avoid protic solvents if deboronation is severe.[12] |
| Difficulty in Purification | 1. Co-elution of product with boron-containing byproducts.2. Persistent palladium catalyst in the product. | 1. An acidic or basic wash during workup can help remove boronic acid residues. A popular method is to wash the organic layer with NaOH solution.2. Filter the crude product through a plug of Celite or silica gel before concentration.[20] Use of scavengers or activated carbon can also remove residual palladium. |
Conclusion
The Suzuki-Miyaura cross-coupling is a powerful and reliable method for the synthesis of biaryl compounds derived from this compound. Success with these valuable heteroaromatic substrates is readily achievable through the rational selection of a modern palladium catalyst system, an appropriate base, and a suitable solvent. By understanding the underlying mechanism and anticipating potential side reactions, researchers can efficiently construct complex molecular architectures, accelerating the development of next-generation pharmaceuticals and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. home.sandiego.edu [home.sandiego.edu]
The Strategic Application of 5-Fluoro-6-methoxynicotinic Acid in the Synthesis of Advanced Kinase Inhibitors
This technical guide provides an in-depth exploration of the strategic use of 5-Fluoro-6-methoxynicotinic acid as a pivotal building block in the synthesis of targeted kinase inhibitors. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the rationale behind its application, offers detailed synthetic protocols, and contextualizes its use within relevant cancer signaling pathways.
Introduction: The Significance of Fluorinated Heterocycles in Kinase Inhibition
The targeted inhibition of protein kinases has emerged as a cornerstone of modern oncology. Within the vast chemical space of potential inhibitors, fluorinated heterocyclic compounds have garnered significant attention. The strategic incorporation of fluorine atoms into drug candidates can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.[1][2] this compound, a functionalized pyridine derivative, represents a versatile scaffold in the medicinal chemist's toolbox for the construction of potent and selective kinase inhibitors. Its unique substitution pattern—a fluorine atom at the 5-position and a methoxy group at the 6-position of the pyridine ring—offers distinct advantages in molecular design and synthesis.
The electron-withdrawing nature of the fluorine atom can modulate the pKa of the pyridine nitrogen, influencing its interaction with the kinase active site. Furthermore, the methoxy group can serve as a key hydrogen bond acceptor or be involved in other non-covalent interactions, enhancing binding affinity. The carboxylic acid functionality provides a convenient handle for further chemical elaboration, allowing for the construction of complex molecular architectures designed to target specific kinases.
Core Application: A Key Building Block for EGFR/HER2 Inhibitors
A prominent application of this compound and its derivatives lies in the synthesis of dual epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) inhibitors.[3][4][5][6][7] These receptor tyrosine kinases are critical drivers in the pathogenesis of several cancers, particularly non-small cell lung cancer and breast cancer.[8][9] Overexpression or mutation of EGFR and HER2 leads to aberrant activation of downstream signaling pathways, promoting uncontrolled cell proliferation, survival, and metastasis.[10][11][12]
The quinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of EGFR and HER2. While a direct synthesis of a marketed drug from this compound is not explicitly detailed in publicly available literature, its structural motifs are present in numerous patented kinase inhibitors. The fluorinated and methoxylated pyridine ring can be envisioned as a key component of the quinazoline or a related heterocyclic core, contributing to the overall efficacy of the inhibitor.
Signaling Pathways of Interest: EGFR and HER2
To appreciate the significance of inhibitors derived from this scaffold, it is essential to understand the signaling cascades they aim to disrupt.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade.
HER2 Signaling Pathway
Caption: Key downstream pathways of HER2 signaling.
Synthetic Protocols and Methodologies
The following section outlines a generalized synthetic approach that leverages this compound for the preparation of a kinase inhibitor core structure. This protocol is a composite based on established synthetic transformations for related heterocyclic systems and should be adapted and optimized for specific target molecules.
General Synthetic Workflow
Caption: Generalized synthetic workflow.
Protocol 1: Amide Bond Formation
Objective: To couple this compound with a desired aniline derivative, a crucial step in constructing the backbone of many kinase inhibitors.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Substituted Aniline | ≥98% | Commercially Available |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Reagent | Commercially Available |
| DIPEA (N,N-Diisopropylethylamine) | Anhydrous | Commercially Available |
| DMF (N,N-Dimethylformamide) | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A |
| Brine | Laboratory Prepared | N/A |
| Anhydrous Magnesium Sulfate | Reagent | Commercially Available |
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide intermediate.
Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction. Anhydrous conditions are crucial to prevent hydrolysis of the activated ester intermediate.
Protocol 2: Intramolecular Cyclization to form a Quinazolinone Core (Illustrative)
Objective: To perform a cyclization reaction to form a core heterocyclic structure, such as a quinazolinone, which is a common scaffold in kinase inhibitors. Note: This is a representative protocol and the specific conditions will depend on the exact nature of the amide intermediate.
Materials:
| Reagent/Solvent | Grade | Supplier |
| Amide Intermediate from Protocol 1 | As prepared | N/A |
| Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid) | Reagent | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A |
| Anhydrous Sodium Sulfate | Reagent | Commercially Available |
Procedure:
-
Dissolve the amide intermediate (1.0 eq) in anhydrous DCM.
-
Add Eaton's reagent (5-10 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by pouring it onto ice and neutralizing with saturated sodium bicarbonate solution.
-
Extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the heterocyclic core.
Rationale: Eaton's reagent is a powerful dehydrating agent that facilitates intramolecular cyclization reactions to form quinazolinone and related heterocyclic systems. The reaction often requires elevated temperatures and prolonged reaction times.
Data Summary and Characterization
The successful synthesis of intermediates and the final kinase inhibitor must be confirmed by rigorous analytical techniques.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural Elucidation | Correct chemical shifts, integration, and coupling constants consistent with the target structure. |
| LC-MS | Purity Assessment and Molecular Weight Confirmation | A major peak corresponding to the mass of the desired product. |
| High-Resolution Mass Spectrometry (HRMS) | Exact Mass Determination | Provides the elemental composition and confirms the molecular formula. |
| Melting Point | Purity and Identification | A sharp melting point range indicates a pure compound. |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in the synthesis of sophisticated kinase inhibitors. Its unique electronic and steric properties, conferred by the fluoro and methoxy substituents, provide medicinal chemists with a powerful tool to fine-tune the pharmacological profile of drug candidates. The synthetic protocols outlined herein offer a foundational approach to leveraging this scaffold in the development of novel therapeutics targeting critical cancer signaling pathways. As our understanding of kinase biology deepens, the strategic application of such functionalized heterocyclic building blocks will undoubtedly continue to play a pivotal role in the discovery of next-generation targeted therapies.
References
- 1. Kinase inhibitor - Patent US-9499486-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. CN103159747A - Synthetic method of lapatinib - Google Patents [patents.google.com]
- 5. US8664389B2 - Process for the preparation of lapatinib and it's pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 6. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
- 7. medkoo.com [medkoo.com]
- 8. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 11. HER2 Breast Cancer: Understanding The Pathway [testing.nakkheeran.in]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
Application and Protocols for the Synthesis of Bioactive Molecules Using 5-Fluoro-6-methoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 5-Fluoro-6-methoxynicotinic Acid in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and methoxy groups into molecular scaffolds has become a cornerstone of rational drug design. The this compound moiety, in particular, has emerged as a privileged building block, offering a unique combination of physicochemical properties that are highly advantageous for the development of novel therapeutics. Its strategic substitution pattern can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.
This technical guide delves into the practical application of this compound as a key starting material for the synthesis of bioactive molecules, with a particular focus on its role in the construction of ligands for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. These ligands are critical components of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3]
We will provide a detailed, step-by-step protocol for the synthesis of a key amide intermediate derived from this compound, and illustrate its subsequent application in the assembly of a VHL-recruiting PROTAC. The causality behind experimental choices and the validation of the described protocols are emphasized to ensure scientific integrity and reproducibility.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction design and optimization. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 953780-42-2 | [4] |
| Molecular Formula | C₇H₆FNO₃ | [4] |
| Molecular Weight | 171.13 g/mol | [4] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | [4] |
| Storage | Room temperature | [4] |
The Role of this compound in PROTACs and VHL Ligand Synthesis
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase (such as VHL or Cereblon), and a linker that connects the two.[1][2] By inducing the proximity of the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.
The 5-fluoro-6-methoxypyridine scaffold, derived from this compound, is a key component of several potent VHL ligands.[5][6] The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability, while the methoxy group can modulate solubility and also contribute to binding.
Below is a conceptual workflow illustrating the central role of our starting material in the synthesis of a VHL-recruiting PROTAC.
Figure 1: Conceptual workflow for the synthesis of a VHL-recruiting PROTAC.
Experimental Protocol: Synthesis of a Key Amide Intermediate
This protocol details the synthesis of N-(2-aminoethyl)-5-fluoro-6-methoxynicotinamide, a key intermediate that can be further elaborated into a VHL ligand for PROTAC assembly. The rationale for this specific intermediate is its incorporation of a terminal amine, which provides a versatile handle for subsequent linker attachment.
Materials and Reagents:
| Reagent | Supplier | Purity |
| This compound | Commercially Available | ≥95% |
| N-Boc-ethylenediamine | Commercially Available | ≥98% |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Commercially Available | ≥98% |
| HOBt (Hydroxybenzotriazole) | Commercially Available | ≥97% |
| Dichloromethane (DCM), anhydrous | Commercially Available | ≥99.8% |
| Trifluoroacetic acid (TFA) | Commercially Available | ≥99% |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available |
Step 1: Amide Coupling
This step involves the formation of an amide bond between this compound and N-Boc-ethylenediamine using EDC and HOBt as coupling agents. This is a standard and widely used method for amide bond formation in medicinal chemistry.[7]
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at 0 °C for 20 minutes.
-
Add a solution of N-Boc-ethylenediamine (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude Boc-protected amide.
Step 2: Boc Deprotection
The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the final primary amine intermediate.
-
Dissolve the crude Boc-protected amide from Step 1 in DCM (0.1 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the desired product, N-(2-aminoethyl)-5-fluoro-6-methoxynicotinamide.
Characterization of the Key Intermediate
The synthesized intermediate should be thoroughly characterized to confirm its identity and purity before proceeding to the next steps in a synthetic sequence.
| Analytical Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of the pyridine ring, the methoxy group, and the ethylenediamine backbone. |
| ¹³C NMR | Carbons of the pyridine ring, methoxy group, amide carbonyl, and ethylenediamine backbone. |
| Mass Spectrometry (ESI+) | [M+H]⁺ peak corresponding to the calculated exact mass. |
| HPLC | A single major peak indicating high purity. |
Application in PROTAC Synthesis: A Representative Pathway
The synthesized N-(2-aminoethyl)-5-fluoro-6-methoxynicotinamide can be readily incorporated into a PROTAC synthesis workflow. The following diagram illustrates a representative pathway where the intermediate is coupled to a linker, which is then attached to a ligand for a target protein of interest (e.g., a kinase inhibitor).
Figure 2: Representative pathway for PROTAC synthesis.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in modern drug discovery. Its application in the synthesis of VHL ligands for PROTACs highlights its importance in the development of next-generation therapeutics. The protocols and workflows presented in this guide provide a solid foundation for researchers to utilize this key intermediate in their own drug discovery programs. The continued exploration of derivatives of this compound is expected to yield novel bioactive molecules with improved pharmacological profiles for the treatment of a wide range of diseases.
References
- 1. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- 6. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategies for the Derivatization of 5-Fluoro-6-methoxynicotinic acid at the Carboxylic Acid Moiety
Abstract
5-Fluoro-6-methoxynicotinic acid is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents. The ability to efficiently and selectively modify its carboxylic acid functional group is critical for developing derivatives such as amides and esters, which are common motifs in drug candidates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary strategies for derivatizing this compound. We present detailed, field-proven protocols for amide bond formation using carbodiimide coupling agents and for the synthesis of highly reactive acid chloride intermediates. This guide emphasizes the causality behind experimental choices, offers troubleshooting insights, and is grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound Derivatives
The pyridine ring is a privileged scaffold in drug discovery, and its functionalization allows for the fine-tuning of physicochemical and pharmacological properties. This compound, in particular, incorporates a fluorine atom and a methoxy group, which can significantly influence properties such as metabolic stability, pKa, and binding interactions with biological targets. The carboxylic acid handle is the primary point for synthetic elaboration, enabling the construction of diverse compound libraries through the formation of amides, esters, and other analogues. The direct coupling of a carboxylic acid with an amine or alcohol is kinetically slow, necessitating the activation of the carboxylic acid to facilitate the reaction.[1][2] This note details the most common and effective methods for this critical activation and subsequent derivatization.
Core Principle: Carboxylic Acid Activation
The derivatization of a carboxylic acid hinges on converting the hydroxyl (-OH) group into a better leaving group. The lone pair of electrons on the nitrogen of an amine, for instance, is nucleophilic, but the hydroxyl group is a poor leaving group, making direct amide formation unfavorable. Activation strategies transform the carbonyl carbon into a more electrophilic center, readily attacked by nucleophiles like amines or alcohols.
This guide focuses on two robust and widely applicable activation methodologies:
-
Carbodiimide-Mediated Amide Coupling: Utilizes reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an active O-acylisourea intermediate in situ.[1][3]
-
Conversion to Acid Chloride: Employs reagents such as thionyl chloride (SOCl₂) or oxalyl chloride to create a highly reactive acyl chloride intermediate.[4][5][6][7]
The choice between these methods depends on factors like substrate compatibility, desired reactivity, and reaction conditions.
Protocol I: Amide Bond Formation via EDC/HOBt Coupling
Carbodiimide coupling is one of the most prevalent methods for amide bond formation in medicinal chemistry due to its mild conditions and broad functional group tolerance.[2] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble reagent, which simplifies purification as the resulting urea byproduct can be removed with an aqueous wash.[1][8] The addition of an auxiliary nucleophile, such as N-hydroxybenzotriazole (HOBt), is highly recommended. HOBt intercepts the unstable O-acylisourea intermediate to form an HOBt-ester, which is more stable, less prone to racemization (for chiral substrates), and efficiently reacts with the amine to form the desired amide.[1][9]
Workflow Diagram: EDC/HOBt Coupling
Caption: General workflow for EDC/HOBt mediated amide coupling.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 - 1.5 equiv)
-
HOBt (N-hydroxybenzotriazole) (1.2 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (Ethyl acetate, 1N HCl, sat. aq. NaHCO₃, brine)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reagent Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[10]
-
Dissolution: Dissolve the mixture in a minimal amount of anhydrous DMF or DCM (typically 0.1-0.2 M concentration with respect to the carboxylic acid).
-
Cooling: Cool the solution to 0 °C using an ice-water bath with magnetic stirring. This is crucial to control the initial exothermic reaction and minimize side reactions.[11]
-
EDC Addition: Add EDC·HCl (1.2 equiv) to the reaction mixture in portions over several minutes. Adding it portion-wise prevents a rapid temperature increase.
-
Base Addition: Add DIPEA (2.5 equiv) dropwise to the stirring solution. The base neutralizes the HCl salt of EDC and the HOBt, facilitating the reaction.
-
Reaction: Allow the reaction to slowly warm to room temperature and continue stirring for 8 to 24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup: Once complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Wash the organic phase sequentially with water (to remove the urea byproduct and excess DMF), 1N HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove unreacted HOBt and carboxylic acid), and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the solvent under reduced pressure (rotary evaporation).
-
Purification: Purify the resulting crude amide product via flash column chromatography on silica gel or by recrystallization to obtain the final, pure product.[1]
Comparison of Common Coupling Reagents
| Reagent System | Advantages | Disadvantages |
| EDC/HOBt | Water-soluble urea byproduct (easy removal); mild conditions; relatively low cost.[1][8] | HOBt has explosive properties (though low risk in solution); potential for side reactions if not controlled. |
| HATU/DIPEA | Very high efficiency, even for hindered substrates; faster reaction times.[12] | Higher cost; byproduct removal can be more challenging than EDC's urea. |
| DIC/HOBt | Dicyclohexylurea (DCU) byproduct is insoluble in many solvents and can be filtered off; effective.[11] | DCU filtration can sometimes be difficult and may trap product, lowering yield. |
Protocol II: Derivatization via Acid Chloride Formation
For less sensitive substrates or when a highly reactive intermediate is required, conversion of the carboxylic acid to an acid chloride is an extremely effective strategy.[6] The resulting acid chloride is a potent electrophile that reacts rapidly with a wide range of nucleophiles (amines, alcohols, etc.), often without the need for coupling additives. Thionyl chloride (SOCl₂) is a common and cost-effective reagent for this transformation.[4][5][7] The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[13]
Workflow Diagram: Acid Chloride Formation & Reaction
Caption: Two-stage workflow for derivatization via an acid chloride intermediate.
Detailed Step-by-Step Protocol
CAUTION: Thionyl chloride is corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Part A: Synthesis of 5-Fluoro-6-methoxynicotinoyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) (can be used as solvent or in excess)
-
Anhydrous Toluene or Dichloromethane (optional, as solvent)
-
Catalytic Dimethylformamide (DMF) (optional, for oxalyl chloride method)
Procedure:
-
Setup: Place this compound in a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂ gas).
-
Reagent Addition: Add thionyl chloride (SOCl₂) in excess (e.g., 5-10 equivalents, or use as the solvent).[4]
-
Reaction: Heat the mixture to reflux (approx. 79 °C for neat SOCl₂) and maintain for 1-4 hours. The reaction is often complete when gas evolution ceases.
-
Removal of Excess Reagent: Carefully remove the excess thionyl chloride under reduced pressure. It is common to co-evaporate with an anhydrous solvent like toluene a few times to ensure all residual SOCl₂ is removed.
-
Result: The resulting crude 5-fluoro-6-methoxynicotinoyl chloride is a highly reactive intermediate and is typically used immediately in the next step without further purification.
Part B: Reaction with a Nucleophile (e.g., Amine)
Procedure:
-
Setup: Dissolve the crude acid chloride from Part A in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Nucleophile Addition: In a separate flask, dissolve the amine (1.0 equiv) and a non-nucleophilic base like triethylamine (TEA) or DIPEA (1.1-1.5 equiv) in the same anhydrous solvent. The base is required to scavenge the HCl byproduct of the reaction.
-
Reaction: Add the amine/base solution dropwise to the stirring acid chloride solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-12 hours until complete (monitor by TLC/LC-MS).
-
Workup and Purification: Perform a standard aqueous workup as described in Protocol I (Section 3) to remove the amine hydrochloride salt and other water-soluble impurities. Purify the crude product by chromatography or recrystallization.
Purification and Characterization
Regardless of the synthetic method, proper purification and characterization are essential to validate the outcome.
-
Purification:
-
Flash Column Chromatography: The most common method for purifying amide and ester derivatives. A gradient of ethyl acetate in hexanes is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material.[14]
-
Aqueous Wash: As detailed in the protocols, washing the organic reaction mixture with dilute acid, base, and brine is critical for removing reagents and byproducts. For nicotinic acid derivatives, a base wash (e.g., NaHCO₃ or Na₂CO₃) can effectively remove any unreacted starting acid.[15]
-
-
Characterization:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation of the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired derivative.
-
Infrared (IR) Spectroscopy: Useful for confirming the formation of the amide or ester carbonyl group (typically appearing in the 1630-1750 cm⁻¹ region).[16]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield (EDC Method) | Inactive EDC (hydrolyzed); insufficient base; poor quality anhydrous solvent. | Use fresh EDC from a sealed container; ensure adequate base is used (2-3 equiv); use freshly distilled/dried solvents. |
| Starting Material Unchanged | Insufficient activation time; low reaction temperature; sterically hindered amine/alcohol. | Increase reaction time; allow reaction to run at room temperature or with gentle heating; switch to a more powerful coupling agent like HATU. |
| Formation of N-acylurea byproduct (Carbodiimide methods) | The O-acylisourea intermediate rearranges before reacting with the amine.[8] | Ensure HOBt is used as an additive; keep reaction temperatures low (start at 0 °C). |
| Decomposition of Product (Acid Chloride Method) | Acid chloride is unstable; presence of moisture during reaction or workup. | Use the acid chloride immediately after preparation; ensure all glassware and solvents are scrupulously dry. |
| Difficulty Removing Byproducts | EDC-urea is slightly soluble in some organic solvents; DMF is difficult to remove. | Perform multiple aqueous washes; for DMF, wash thoroughly with water and brine. Consider using DCM as a solvent instead of DMF.[15] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bachem.com [bachem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. jetir.org [jetir.org]
Application Notes and Protocols for Monitoring 5-Fluoro-6-methoxynicotinic Acid Reactions
Introduction: The Critical Role of Reaction Monitoring in Pharmaceutical Synthesis
In the realm of pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a meticulously controlled process. 5-Fluoro-6-methoxynicotinic acid is a key building block in the synthesis of various pharmaceutical compounds. Precise monitoring of its reactions is paramount to ensure product quality, optimize yield, and maintain process safety.[1][2] Real-time or near-real-time analysis of reaction progression allows chemists to make informed decisions, identify the formation of intermediates and byproducts, and determine the optimal reaction endpoint.[1][3] This document provides a comprehensive guide to the primary analytical techniques for monitoring reactions involving this compound, complete with detailed protocols and expert insights.
The validation of these analytical procedures is a cornerstone of regulatory compliance, ensuring that the methods are fit for their intended purpose.[4][5] Guidelines from the International Council for Harmonisation (ICH), such as Q2(R1) and the recently revised Q2(R2), provide a framework for validating analytical methods, covering parameters like accuracy, precision, specificity, and linearity.[6][7][8][9][10][11]
Strategic Selection of Analytical Techniques
The choice of an analytical method is dictated by the specific requirements of the reaction being monitored. Key considerations include the need for quantitative data, structural information, and the speed of analysis. The most common and powerful techniques for monitoring organic reactions include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Logical Workflow for Method Selection and Application
Caption: Workflow for selecting the appropriate analytical technique.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring
HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility in separating a wide range of compounds.[12] For monitoring the conversion of this compound, a reversed-phase HPLC method is typically employed.
Causality Behind Experimental Choices:
-
Column: A C18 column is the standard choice for separating moderately polar compounds like nicotinic acid derivatives. The nonpolar stationary phase effectively retains the analytes, allowing for separation based on their hydrophobicity.[13]
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., water with formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is often optimal. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. The gradient allows for the efficient elution of both the more polar starting material and any less polar products or intermediates.[14][15]
-
Detector: A UV detector is commonly used, as the pyridine ring of nicotinic acid derivatives exhibits strong UV absorbance.[12] The detection wavelength should be set at the absorbance maximum of the analyte of interest to ensure maximum sensitivity.
Protocol: HPLC-UV Method for Reaction Monitoring
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time points.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile) to stop the reaction and prevent further changes.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.[16]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, product, and any significant impurities by comparing their retention times to those of authentic standards.
-
Quantify the concentration of each component by integrating the peak areas and using a pre-established calibration curve.
-
Plot the concentration of the reactant and product over time to determine the reaction kinetics and endpoint.
-
| Parameter | This compound | Product |
| Typical Retention Time (min) | 4.5 | 6.8 |
| λmax (nm) | 268 | Varies |
| LOD (µg/mL) | ~1 | ~1 |
| LOQ (µg/mL) | ~3 | ~3 |
| Caption: Typical HPLC-UV method parameters. |
UPLC-MS: Enhanced Sensitivity and Specificity
For complex reaction mixtures or when trace-level impurities need to be identified and quantified, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is the preferred method.[17][18] UPLC offers faster analysis times and better resolution than traditional HPLC, while the mass spectrometer provides molecular weight information, aiding in the identification of unknown compounds.[17]
Protocol: UPLC-MS for In-depth Reaction Profiling
-
Sample Preparation: Follow the same procedure as for HPLC, ensuring high-purity solvents are used to avoid interfering with the MS signal.
-
Instrumentation and Conditions:
-
UPLC-MS System: A UPLC system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer.
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A rapid gradient is typically used, for example, 2% B to 98% B in 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for nicotinic acid derivatives.[19]
-
MS Detection: Selected Ion Monitoring (SIM) for known compounds or full scan mode for identifying unknowns. For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument provides the highest sensitivity and selectivity.[19]
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 172.0 | 128.0 |
| Potential Impurity (e.g., decarboxylated) | 128.0 | 84.0 |
| Caption: Example MRM transitions for UPLC-MS/MS analysis. |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Derivatives
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[20][21] While this compound itself is not sufficiently volatile for direct GC analysis, it can be analyzed after derivatization.[22] This method is particularly useful for identifying and quantifying volatile byproducts.
Protocol: GC-MS with Derivatization
-
Sample Preparation and Derivatization:
-
Withdraw and quench a reaction aliquot as described previously.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heat at 70°C for 30 minutes to convert the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.
-
The resulting solution can be directly injected into the GC-MS.
-
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph equipped with a mass selective detector.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.[21][23]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.[24]
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[24]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Full scan mode (e.g., m/z 50-500) for identification.
-
Visualization of the Derivatization Process
Caption: Silylation of the carboxylic acid for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Molecular Structure
NMR spectroscopy is an unparalleled tool for gaining detailed structural information about molecules in solution.[25][26] It can be used for both offline and in-situ reaction monitoring.[1][27] For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information about the number and chemical environment of protons. Changes in the chemical shifts and coupling constants of the aromatic protons can be used to track the progress of the reaction.[25][28]
-
¹⁹F NMR: As the molecule contains a fluorine atom, ¹⁹F NMR is a highly sensitive and specific technique for monitoring the reaction. The chemical shift of the fluorine signal will be sensitive to changes in the electronic environment of the pyridine ring.
-
In-situ Monitoring: Using an NMR tube as the reaction vessel or a flow-NMR setup allows for real-time data acquisition without the need for sampling, providing a true kinetic profile of the reaction.[3][27]
Protocol: In-situ ¹H NMR Reaction Monitoring
-
Sample Preparation:
-
Dissolve the starting material in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
Initiate the reaction by adding the other reactant(s) directly to the NMR tube.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals.[26] The acquisition parameters (e.g., number of scans, relaxation delay) should be optimized to provide a good signal-to-noise ratio in a reasonable amount of time.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to the starting material, product, and internal standard.
-
Calculate the concentration of each species at each time point by comparing the integral of its characteristic signal to the integral of the internal standard.
-
Method Validation: Ensuring Trustworthy Results
All analytical methods used in a pharmaceutical setting must be validated to ensure they are reliable and fit for purpose.[5][29][30] The validation process should follow the guidelines set forth by the ICH.[6][7][9][10]
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis, no interference at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0%.[11] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | RSD ≤ 2%.[29] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the target concentration.[29] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio ≥ 3. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, or temperature. |
| Caption: Summary of analytical method validation parameters according to ICH guidelines.[7] |
Conclusion
The effective monitoring of reactions involving this compound is crucial for the successful development of pharmaceutical products. A combination of chromatographic and spectroscopic techniques provides a comprehensive toolkit for chemists to understand and optimize their synthetic processes. The choice of method depends on the specific information required, with HPLC providing robust quantitative data, UPLC-MS offering enhanced sensitivity and structural information, GC-MS being suitable for volatile components, and NMR providing detailed in-situ structural and kinetic data. Rigorous validation of these methods in accordance with ICH guidelines is essential to ensure the generation of reliable and trustworthy data for regulatory submissions and quality control.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reaction Monitoring | Bruker [bruker.com]
- 4. fda.gov [fda.gov]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. jordilabs.com [jordilabs.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. fda.gov [fda.gov]
- 10. starodub.nl [starodub.nl]
- 11. propharmagroup.com [propharmagroup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cipac.org [cipac.org]
- 15. HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column | SIELC Technologies [sielc.com]
- 16. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. GC-MS Determination of Nicotinic Acid with Derivatization by Silanization [mat-test.com]
- 23. researchgate.net [researchgate.net]
- 24. myfoodresearch.com [myfoodresearch.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. chemrxiv.org [chemrxiv.org]
- 27. Magritek [magritek.com]
- 28. researchgate.net [researchgate.net]
- 29. demarcheiso17025.com [demarcheiso17025.com]
- 30. researchgate.net [researchgate.net]
Application Note: 5-Fluoro-6-methoxynicotinic Acid as a Strategic Precursor in Modern API Synthesis
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and heteroaromatic scaffolds is a cornerstone of rational drug design. 5-Fluoro-6-methoxynicotinic acid has emerged as a highly valuable and versatile building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly in oncology. This document provides a detailed guide for researchers, chemists, and drug development professionals on the application of this precursor. We will explore its physicochemical properties, core synthetic transformations with mechanistic insights, and present a detailed protocol for its use in the synthesis of a targeted therapy, Savolitinib, a potent c-MET inhibitor.
Introduction: The Strategic Importance of Fluorinated Pyridines
The pyridine ring is a privileged scaffold in drug discovery, present in numerous blockbuster drugs. Its nitrogen atom provides a key hydrogen bond acceptor site and can be protonated at physiological pH, enhancing solubility. When combined with fluorine, its utility is magnified. The introduction of a fluorine atom can profoundly influence a molecule's properties by:
-
Modulating pKa: Altering the basicity of the pyridine nitrogen.
-
Enhancing Metabolic Stability: Blocking sites of oxidative metabolism by cytochrome P450 enzymes.[1]
-
Improving Binding Affinity: Through favorable electrostatic interactions with target proteins.[1]
This compound strategically combines these features: a carboxylic acid handle for derivatization, a methoxy group for electronic modulation, and a fluorine atom for improved pharmacological properties, making it a powerful precursor for API synthesis.
Physicochemical Properties and Characterization
A thorough understanding of the precursor's properties is fundamental for successful process development.
| Property | Value | Reference |
| CAS Number | 953780-42-2 | [2][3] |
| Molecular Formula | C₇H₆FNO₃ | [3] |
| Molecular Weight | 171.13 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Storage | Store in a dry, sealed place at room temperature | [3][5] |
Analytical Characterization (Typical):
-
¹H NMR: Expected signals for aromatic protons, methoxy protons, and a carboxylic acid proton.
-
¹³C NMR: Signals corresponding to the substituted pyridine ring carbons and the carboxyl carbon.
-
LC-MS: To confirm molecular weight and purity.
-
HPLC: For accurate purity assessment and reaction monitoring.[2]
Core Synthetic Transformations: Mechanistic Insights
The carboxylic acid group is the primary reactive handle on this compound, making amide bond formation its most critical transformation.
Amide Bond Formation: The Gateway to Bioactivity
Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation.[6] The choice of coupling reagent is critical and depends on factors like substrate scope, cost, and byproduct removal.
-
Carbodiimide-based Reagents (e.g., EDC with HOBt): These are cost-effective but can sometimes lead to side reactions and require careful control.
-
Uronium/Aminium-based Reagents (e.g., HATU, HBTU): These are highly efficient and rapid, minimizing side reactions and often leading to cleaner product formation, making them a preferred choice in complex syntheses despite higher cost.[6]
The general mechanism involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.
Application Profile: Synthesis of Savolitinib (AZD6094)
Savolitinib is a potent and selective inhibitor of the c-MET receptor tyrosine kinase, a key target in various cancers.[] The core structure of Savolitinib is constructed using this compound, highlighting the precursor's industrial relevance.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of Savolitinib points to a key amide bond formation between this compound and a complex chiral amine, (S)-1-(1H-imidazo[1,2-a]pyridin-6-yl)ethan-1-amine. This strategy isolates the complexity in the synthesis of the amine partner while utilizing the commercially available, functionalized pyridine core.
Detailed Synthetic Protocol: Amide Coupling
This protocol describes the key coupling step. It is imperative that all reagents are anhydrous and reactions are performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of activated intermediates.
Materials:
-
This compound (1.0 equiv)
-
(S)-1-(1H-imidazo[1,2-a]pyridin-6-yl)ethan-1-amine (1.05 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Reaction Setup: To a clean, dry, round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and anhydrous DMF. Stir at room temperature until fully dissolved.
-
Pre-activation: Add HATU (1.2 equiv) to the solution. Stir for 10-15 minutes. This pre-activation step forms the activated ester, which is crucial for efficient coupling.
-
Amine Addition: In a separate flask, dissolve (S)-1-(1H-imidazo[1,2-a]pyridin-6-yl)ethan-1-amine (1.05 equiv) in a minimal amount of anhydrous DMF.
-
Coupling Reaction: Add the amine solution dropwise to the activated acid mixture.
-
Base Addition: Add DIPEA (3.0 equiv) to the reaction mixture. The base acts as a proton scavenger, driving the reaction to completion.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting material (the limiting carboxylic acid) is consumed (typically 2-4 hours).
-
Work-up: Upon completion, quench the reaction by adding water. This will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired amide.
In-Process Controls and Characterization
-
TLC: Use a mobile phase like Ethyl Acetate/Hexane to monitor the disappearance of the starting acid and the appearance of the higher Rf product.
-
LC-MS: Confirm the mass of the desired product and assess the purity of the crude material.
-
¹H NMR: The final product's NMR spectrum should show the disappearance of the carboxylic acid proton and the appearance of a new amide N-H proton, along with characteristic shifts for the coupled fragments.
Workflow and Logic Visualization
Visualizing the process flow and reaction logic is essential for understanding and troubleshooting the synthesis.
General API Synthesis Workflow
The following diagram illustrates the logical flow from the precursor to the final API, highlighting the critical amide coupling step.
Caption: High-level workflow for API synthesis via amide coupling.
Amide Coupling Mechanism Logic
This diagram outlines the key mechanistic steps involved in the HATU-mediated coupling reaction.
Caption: Simplified logic of HATU-mediated amide bond formation.
Safety, Handling, and Storage
-
Handling: Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]
-
Safety: Refer to the Safety Data Sheet (SDS) for comprehensive safety information before use.
Conclusion
This compound is a sophisticated building block that provides a direct route to highly functionalized pyridine-based APIs. Its inherent structural features offer distinct advantages in drug design, particularly for modulating metabolic stability and target binding. The protocols and insights provided herein demonstrate its practical utility and strategic importance, enabling researchers to leverage this precursor for the efficient synthesis of next-generation therapeutics like Savolitinib.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 2. 953780-42-2|this compound|BLD Pharm [bldpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 5-Fluoro-2-methoxynicotinic acid | 884494-82-0 [m.chemicalbook.com]
- 5. CAS 1256819-38-1 | 6-Fluoro-5-methoxynicotinic acid - Synblock [synblock.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-6-methoxynicotinic acid
Welcome to the technical support center for the synthesis of 5-Fluoro-6-methoxynicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the synthesis of this important chemical intermediate. Here, we will dissect common problems, explain the underlying chemical principles, and offer robust, step-by-step troubleshooting protocols.
I. Troubleshooting Guide: Common Synthesis Problems & Solutions
This section addresses specific issues that may arise during the synthesis of this compound, presented in a practical question-and-answer format.
Question 1: Low or No Yield of the Desired Product
"I am attempting to synthesize this compound, but I am experiencing very low to no yield. What are the likely causes and how can I improve the outcome?"
Answer:
Low or negligible yields in the synthesis of this compound can stem from several factors, often related to the specific synthetic route employed. A common route involves the hydrolysis of a nitrile precursor or the oxidation of an aldehyde. Let's break down the potential issues:
A. Incomplete Hydrolysis of the Nitrile Precursor (e.g., 5-Fluoro-6-methoxynicotinonitrile)
The hydrolysis of the nitrile group to a carboxylic acid is a critical step. Incomplete conversion is a frequent culprit for low yields.
-
Causality: The stability of the nitrile group on the electron-deficient pyridine ring can make it resistant to hydrolysis. Harsh reaction conditions can lead to decomposition or side reactions.
-
Troubleshooting Steps:
-
Choice of Hydrolysis Conditions: Both acidic and basic conditions can be employed. For this substrate, strong basic hydrolysis followed by acidification is often effective. A common method involves refluxing with aqueous sodium hydroxide, followed by careful neutralization with an acid like HCl to precipitate the product.
-
Reaction Monitoring: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.
-
Temperature and Reaction Time: Ensure the reaction is heated for a sufficient duration. Depending on the concentration of the base, this could range from a few hours to overnight.
-
B. Inefficient Oxidation of the Aldehyde Precursor (e.g., 5-Fluoro-6-methoxynicotinaldehyde)
Oxidation of the corresponding aldehyde is another viable synthetic route.
-
Causality: The choice of oxidizing agent is critical. Milder oxidizing agents may not be potent enough for complete conversion, while overly strong oxidants could lead to unwanted side reactions or degradation of the pyridine ring.
-
Troubleshooting Steps:
-
Selecting the Right Oxidant: Sodium chlorite (NaClO2) in the presence of a chlorine scavenger like sulfamic acid or hydrogen peroxide is a highly effective and selective method for oxidizing aldehydes to carboxylic acids without affecting other functional groups on the pyridine ring.[1][2]
-
Control of pH: Maintaining a slightly acidic pH during the oxidation is often necessary to ensure the efficiency of the oxidant and prevent side reactions.
-
Work-up Procedure: Proper quenching of the excess oxidant and careful extraction of the product are essential to maximize the isolated yield.
-
C. Issues with Grignard Reagent-based Syntheses
Introducing the carboxylic acid functionality via a Grignard reaction with CO2 can also be challenging.
-
Causality: Grignard reagents are highly reactive and sensitive to moisture and acidic protons. The presence of even trace amounts of water in the solvent or on the glassware can quench the Grignard reagent, leading to a failed reaction.
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: All glassware must be oven-dried, and solvents must be rigorously dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of the Grignard Reagent: The formation of the Grignard reagent from the corresponding halide (e.g., a bromo- or chloro-pyridine derivative) is a critical initiation step. Activation of magnesium turnings with iodine or 1,2-dibromoethane may be necessary.
-
Purity of Starting Materials: The starting halide must be pure and free of any acidic impurities.
-
Question 2: Difficulty in Product Purification and Persistent Impurities
"My reaction seems to have worked, but I am struggling to purify the final this compound. What are the common impurities and the best purification strategies?"
Answer:
Purification challenges often arise from the presence of unreacted starting materials, intermediates, or byproducts from side reactions.
A. Common Impurities:
-
Unreacted Starting Material: Such as the corresponding nitrile, aldehyde, or halide precursor.
-
Amide Intermediate: In the case of nitrile hydrolysis, incomplete hydrolysis can leave the corresponding amide as a significant impurity.
-
Over-chlorinated Species: If the synthesis originates from multi-chlorinated pyridines, residual chlorinated species can be carried through.[3]
-
Decarboxylation Products: Although less common under normal conditions, some nicotinic acids can be susceptible to decarboxylation at high temperatures.
B. Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the final product. The choice of solvent is critical. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvents to screen include water, ethanol, isopropanol, or mixtures thereof.
-
Acid-Base Extraction: Exploiting the acidic nature of the carboxylic acid is a powerful purification technique.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to move the desired product into the aqueous layer as its salt.
-
Wash the aqueous layer with an organic solvent to remove neutral and basic impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
-
Column Chromatography: While less common for the final acid due to potential streaking on silica gel, it can be very effective for purifying intermediates.[4] For the final product, reverse-phase chromatography may be an option if other methods fail.
| Purification Method | Best For Removing | Key Considerations |
| Recrystallization | Unreacted starting materials, closely related byproducts. | Solvent selection is crucial for good recovery. |
| Acid-Base Extraction | Neutral and basic impurities. | Ensure complete extraction and precipitation. |
| Column Chromatography | A wide range of impurities, especially for intermediates. | May require derivatization for acidic final products. |
Question 3: Side Reactions Leading to Unexpected Byproducts
"I have identified unexpected byproducts in my reaction mixture. What are some common side reactions in the synthesis of this compound?"
Answer:
The potential for side reactions is inherent in multi-step organic synthesis. Awareness of these possibilities can aid in their prevention and mitigation.
A. In Syntheses Starting from Halogenated Pyridines:
-
Halogen Exchange: In the presence of certain nucleophiles or catalysts, the fluorine or other halogen atoms on the pyridine ring can be displaced.
-
Hydrolysis of Methoxy Group: Under harsh acidic conditions, the methoxy group can be cleaved to a hydroxyl group.
-
Ring Opening: Extremely harsh conditions can lead to the degradation and opening of the pyridine ring.
B. During Grignard Reactions:
-
Wurtz Coupling: The Grignard reagent can react with the starting halide to form a dimer.
-
Reduction: If the electrophile has a reducible functional group, the Grignard reagent can act as a reducing agent.
To minimize side reactions, it is essential to carefully control reaction parameters such as temperature, reaction time, and the stoichiometry of reagents. The use of milder, more selective reagents is also a key strategy.
II. Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A common and commercially available starting material is 2-chloro-5-fluoropyridine, which can undergo a series of functional group transformations to introduce the methoxy and carboxylic acid groups. Other routes may start from differently substituted pyridines.[5][6]
Q2: Are there any specific safety precautions I should take during this synthesis?
Yes. Many of the reagents used, such as strong acids, bases, and organometallic compounds (like Grignard reagents), are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions involving Grignard reagents require strict anhydrous conditions and should be handled with care to avoid violent reactions with water.
Q3: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used to confirm the structure and purity of the synthesized this compound. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Melting Point Analysis: To compare with literature values for the pure compound.
III. Experimental Protocols & Visual Guides
Protocol 1: Synthesis via Hydrolysis of 5-Fluoro-6-methoxynicotinonitrile
This protocol outlines a general procedure for the basic hydrolysis of the nitrile precursor.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Fluoro-6-methoxynicotinonitrile.
-
Add a 10-20% aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux and maintain for 4-16 hours.
Step 2: Reaction Monitoring
-
Periodically take a small aliquot of the reaction mixture, neutralize it, and spot it on a TLC plate alongside the starting material to monitor the disappearance of the nitrile.
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully acidify the solution with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3 while cooling in an ice bath.
-
The product, this compound, should precipitate as a solid.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain the crude this compound.
Step 4: Purification
-
Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture) to obtain the pure compound.
Troubleshooting Workflow Diagram
References
- 1. 5-Fluoro-2-methoxynicotinic acid | 884494-82-0 [m.chemicalbook.com]
- 2. 5-Fluoro-2-methoxynicotinic acid CAS#: 884494-82-0 [chemicalbook.com]
- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
Technical Support Guide: Recrystallization of 5-Fluoro-6-methoxynicotinic acid
Introduction
Welcome to the technical support center for the purification of 5-Fluoro-6-methoxynicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who require a high-purity solid material for their work. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[1][2][3] This document provides a comprehensive, question-and-answer-based resource to navigate the nuances of recrystallizing this specific fluorinated nicotinic acid derivative, ensuring you can achieve the highest possible purity with optimal yield.
Part 1: Foundational Knowledge & Preparation
This section addresses the fundamental properties of this compound and the core principles of recrystallization.
Q1: What is this compound, and why is its purity crucial?
This compound is a heterocyclic building block commonly used in the synthesis of complex pharmaceutical agents and agrochemicals. Its structure, featuring a pyridine ring with fluoro, methoxy, and carboxylic acid functional groups, makes it a versatile intermediate.
The purity of this compound is paramount for several reasons:
-
Reaction Specificity: Impurities can interfere with subsequent chemical reactions, leading to unwanted side products, lower yields, and complex purification challenges downstream.
-
Biological Activity: In drug development, even trace impurities can alter the pharmacological or toxicological profile of the final active pharmaceutical ingredient (API).
-
Reproducibility: High purity ensures the consistency and reproducibility of experimental results, which is critical in research and manufacturing environments.
Q2: What are the key physicochemical properties I need to consider for recrystallization?
Understanding the physical and chemical properties of this compound is the first step in designing an effective purification protocol.
| Property | Value / Observation | Significance for Recrystallization |
| Molecular Formula | C7H6FNO3[4][5][6] | Provides the basis for molecular weight calculation. |
| Molecular Weight | 171.13 g/mol [4][5][6] | Essential for calculating molar quantities and theoretical yields. |
| Appearance | White to off-white solid[7] | A persistent color after recrystallization indicates residual impurities. |
| Functional Groups | Carboxylic acid, Pyridine, Methoxy, Fluoro-aryl | These groups dictate the compound's polarity and hydrogen bonding capability, influencing solvent choice. Nicotinic acid and its derivatives are known to form strong hydrogen bonds. |
| Predicted Solubility | Polar nature suggests solubility in polar solvents (e.g., alcohols, water) and lower solubility in nonpolar solvents (e.g., hexanes). | The ideal solvent will show high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[2][3][8] |
Q3: How does the principle of recrystallization apply to this specific compound?
Recrystallization purifies a compound by exploiting the fact that the solubility of most solids increases with temperature.[3][8] The process involves:
-
Dissolution: Dissolving the impure this compound in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[9][10]
-
Exclusion of Impurities: As the desired compound dissolves, insoluble impurities can be filtered out of the hot solution. Soluble impurities remain in the solution.[9][11]
-
Crystallization: The hot, saturated solution is slowly cooled. As the temperature decreases, the solubility of the compound drops, and the solution becomes supersaturated. This forces the pure compound to crystallize out of the solution, forming a structured crystal lattice that naturally excludes the differently shaped impurity molecules.[2][12]
-
Isolation: The pure crystals are then separated from the cold solvent (now called the mother liquor), which retains the soluble impurities.[13][14]
Part 2: The Recrystallization Workflow
This section provides actionable protocols and decision-making frameworks for performing the recrystallization.
Q4: How do I choose the best solvent for recrystallization?
Solvent selection is the most critical step for a successful recrystallization.[8] The ideal solvent should:
-
Dissolve the compound completely when hot (near the solvent's boiling point).
-
Dissolve the compound poorly or not at all when cold (at room temperature or in an ice bath).
-
Either dissolve impurities very well at all temperatures or not at all, allowing them to be filtered off.[11]
-
Be chemically inert, not reacting with the compound.[2]
-
Be volatile enough to be easily removed from the purified crystals.[2]
Experimental Protocol: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene) dropwise, starting with ~0.5 mL.
-
Agitate the tubes at room temperature. If the compound dissolves completely, the solvent is unsuitable as a primary recrystallization solvent.
-
For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath.[10]
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath.
-
Observe the quantity and quality of the crystals that form. A good solvent will yield a significant amount of crystalline solid.
Solvent Selection Workflow
References
- 1. mt.com [mt.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. Recrystallization [wiredchemist.com]
- 4. echemi.com [echemi.com]
- 5. calpaclab.com [calpaclab.com]
- 6. PubChemLite - this compound (C7H6FNO3) [pubchemlite.lcsb.uni.lu]
- 7. 5-Fluoro-2-methoxynicotinic acid | 884494-82-0 [m.chemicalbook.com]
- 8. edu.rsc.org [edu.rsc.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 11. Recrystallization [sites.pitt.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. brainly.com [brainly.com]
- 14. quora.com [quora.com]
Technical Support Center: Optimizing 5-Fluoro-6-methoxynicotinic Acid Synthesis
Welcome to the technical support resource for the synthesis of 5-Fluoro-6-methoxynicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction yields, and ensure high purity of the final product. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible results.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific issues you may encounter during your experiments, offering potential causes and validated solutions in a direct question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer: Low yields are a frequent challenge in the synthesis of substituted nicotinic acids and can typically be traced back to one of three main areas: incomplete reaction, suboptimal reagent quality, or competing side reactions.[1][2]
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Causality: The activation energy barrier may not be sufficiently overcome, or the reaction time may be inadequate for full conversion.
-
Solution:
-
Extend Reaction Time: Continue the reaction for a longer duration. It is crucial to monitor the reaction's progress periodically.[1]
-
Moderate Temperature Increase: Carefully increasing the reaction temperature can enhance the reaction rate. However, this must be done cautiously to avoid promoting side reactions.
-
Reaction Monitoring: Employ analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting material and the formation of the product, allowing you to determine the optimal reaction endpoint.[1][2]
-
-
-
Suboptimal Reagent Quality: The purity of starting materials, reagents, and solvents is paramount.
-
Causality: Impurities can interfere with the reaction mechanism or poison catalysts. Moisture, in particular, can be detrimental in many organic syntheses.
-
Solution: Ensure all reactants and solvents are of high purity and are anhydrous, especially if the reaction involves moisture-sensitive intermediates or reagents.[1]
-
-
Purification Losses: Significant amounts of the product can be lost during workup and purification steps like recrystallization.[2]
-
Causality: Using an excessive volume of solvent during recrystallization can prevent the product from fully precipitating, leading to loss in the mother liquor.
-
Solution: Carefully optimize the solvent system and the volume used for recrystallization to maximize the recovery of the pure compound.[3]
-
Question 2: I'm observing significant byproduct formation, particularly from over-oxidation or incomplete oxidation. How can I improve the selectivity?
Answer: Achieving high selectivity is critical for maximizing yield and simplifying purification. The formation of byproducts often results from the oxidizing agent being either too harsh or the reaction conditions not being adequately controlled.
-
Choice of Oxidizing Agent: The strength of the oxidizing agent is a key factor.
-
Causality: A very strong oxidizing agent (e.g., potassium permanganate under harsh conditions) can lead to over-oxidation or even degradation of the pyridine ring. Conversely, a reagent that is too mild may result in incomplete conversion of the starting material (e.g., a methyl group) to the carboxylic acid.
-
Solution:
-
Condition Optimization: When using a strong oxidant like potassium permanganate (KMnO₄), carefully control the temperature and stoichiometry. A common procedure involves heating to around 95°C.[4]
-
Alternative Reagents: If over-oxidation is a persistent issue, consider alternative, milder oxidizing agents. The choice will depend on the specific precursor being used.
-
-
-
Temperature and Time Control:
-
Causality: Both elevated temperatures and prolonged reaction times can promote the formation of undesired side products.[2]
-
Solution: Maintain strict control over the reaction temperature, keeping it within the optimal range determined through literature or experimentation. Avoid unnecessarily long reaction times once monitoring indicates the reaction is complete.
-
Question 3: The final product is difficult to purify, and I'm losing a lot of material during recrystallization. What can I do?
Answer: Purification is a critical step where significant yield loss can occur. Optimizing this stage is essential.
-
Causality: The solubility profile of the product in the chosen solvent system may not be ideal, leading to either poor recovery or inefficient removal of impurities.
-
Solution:
-
Solvent Selection: The key to successful recrystallization is selecting a solvent (or solvent mixture) in which the product has high solubility at elevated temperatures but low solubility at room or cold temperatures, while impurities remain soluble at all temperatures.
-
Optimize Solvent Volume: As noted in established procedures for nicotinic acid synthesis, using the minimal amount of hot solvent necessary to fully dissolve the crude product is crucial for maximizing recovery upon cooling.[3]
-
pH Adjustment: Since the product is a carboxylic acid, its solubility is highly pH-dependent. During workup, carefully adjust the pH of the aqueous solution with acid (e.g., HCl) to the isoelectric point of the molecule to ensure maximum precipitation before filtration.[4]
-
Alternative Purification: If recrystallization proves ineffective, consider other purification techniques such as column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for this compound?
A prevalent and effective method for synthesizing substituted nicotinic acids is the oxidation of a corresponding 3-methylpyridine precursor. For this compound, the synthesis would typically start from 5-fluoro-6-methoxy-3-methylpyridine . This starting material is oxidized, commonly using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous solution, often with a base like potassium hydroxide (KOH). The reaction is heated to drive it to completion. After the reaction, a workup involving filtration of manganese dioxide byproduct and acidification of the filtrate precipitates the desired carboxylic acid product.[4]
Q2: Why is precise temperature control so critical during the oxidation step?
Temperature control is a balancing act. The oxidation of the methyl group requires a certain amount of thermal energy to proceed at a reasonable rate. However, excessively high temperatures can provide enough energy to overcome the activation barrier for undesirable side reactions. These can include degradation of the electron-rich pyridine ring, particularly at the methoxy-substituted position, or other forms of over-oxidation, leading to a complex mixture of byproducts and a lower yield of the desired product.[1]
Q3: What are the key safety precautions when performing this synthesis?
Safety is paramount. When performing this synthesis, especially the oxidation step:
-
Handle Oxidizing Agents with Care: Potassium permanganate (KMnO₄) is a strong oxidizing agent. It should not be mixed with concentrated acids or organic materials that are easily oxidized, as this can create explosive mixtures.
-
Use Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ensure Proper Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhaling any potentially harmful vapors or dust from the reagents.
-
Controlled Heating: When heating the reaction mixture, use a controlled heating source like an oil bath to prevent localized overheating, which can lead to violent reactions.[3]
Visualizations and Data
Reaction Pathway Diagram
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A workflow for diagnosing and solving low reaction yield issues.
Data Summary for Optimized Protocol
| Parameter | Recommended Value/Reagent | Rationale |
| Starting Material | 5-fluoro-6-methoxy-3-methylpyridine | Precursor with the correct scaffold for oxidation. |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | A strong, effective, and common oxidant for converting alkyl chains on aromatic rings to carboxylic acids.[4] |
| Base | Potassium Hydroxide (KOH) | Used to maintain basic conditions during the oxidation.[4] |
| Solvent | Water (H₂O) | A safe, inexpensive, and effective solvent for KMnO₄ oxidations.[4] |
| Molar Ratio | ~2 eq. KMnO₄ per eq. of starting material | Ensures complete oxidation of the methyl group. |
| Reaction Temperature | ~95 °C | Provides sufficient energy for the reaction while minimizing thermal degradation.[4] |
| Reaction Time | 5 - 8 hours | Typical duration for this type of oxidation; should be confirmed by reaction monitoring (TLC/HPLC).[1][4] |
| Workup Acid | Concentrated Hydrochloric Acid (HCl) | To neutralize the base and precipitate the carboxylic acid product by adjusting the pH to 2-4.[4] |
| Expected Yield | 70-85% (post-purification) | A realistic target yield for an optimized laboratory procedure. |
Optimized Experimental Protocol
This protocol describes the synthesis of this compound via the oxidation of 5-fluoro-6-methoxy-3-methylpyridine.
Materials:
-
5-fluoro-6-methoxy-3-methylpyridine
-
Potassium Permanganate (KMnO₄)
-
Potassium Hydroxide (KOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (for extraction, optional)
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add the starting material, 5-fluoro-6-methoxy-3-methylpyridine (1.0 eq.). Add deionized water and potassium hydroxide (1.0 eq.) and stir until the KOH is dissolved.
-
Addition of Oxidant: In portions, carefully add potassium permanganate (2.0 eq.) to the stirring mixture. An exothermic reaction may occur.
-
Heating: Heat the reaction mixture to 95°C using an oil bath and maintain this temperature with vigorous stirring for 5-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite using a Büchner funnel to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.
-
Product Precipitation: Combine the filtrate and washings and cool the solution in an ice bath. While stirring, slowly add concentrated hydrochloric acid to adjust the pH to approximately 2-4. A solid precipitate should form.
-
Isolation: Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing with a small amount of cold deionized water.
-
Drying and Purification: Dry the collected solid under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield pure this compound.
References
Technical Support Center: 5-Fluoro-6-methoxynicotinic Acid Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-6-methoxynicotinic acid. It provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during its preparation. The guidance is rooted in established chemical principles and practical laboratory experience to ensure scientific integrity and reproducible outcomes.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its preparation, while achievable through several synthetic routes, can be accompanied by the formation of undesirable byproducts that complicate purification and reduce overall yield. This guide will explore the common synthetic challenges and provide a systematic approach to identifying and mitigating the formation of these impurities.
Common Synthetic Pathways and Potential Side Reactions
The synthesis of this compound typically involves the construction of the substituted pyridine ring followed by the introduction or modification of the carboxylic acid functionality. Two common strategies are highlighted below, each with its own set of potential side reactions.
Pathway A: Halogen Exchange and Functional Group Interconversion
A prevalent route involves starting with a di-halogenated pyridine and selectively manipulating the functional groups. For instance, a plausible synthesis could start from 2,5-dichloro-6-methoxypyridine.
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A [label="2,5-Dichloro-6-\nmethoxypyridine"]; B [label="Metal-Halogen Exchange\n(e.g., n-BuLi)"]; C [label="Carboxylation\n(CO2)"]; D [label="5-Chloro-6-methoxy-2-\nlithiopyridine"]; E [label="5-Chloro-6-methoxynicotinic\nacid"]; F [label="Fluorination\n(e.g., Selectfluor®)"]; G [label="5-Fluoro-6-methoxynicotinic\nacid"];
A -> B [label="1."]; B -> D; D -> C [label="2."]; C -> E; E -> F [label="3."]; F -> G; }
Synthesis Pathway A: Halogen Exchange and Carboxylation.
Pathway B: Oxidation of a Precursor
Another approach involves the oxidation of a suitable precursor, such as 5-fluoro-6-methoxy-3-methylpyridine.
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A [label="5-Fluoro-6-methoxy-\n3-methylpyridine"]; B [label="Oxidation\n(e.g., KMnO4)"]; C [label="5-Fluoro-6-methoxynicotinic\nacid"];
A -> B; B -> C; }
Synthesis Pathway B: Oxidation of a Methyl Group.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is low, and I observe multiple spots on my TLC plate. What are the likely byproducts?
A: Low yields and multiple TLC spots suggest the presence of several impurities. The identity of these byproducts is highly dependent on your synthetic route. Here are some common culprits for each pathway:
For Pathway A (Halogen Exchange and Carboxylation):
-
Incomplete Lithiation: Unreacted starting material (2,5-dichloro-6-methoxypyridine) will be present if the metal-halogen exchange is incomplete.
-
Protonation of the Lithiated Intermediate: If trace amounts of water or other proton sources are present, the lithiated intermediate can be quenched to form 5-chloro-6-methoxypyridine.
-
Formation of a Ketone Byproduct: The highly reactive organolithium reagent can attack the initially formed carboxylate, leading to a ketone after workup.[1][2] This is a common side reaction when adding organolithiums to carboxylic acids.[1][2]
-
Positional Isomers: While the methoxy group is a strong ortho-directing group for lithiation, there is a possibility of lithiation at other positions, leading to isomeric carboxylic acids.
For Pathway B (Oxidation):
-
Incomplete Oxidation: The presence of the starting material, 5-fluoro-6-methoxy-3-methylpyridine, indicates that the oxidation is not complete.
-
Over-oxidation: While less common for a pyridine ring, harsh oxidation conditions could potentially lead to ring-opened byproducts or the formation of pyridine-N-oxides.
-
Demethylation: Strong oxidizing agents, particularly in acidic or basic media, can sometimes lead to the demethylation of the methoxy group, yielding 5-fluoro-6-hydroxynicotinic acid.[3]
Q2: I am attempting a synthesis involving a fluorination step and see byproducts. What could they be?
A: Fluorination reactions, especially on electron-rich aromatic systems, can be challenging. Potential byproducts include:
-
Regioisomers: Depending on the fluorinating agent and the substrate, you may obtain isomers where the fluorine is introduced at a different position on the pyridine ring.
-
Di-fluorinated Products: If the reaction conditions are too harsh or the stoichiometry of the fluorinating agent is not carefully controlled, di-fluorination can occur.
-
Products of Nucleophilic Substitution: Some fluorinating agents can introduce other functional groups. For example, if the reaction is performed in a nucleophilic solvent, you might observe byproducts where a solvent molecule has added to the ring.
Q3: My NMR spectrum shows a loss of the methoxy signal. What happened?
A: The loss of the methoxy signal is a clear indication of demethylation. This is a known side reaction for methoxypyridines and can be promoted by:[3]
-
Strong Acids: Reagents like HBr or HI are classic demethylating agents.
-
Lewis Acids: Certain Lewis acids used in the reaction or workup can facilitate the cleavage of the methyl-oxygen bond.
-
Strong Nucleophiles: Some nucleophilic reagents can also effect demethylation.
To avoid this, consider using milder reaction conditions and avoid prolonged exposure to strong acids or high temperatures.
Q4: I am starting from a cyanopyridine precursor, but my final product is contaminated. What are the likely impurities?
A: The hydrolysis of a cyanopyridine to a nicotinic acid proceeds through a nicotinamide intermediate.
dot
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A [label="5-Fluoro-6-methoxy-\n3-cyanopyridine"]; B [label="Partial Hydrolysis"]; C [label="5-Fluoro-6-methoxy-\nnicotinamide"]; D [label="Complete Hydrolysis"]; E [label="5-Fluoro-6-methoxynicotinic\nacid"];
A -> B; B -> C; C -> D; D -> E; }
Hydrolysis of a Cyanopyridine to Nicotinic Acid.
-
Incomplete Hydrolysis: The primary impurity is often the corresponding nicotinamide (5-fluoro-6-methoxynicotinamide).[4] To drive the reaction to completion, you may need to increase the reaction time, temperature, or the concentration of the acid or base catalyst.[4]
-
Unreacted Nitrile: The starting cyanopyridine can also be a contaminant if the initial hydrolysis step is not efficient.
Analytical Protocols for Byproduct Identification
A robust analytical strategy is crucial for identifying and quantifying byproducts.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for monitoring reaction progress and assessing the purity of the final product.
Protocol: Reverse-Phase HPLC for Reaction Monitoring
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
This method will typically elute the more polar byproducts (like the demethylated product) before the desired product, while less polar impurities (like unreacted starting materials) will have longer retention times.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For definitive identification of unknown byproducts, LC-MS is indispensable as it provides the molecular weight of the eluted species. The HPLC method described above can be directly coupled to a mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR are powerful tools for structural elucidation of the desired product and any isolated byproducts. Key diagnostic signals to monitor include:
-
The chemical shifts and coupling constants of the aromatic protons on the pyridine ring.
-
The singlet corresponding to the methoxy group protons.
-
The chemical shift of the fluorine atom in the ¹⁹F NMR spectrum.
Data Summary
The following table summarizes potential byproducts and their expected analytical signatures.
| Potential Byproduct | Likely Synthetic Origin | Expected Mass (relative to product) | Key NMR Features |
| 5-Chloro-6-methoxynicotinic acid | Incomplete fluorination | +16.45 Da | Absence of ¹⁹F signal, characteristic aromatic proton shifts. |
| 5-Fluoro-6-hydroxynicotinic acid | Demethylation | -14.02 Da | Absence of methoxy singlet, presence of a broad OH peak. |
| 5-Fluoro-6-methoxynicotinamide | Incomplete hydrolysis of nitrile | -1.01 Da | Presence of amide NH₂ signals, different aromatic shifts. |
| 5-Chloro-6-methoxypyridine | Protonation of lithiated intermediate | -45.00 Da (from product) | Absence of carboxylic acid proton, characteristic aromatic signals. |
Conclusion
The successful synthesis of this compound relies on careful control of reaction conditions and a thorough understanding of potential side reactions. By employing the troubleshooting strategies and analytical protocols outlined in this guide, researchers can more effectively identify and mitigate the formation of byproducts, leading to higher yields and purer final products.
References
Troubleshooting low yield in amide coupling with 5-Fluoro-6-methoxynicotinic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for amide coupling reactions involving 5-Fluoro-6-methoxynicotinic acid. This substrate presents unique challenges due to its electron-deficient pyridine ring and the steric and electronic effects of its substituents. Our goal is to provide you with the causal understanding and practical protocols needed to overcome low yields and achieve successful, reproducible couplings.
Frequently Asked Questions (FAQs)
Q1: Why is my amide coupling reaction with this compound resulting in low yields?
A1: Low yields with this substrate are common and typically stem from the reduced nucleophilicity of the pyridine nitrogen and the deactivating effect of the electron-withdrawing fluorine atom. These factors make the carboxylic acid difficult to activate. Standard coupling conditions, such as those using EDC/HOBt, are often sluggish and result in incomplete conversion[1][2]. The methoxy group, while generally electron-donating, can also introduce steric hindrance that further complicates the reaction.
Q2: I'm observing a significant amount of unreacted starting material. What's the most likely cause?
A2: Incomplete consumption of starting material points towards inefficient activation of the carboxylic acid. The electronic properties of this compound make the formation of the active ester intermediate the rate-limiting step. You may need to switch to a more potent activating agent or optimize reaction conditions to favor the formation of this intermediate.
Q3: Are there any common side reactions I should be aware of?
A3: A primary side reaction to consider is the formation of a stable N-acylurea byproduct when using carbodiimide reagents like EDC or DCC. This is especially prevalent in slow reactions where the O-acylisourea intermediate has a longer lifetime. Another potential issue is guanidinylation of the amine if using uronium-based coupling reagents like HATU or HBTU in excess[3].
Q4: Can the reaction solvent impact the yield?
A4: Absolutely. The choice of solvent is critical. Polar aprotic solvents like DMF or NMP are generally preferred as they can help to solubilize the starting materials and intermediates. However, it's important to use anhydrous solvents, as water can hydrolyze the activated ester intermediate, leading to the regeneration of the carboxylic acid and a reduction in yield.
Q5: How does temperature affect this coupling reaction?
A5: While many amide couplings proceed well at room temperature, sluggish reactions with electron-deficient acids like this one can benefit from elevated temperatures. Increased temperature can help to overcome the activation energy barrier for the formation of the active ester and the subsequent nucleophilic attack by the amine. However, excessively high temperatures can lead to side reactions and racemization if chiral amines are used.
In-Depth Troubleshooting Guides
Issue 1: Poor Carboxylic Acid Activation
The primary hurdle in coupling this compound is the initial activation of the carboxyl group. The electron-withdrawing nature of the fluorinated pyridine ring reduces the nucleophilicity of the carboxylate, making it less reactive towards coupling reagents.
Causality and Strategic Solutions
Standard coupling reagents may not be potent enough to efficiently generate the active ester intermediate. The strategy, therefore, is to employ more reactive coupling agents or additives that can facilitate this activation step.
Recommended Protocols
Protocol 2.1.1: High-Activity Uronium/Aminium Salt Coupling (HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that forms a more reactive OAt-active ester[3][4].
Step-by-Step Methodology:
-
In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 - 1.5 eq) and a non-nucleophilic base such as DIPEA (Diisopropylethylamine) (2.0 - 3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.
-
Add the amine (1.0 - 1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2.1.2: Acid Fluoride Formation
For particularly challenging couplings, converting the carboxylic acid to the corresponding acyl fluoride can be a highly effective strategy. Acyl fluorides are generally more stable than acyl chlorides and are highly reactive towards amines[2][5].
Step-by-Step Methodology:
-
In a clean, dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a fluorinating agent such as Cyanuric Fluoride (1.0 eq) or XtalFluor-E (1.1 eq) and a base like pyridine or DIPEA (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the formation of the acid fluoride is complete (monitor by ¹⁹F NMR or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by LC-MS).
-
In a separate flask, dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 1.5 eq) in anhydrous DCM.
-
Slowly add the solution of the acyl fluoride to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up and purify as described in Protocol 2.1.1.
Issue 2: Competing Side Reactions
With less reactive substrates, side reactions can become more prominent as the desired reaction pathway is kinetically disfavored.
Causality and Strategic Solutions
The choice of coupling reagent and the order of addition are critical to minimizing side reactions. For instance, pre-activating the carboxylic acid before adding the amine can reduce the opportunity for the amine to react with the coupling reagent itself[6].
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for low yield in amide coupling.
Issue 3: Purification Challenges
The byproducts of amide coupling reactions can sometimes be difficult to separate from the desired product, leading to impure materials and artificially low isolated yields.
Causality and Strategic Solutions
Byproducts such as dicyclohexylurea (DCU) from DCC or the urea byproduct from EDC can complicate purification. Using reagents that produce water-soluble byproducts or employing specific work-up procedures can simplify this process.
Recommended Purification Protocol
Protocol 2.3.1: Work-up for EDC Couplings
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a popular choice because its urea byproduct is water-soluble, facilitating easier removal.
Step-by-Step Methodology:
-
After the reaction is complete, dilute the reaction mixture with ethyl acetate (or another suitable organic solvent).
-
Wash the organic layer with a mild acid, such as 1M HCl or 5% citric acid, to remove any unreacted amine and basic byproducts.
-
Next, wash with a saturated aqueous solution of NaHCO₃ to remove any unreacted carboxylic acid and acidic byproducts.
-
Follow with a water wash and then a brine wash to remove residual salts and water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
This procedure should remove the majority of the EDC-derived urea. Any remaining impurities can then be removed by standard column chromatography.
Data Summary and Reagent Comparison
The selection of the coupling reagent is paramount for success with challenging substrates. Below is a comparison of common reagents.
| Coupling Reagent | Activating Group | Relative Reactivity | Common Byproducts | Key Considerations |
| EDC/HOBt | O-Acylisourea/OBt Ester | Moderate | Water-soluble urea | Often insufficient for electron-poor acids[1]. |
| DCC/HOBt | O-Acylisourea/OBt Ester | Moderate | Insoluble DCU | DCU can be difficult to remove by filtration. |
| HATU/DIPEA | OAt Ester | High | Water-soluble tetramethylurea | Highly effective for hindered and electron-poor substrates[3][4]. Risk of guanidinylation. |
| COMU/DIPEA | Oxyma Ester | High | Water-soluble morpholino urea | Safer alternative to benzotriazole-based reagents like HATU[7]. |
| PyBOP/DIPEA | OBt Ester | High | HMPA (carcinogen) | Phosphonium salt; avoids guanidinylation side reaction[3]. |
| Acid Fluoride | Acyl Fluoride | Very High | Salt | Requires a two-step process but is highly effective for difficult couplings[2]. |
Mechanistic Insights
Understanding the mechanism of activation provides a basis for rational troubleshooting. The uronium salt HATU, for example, reacts with the carboxylic acid to form a highly reactive OAt-ester. The nitrogen atom in the HOAt leaving group provides anchimeric assistance, accelerating the subsequent nucleophilic attack by the amine.
Caption: General mechanism for HATU-mediated amide coupling.
By understanding these principles and applying the detailed protocols, researchers can effectively troubleshoot and optimize amide coupling reactions with the challenging this compound, leading to improved yields and successful synthesis of target molecules.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. bachem.com [bachem.com]
Side reactions of 5-Fluoro-6-methoxynicotinic acid and how to avoid them
Welcome to the technical support center for 5-Fluoro-6-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the use of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to address specific issues you may encounter in your experiments. Our goal is to equip you with the knowledge to anticipate, mitigate, and resolve these challenges, ensuring the integrity and success of your synthetic endeavors.
I. Troubleshooting Guide: Amide Coupling Reactions
Amide bond formation is one of the most common applications for this compound. However, as an electron-deficient heteroaromatic carboxylic acid, it can present unique challenges compared to simpler aliphatic or benzoic acids.
FAQ 1: My standard amide coupling reaction (e.g., EDC/HOBt) with this compound is sluggish or failing. What is the underlying issue and how can I resolve it?
Root Cause Analysis: The electron-deficient nature of the pyridine ring, further accentuated by the fluorine atom, reduces the nucleophilicity of the carboxylate group. This makes the initial activation step with coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) less efficient. The resulting activated species, such as the O-acylisourea intermediate, may not form readily or may be slow to react with your amine, especially if the amine itself is also electron-deficient or sterically hindered.[1][2]
Troubleshooting Protocol:
-
Acyl Halide Formation: A more robust method is to convert the carboxylic acid to the more reactive acyl chloride.
-
Step 1: In an inert atmosphere, suspend this compound in an anhydrous solvent like dichloromethane (DCM) or toluene.
-
Step 2: Add oxalyl chloride or thionyl chloride (SOCl₂) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Step 3: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.
-
Step 4: Remove the solvent and excess reagent under reduced pressure.
-
Step 5: Dissolve the crude acyl chloride in an anhydrous aprotic solvent and add it to a solution of your amine, typically in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
-
Alternative Coupling Reagents: If acyl chloride formation is not desirable, consider more potent coupling reagents designed for challenging substrates.
-
HATU/DIPEA: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent. Use HATU in a polar aprotic solvent like DMF with a base such as DIPEA.
-
BTFFH/DIPEA: This protocol involves the in situ formation of the acyl fluoride.[1] It has been shown to be effective for coupling sterically hindered and electron-deficient partners at elevated temperatures (e.g., 80 °C).[1]
-
Data Summary: Comparison of Coupling Methods for Challenging Substrates
| Coupling Method | Typical Conditions | Advantages | Disadvantages |
| EDC/HOBt | DCM or DMF, RT | Mild, common | Can be ineffective for electron-deficient acids[1] |
| Acyl Chloride | SOCl₂ or (COCl)₂, then amine/base | Highly reactive | Harsher conditions, potential for side reactions |
| HATU/DIPEA | DMF, RT | High efficiency, good for hindered substrates | More expensive, can be difficult to remove byproducts |
| BTFFH/DIPEA | DCM, 80 °C | Effective for very challenging couplings | Requires heating, specialized reagent[1] |
II. Troubleshooting Guide: Stability and Undesired Transformations
The inherent reactivity of the substituted pyridine ring can lead to side reactions under various experimental conditions. Understanding the stability profile of this compound is crucial for preventing the formation of impurities.
FAQ 2: I am observing a loss of my starting material and the formation of a more polar byproduct during my reaction, especially when heating above 150 °C. What is happening?
Root Cause Analysis: You are likely observing thermal decarboxylation. Pyridinecarboxylic acids, particularly when unsubstituted at the 2- and 6-positions, can lose CO₂ upon heating to yield the corresponding pyridine.[3][4][5] The reaction is often catalyzed by metal salts, such as copper.[6][7] For nicotinic acids, this process can start to become significant at temperatures around 150 °C and is more pronounced at higher temperatures (up to 250 °C).[3][8] The product of this side reaction would be 3-Fluoro-2-methoxypyridine.
Preventative Measures & Protocol:
-
Temperature Control: If possible, conduct your reaction at a temperature below 120 °C.
-
Avoid Metal Catalysts: Be mindful of any adventitious metal species in your reaction mixture that could catalyze decarboxylation. If a metal catalyst is required for your desired transformation, consider if a lower-temperature catalyst system is available.
-
pH Control: Decarboxylation rates of pyridinecarboxylic acids can be pH-dependent.[3][4] While the optimal pH to avoid decarboxylation is substrate-specific, running the reaction under neutral or mildly basic conditions may help if the desired reaction is compatible.
FAQ 3: My reaction under acidic or strongly basic conditions has produced an impurity with a mass corresponding to the loss of a methyl group. What is this side reaction and how can I avoid it?
Root Cause Analysis: This impurity is likely 5-Fluoro-6-hydroxynicotinic acid, the product of the hydrolysis of the 6-methoxy group. The methoxy group at the 2- or 6-position of a pyridine ring is susceptible to cleavage under both acidic and basic conditions. Under acidic conditions, the pyridine nitrogen is protonated, activating the ring towards nucleophilic attack by water. Under strongly basic conditions, direct nucleophilic attack of hydroxide on the 6-position can occur, leading to the displacement of the methoxide.
Troubleshooting & Avoidance Strategy:
-
pH Management: If your reaction allows, maintain a pH range between 4 and 9 to minimize the rate of hydrolysis.
-
Protecting Groups: If harsh acidic or basic conditions are unavoidable, consider if the desired reaction can be performed on a precursor molecule before the introduction of the methoxy group.
-
Reaction Time and Temperature: Minimize both the reaction time and temperature to reduce the extent of hydrolysis.
-
Solvent Choice: In some cases, using an anhydrous solvent system can prevent this side reaction, provided water is not a byproduct of the primary reaction.
FAQ 4: I am using a strong nucleophile in my reaction and observe the formation of a byproduct where the fluorine atom has been replaced. Is this expected?
Root Cause Analysis: Yes, this is a potential side reaction known as Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is electron-deficient, which facilitates nucleophilic attack. While the 6-position is generally more activated in pyridines, the 5-fluoro substituent can also be displaced by strong nucleophiles under forcing conditions (e.g., high temperatures, strong bases). The reactivity of halogens in SNAr on pyridine rings often follows the order F > Cl > Br > I, contrary to SN2 reactions, because the rate-determining step is the initial nucleophilic attack, which is favored by the high electronegativity of fluorine.[9]
Mitigation Strategies:
-
Control of Nucleophilicity: If possible, use a less reactive nucleophile or moderate its reactivity by using a weaker base or lower temperature.
-
Choice of Base: Avoid using nucleophilic bases if they can compete with your desired nucleophile. Opt for non-nucleophilic bases like DIPEA or potassium carbonate where appropriate.
-
Reaction Conditions: Run the reaction at the lowest temperature that allows for the desired transformation to proceed at a reasonable rate.
III. Visualization of Key Concepts
Workflow for Troubleshooting Amide Coupling
Caption: Decision workflow for problematic amide couplings.
Potential Side Reaction Pathways
Caption: Overview of potential side reaction pathways.
IV. References
-
G. E. Dunn, G. K. J. Lee, and H. K. Zimmerman. (1971). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 49(1), 104-110.
-
G. E. Dunn and J. A. D. Leffek. (1973). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 51(15), 2544-2549.
-
G. E. Dunn and J. A. D. Leffek. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 55(10), 1835-1840.
-
P. Haake and J. Mantecón. (1964). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Journal of the American Chemical Society, 86(24), 5230-5234.
-
P. Dyson and D. L. Hammick. (1937). 23. The decarboxylation of some heterocyclic carboxylic acids. Journal of the Chemical Society (Resumed), 1724-1727.
-
A. R. Katritzky, H. O. Tarhan, and S. Tarhan. (1970). The kinetics and mechanism of the decarboxylation of pyridinecarboxylic acids. Part I. The decarboxylation of picolinic acid in solution. Journal of the Chemical Society B: Physical Organic, 132-136.
-
A. Isidro-Llobet, M. Álvarez, and F. Albericio. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(46), 11326-11332.
-
E. Valeur and M. Bradley. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
A. F. Abdel-Magid, K. G. Carson, B. D. Harris, C. A. Maryanoff, and R. D. Shah. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
-
G. R. Clemo and N. D. Ghatge. (1955). A method for the degradation of radioactive nicotinic acid. Biochemical Journal, 60(1), 87-93.
-
S. K. Ghosh and S. Shahabi. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 81, 153303.
-
T. Eicher, S. Hauptmann, and A. Speicher. (2013). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
-
J. A. Joule and K. Mills. (2010). Heterocyclic Chemistry. Wiley.
-
L. J. Goossen, F. Manjolinho, B. A. Khan, and N. Rodríguez. (2009). Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 74(6), 2620-2623.
-
CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature. Google Patents.
-
L. F. Fieser and M. Fieser. (1967). Reagents for Organic Synthesis, Volume 1. Wiley.
-
J. Clayden, N. Greeves, and S. Warren. (2012). Organic Chemistry. Oxford University Press.
-
M. B. Smith. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
ScienceMadness Discussion Board. (2015). Pyridine via CuCl2 catalyzed decarboxylation. Sciencemadness.org.
-
H. G. O. Alvim, E. N. da Silva Júnior, and B. A. D. Neto. (2014). What do we know about HATU and other uronium salts? RSC Advances, 4(89), 48346-48369.
-
C. A. Montalbetti and V. Falque. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Organic-chemistry.org.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. En.wikipedia.org.
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - Pyridine via CuCl2 catalyzed decarboxylation - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Strategies for Enhancing the Solubility of 5-Fluoro-6-methoxynicotinic Acid in Reaction Media
Welcome to the technical support center for 5-Fluoro-6-methoxynicotinic acid. This guide is designed to provide researchers, chemists, and drug development professionals with practical, in-depth solutions for overcoming solubility challenges encountered during synthetic reactions involving this key building block. By understanding the physicochemical properties of this compound and employing strategic dissolution techniques, you can ensure homogenous reaction conditions, leading to improved yields, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, an aromatic carboxylic acid, is generally sparingly soluble in nonpolar organic solvents and has limited solubility in water at neutral pH. Its solubility is significantly enhanced in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The presence of the electron-withdrawing fluorine atom and the methoxy group influences the electronic distribution and crystal packing of the molecule, which in turn affects its interaction with solvent molecules. Carboxylic acids, as a class, can form strong intermolecular hydrogen bonds, leading to the formation of dimers which can reduce solubility in less polar solvents.[1][2]
Q2: How do the fluoro and methoxy substituents impact the solubility profile compared to unsubstituted nicotinic acid?
A2: The fluoro and methoxy substituents have opposing effects on the molecule's properties which influence solubility. The fluorine atom at the 5-position is strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton. This can enhance its solubility in basic aqueous solutions due to salt formation. The methoxy group at the 6-position is electron-donating, which can slightly decrease the acidity of the carboxylic acid. However, both substituents increase the overall molecular weight and surface area compared to nicotinic acid, which generally leads to decreased solubility in water.[3][4] In organic solvents, these substituents can alter the polarity and hydrogen bonding capabilities of the molecule, leading to different solubility profiles compared to the parent nicotinic acid.
Q3: Can I use heat to dissolve this compound?
A3: Yes, gentle heating is a common and effective method to increase the solubility of this compound in many organic solvents. Increased temperature provides the necessary energy to overcome the lattice energy of the solid and disrupt intermolecular hydrogen bonds. However, it is crucial to be mindful of the thermal stability of the compound and other reagents in your reaction mixture. For most applications, heating to a range of 40-60 °C is sufficient to aid dissolution in solvents like DMF or DMSO without causing degradation. Always monitor for any color changes or off-gassing that might indicate decomposition.
Q4: Is it advisable to convert the acid to a salt to improve solubility?
A4: Absolutely. Converting this compound to its corresponding carboxylate salt is an excellent strategy to significantly enhance its solubility in polar protic solvents, including water. This is achieved by adding a base, such as sodium hydroxide or triethylamine. The resulting ionic salt has much stronger interactions with polar solvent molecules. This approach is particularly useful for reactions conducted in aqueous media or for purification purposes.[5] For subsequent reactions where the free acid is required, the salt can be neutralized with an acid to regenerate the carboxylic acid.
Troubleshooting Guide: Overcoming Dissolution Issues
This section provides a systematic approach to troubleshooting common solubility problems encountered with this compound.
Issue 1: The compound is not dissolving in the chosen reaction solvent at room temperature.
Root Cause Analysis:
-
Insufficient Solvent Polarity: The solvent may not be polar enough to effectively solvate the this compound molecule.
-
Strong Crystal Lattice Energy: The energy required to break the crystal lattice of the solid may be too high for the solvent to overcome at ambient temperature.
-
Intermolecular Hydrogen Bonding: Strong hydrogen bonding between the carboxylic acid molecules can lead to the formation of insoluble aggregates.[1]
Solutions:
| Solution | Detailed Protocol | Scientific Rationale |
| Increase Polarity with a Co-Solvent | 1. Begin by attempting to dissolve the compound in your primary solvent. 2. If solubility is poor, add a polar aprotic co-solvent such as DMF or DMSO in small increments (e.g., 5-10% v/v) while stirring. 3. Continue adding the co-solvent until the solid dissolves completely. | The addition of a highly polar co-solvent can disrupt the intermolecular forces of the solute and increase the overall solvating power of the solvent mixture. |
| Apply Gentle Heating | 1. Suspend the this compound in the chosen solvent in a reaction vessel equipped with a stir bar and a condenser. 2. Gently heat the mixture to 40-60 °C using a water bath or heating mantle while stirring. 3. Maintain the temperature until the solid is fully dissolved. | Increasing the kinetic energy of the system helps to overcome the activation energy barrier for dissolution by breaking down the crystal lattice and disrupting intermolecular hydrogen bonds. |
| Sonication | 1. Place the reaction vessel containing the suspension of the compound in a sonicator bath. 2. Sonicate the mixture for 10-15 minute intervals. 3. Visually inspect for dissolution and repeat if necessary. | The high-frequency sound waves generated during sonication create cavitation bubbles that, upon collapsing, generate localized high energy, which can break apart solid agglomerates and enhance mass transfer at the solid-liquid interface. |
Issue 2: The compound precipitates out of solution upon the addition of another reagent.
Root Cause Analysis:
-
Change in Solvent Polarity: The added reagent may have a significantly different polarity, reducing the overall solvating power of the reaction mixture.
-
Common Ion Effect: If the added reagent contains an ion that is also present in a salt form of the starting material, it can decrease solubility.
-
Reaction with the Solute: The added reagent may be reacting with the this compound to form a less soluble product.
Solutions:
| Solution | Detailed Protocol | Scientific Rationale |
| Slow Reagent Addition | 1. Dissolve the this compound completely in the solvent before proceeding. 2. Add the second reagent dropwise or in small portions over an extended period while vigorously stirring. | Slow addition helps to maintain a more homogenous solution and prevents localized high concentrations of the second reagent that could cause rapid precipitation. |
| Increase Solvent Volume | 1. If precipitation occurs, try adding more of the reaction solvent to increase the total volume. | Increasing the amount of solvent can help to keep all components of the reaction mixture below their saturation limits. |
| Pre-dissolve the Second Reagent | 1. Before adding to the main reaction, dissolve the second reagent in a small amount of the same reaction solvent. 2. Add this solution dropwise to the solution of this compound. | This ensures that the second reagent is introduced in a solvated state, minimizing abrupt changes in the overall properties of the reaction mixture. |
Comparative Solubility Table
The following table provides a qualitative guide to the solubility of this compound in common laboratory solvents, based on the properties of structurally similar compounds.[6][7]
| Solvent | Polarity | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Highly Soluble | Excellent choice for many reactions. May require heating to fully dissolve. |
| Dimethylformamide (DMF) | High | Highly Soluble | Another excellent choice, particularly for amide coupling reactions.[8] |
| Tetrahydrofuran (THF) | Medium | Sparingly Soluble | May require the use of a co-solvent or conversion to a salt. |
| Acetonitrile (ACN) | Medium | Sparingly Soluble | Similar to THF, solubility is limited. |
| Methanol (MeOH) / Ethanol (EtOH) | High (Protic) | Moderately Soluble | Can be a good solvent, especially with gentle heating. |
| Water | High (Protic) | Poorly Soluble (at neutral pH) | Solubility increases significantly at basic pH due to salt formation. |
| Dichloromethane (DCM) | Low | Insoluble | Not a suitable solvent for the free acid. |
| Toluene | Low | Insoluble | Not a suitable solvent for the free acid. |
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for selecting a suitable solvent and method for dissolving this compound for a chemical reaction.
Caption: Decision workflow for dissolving this compound.
References
- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. US3147269A - Process for the separation of nicotinic and isonicotinic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Suzuki Coupling of Fluorinated Pyridines
From the desk of the Senior Application Scientist
Welcome to the technical support center dedicated to one of the more nuanced areas of modern cross-coupling chemistry: the Suzuki-Miyaura coupling of fluorinated pyridines. These motifs are cornerstones in medicinal chemistry and materials science, yet their synthesis can be fraught with challenges. The inherent electronic properties of the fluorinated pyridine ring—namely, the interplay between the electron-withdrawing fluorine atom and the coordinating pyridine nitrogen—demand a more sophisticated approach than standard Suzuki protocols.[1]
This guide is structured to function as a direct line to a seasoned expert. We will move beyond simple procedural lists to dissect the underlying chemical principles, troubleshoot common failure modes, and provide robust, field-proven protocols. Our goal is to empower you, the researcher, to overcome these hurdles with a combination of theoretical understanding and practical solutions.
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section addresses the most common and frustrating issues encountered during the Suzuki coupling of fluorinated pyridines. Each question is designed to reflect a real-world experimental problem.
Q1: My reaction shows low to no conversion of the starting material. What are the most likely failure points?
A1: A stalled Suzuki coupling with these substrates typically points to one of four issues: catalyst health, inefficient oxidative addition, sluggish transmetalation, or decomposition of your boronic acid derivative.
-
Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. Furthermore, inadequate degassing can lead to the oxidation of the active Pd(0) species, especially at elevated temperatures.[2]
-
Poor Oxidative Addition: While the electron-withdrawing fluorine atom can make the C-X bond (where X is Cl, Br, I) more susceptible to oxidative addition, steric hindrance near the coupling site can impede this crucial first step.[3][4]
-
Inefficient Transmetalation: This step requires the formation of a boronate species, which is facilitated by the base.[5] If the base is too weak, insoluble, or if the boronic acid is sterically hindered or electronically deactivated, this step can become the rate-limiting bottleneck.
-
Protodeboronation: Fluorinated heteroaryl boronic acids are particularly susceptible to this side reaction, where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile before it can couple.[6][7]
Below is a logical flowchart to help diagnose the root cause of low conversion.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Decarboxylation as a side reaction of 5-Fluoro-6-methoxynicotinic acid
Welcome to the Technical Support Center for 5-Fluoro-6-methoxynicotinic Acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the use of this compound, with a specific focus on its propensity for decarboxylation as a side reaction. As Senior Application Scientists, we have compiled this guide to provide not only troubleshooting solutions but also a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant amount of a lower molecular weight byproduct in our reaction mixture when using this compound. Could this be due to decarboxylation?
A1: Yes, it is highly probable that the byproduct you are observing is the result of decarboxylation. This compound, like other pyridinecarboxylic acids, can lose carbon dioxide (CO₂) under certain conditions, leading to the formation of 5-Fluoro-2-methoxypyridine. This is a common side reaction, particularly when the reaction is heated or exposed to acidic or basic conditions.
Q2: What factors typically promote the decarboxylation of this compound?
A2: Several factors can influence the rate of decarboxylation. The key contributors are:
-
Temperature: Elevated temperatures provide the activation energy required for the C-C bond cleavage.
-
pH: Both acidic and basic conditions can catalyze the reaction. The rate of decarboxylation of many pyridinecarboxylic acids is pH-dependent.[1]
-
Solvent: Protic solvents can facilitate proton transfer steps that may be involved in the decarboxylation mechanism.
-
Metal Catalysts: The presence of certain metal ions can promote decarboxylation.[2]
Q3: What is the proposed mechanism for the decarboxylation of nicotinic acid derivatives?
A3: The decarboxylation of nicotinic acids, particularly those with the carboxylic acid group at the 2- or 6-position, is thought to proceed through a zwitterionic intermediate.[3] The proximity of the nitrogen atom in the pyridine ring to the carboxylic acid group is crucial. The nitrogen can be protonated, forming a pyridinium salt. This enhances the electrophilicity of the ring and facilitates the departure of CO₂ to form a carbanion, which is then quenched.
Troubleshooting Guide: Undesired Decarboxylation
This guide will help you diagnose and mitigate the unwanted decarboxylation of this compound in your experiments.
Issue: Low Yield of Desired Product and Presence of 5-Fluoro-2-methoxypyridine
Root Cause Analysis and Solutions
| Potential Cause | Explanation | Recommended Action |
| Excessive Reaction Temperature | The rate of decarboxylation increases significantly with temperature. The energy supplied may be sufficient to overcome the activation barrier for CO₂ elimination. | Carefully control the reaction temperature. We recommend running a temperature screen to find the optimal balance between the desired reaction rate and minimizing decarboxylation. If possible, explore lower-temperature alternatives for your transformation. |
| Inappropriate pH | The stability of this compound is pH-dependent. Both strongly acidic and strongly basic conditions can accelerate decarboxylation.[1] | Maintain the reaction pH as close to neutral as possible, unless your desired reaction requires specific pH conditions. Use buffered solutions where appropriate to prevent significant pH shifts during the reaction. |
| Prolonged Reaction Time | The longer the reaction mixture is subjected to promoting conditions (e.g., heat), the greater the extent of decarboxylation will be. | Monitor the reaction progress closely using techniques like TLC, LC-MS, or NMR. Quench the reaction as soon as the desired product is formed to avoid prolonged exposure to harsh conditions. |
| Presence of Catalytic Metals | Trace amounts of metal impurities or the use of certain metal-based reagents can catalyze decarboxylation.[2] | If metal catalysis is suspected, consider using metal scavengers. Ensure high purity of all reagents and solvents. If a metal catalyst is required for your primary reaction, screen for catalysts that are less prone to inducing decarboxylation. |
Experimental Protocols
Protocol 1: Monitoring Decarboxylation by HPLC
This protocol provides a general method for quantifying the extent of decarboxylation.
Materials:
-
Reaction aliquots
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a standard solution of pure this compound and, if available, the decarboxylated product (5-Fluoro-2-methoxypyridine).
-
At regular intervals, withdraw a small aliquot from your reaction mixture.
-
Quench the aliquot immediately in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Dilute the quenched aliquot to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Use a gradient method with mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the elution of the starting material and the decarboxylated byproduct at a suitable wavelength (e.g., 254 nm).
-
Quantify the relative peak areas to determine the percentage of decarboxylation over time.
Visualizing the Process
Decarboxylation Workflow
The following diagram illustrates the typical workflow where decarboxylation can occur and the points at which intervention is possible.
Caption: Troubleshooting workflow for managing decarboxylation.
Proposed Decarboxylation Mechanism
This diagram illustrates a plausible mechanistic pathway for the decarboxylation of this compound.
Caption: Plausible zwitterion-mediated decarboxylation pathway.
References
Technical Support Center: Purification of 5-Fluoro-6-methoxynicotinic Acid
Welcome to the technical support guide for the purification of crude 5-Fluoro-6-methoxynicotinic acid (CAS 953780-42-2). This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key building block with the high purity required for downstream applications. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven techniques.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the most common initial queries regarding the purification of this compound.
Q1: What are the most probable impurities in my crude this compound?
A: The impurity profile depends heavily on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be various substituted pyridines or other precursors.
-
Hydrolysis Byproducts: If the synthesis proceeds via a nitrile intermediate, incomplete hydrolysis can leave the corresponding amide (5-fluoro-6-methoxynicotinamide) as a significant impurity.[1][2]
-
Decarboxylation Products: Nicotinic acid derivatives can undergo decarboxylation, especially at elevated temperatures, leading to the formation of 3-fluoro-2-methoxypyridine.[3]
-
Reagent-Derived Impurities: Residual catalysts, acids, or bases used in the synthesis.
-
Colored Byproducts: Highly conjugated side products, often yellow or brown, can form during oxidation or other vigorous reaction conditions, similar to what is observed in the synthesis of nicotinic acid itself.[4]
Q2: What is the most effective initial purification strategy for a carboxylic acid like this?
A: For an acidic compound, acid-base extraction is almost always the most powerful and scalable first step.[5] This technique leverages the differential solubility of the acidic target compound and its corresponding salt form in aqueous and organic phases to separate it from neutral and basic impurities.[6][7]
Q3: How can I reliably assess the purity of my sample at each stage?
A: A multi-pronged approach is best:
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and the effectiveness of purification steps. It helps in identifying the number of components in a mixture.[8]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A well-developed HPLC method can resolve closely related impurities and provide accurate purity values (e.g., % area under the curve).[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are excellent for structural confirmation and identifying impurities if their concentration is high enough for detection.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Section 2: Troubleshooting Guide & In-Depth Protocols
This section provides solutions to specific problems you may encounter during the purification process.
Workflow: General Purification Strategy
The diagram below outlines a logical workflow for purifying crude this compound, from initial assessment to final product isolation.
Caption: General purification workflow for this compound.
Issue 1: My product is discolored (yellow/brown) and purity is low after precipitation.
Plausible Cause: This issue is common with nicotinic acid derivatives and is often due to highly conjugated, colored impurities that co-precipitate with the product.[4]
Solution: Recrystallization with Activated Carbon Treatment.
Activated carbon has a high surface area and can effectively adsorb colored impurities from solution.
Experimental Protocol: Decolorizing Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is highly soluble when hot but sparingly soluble when cold. Suitable starting points are water, ethanol, isopropanol, or mixtures like ethanol/water.
-
Dissolution: In a flask, add the minimum amount of hot solvent to your crude, colored product to achieve complete dissolution.
-
Cooling: Remove the flask from the heat source and allow it to cool slightly (to prevent flash boiling in the next step).
-
Carbon Treatment: Add a small amount of activated carbon (typically 1-2% w/w relative to your crude product).
-
Causality Note: Adding carbon to a boiling solution can cause it to boil over violently. Always cool slightly first.
-
-
Reheating: Gently heat the mixture back to boiling for 5-10 minutes with stirring to allow the carbon to adsorb the impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.
-
Expert Tip: Pre-warming the filtration apparatus prevents the product from prematurely crystallizing in the funnel, which would lead to significant yield loss.
-
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[11][12]
Issue 2: Acid-Base Extraction results in a persistent emulsion or poor recovery.
Plausible Causes:
-
Vigorous shaking of the separatory funnel can create a stable emulsion.
-
Incorrect pH control may lead to incomplete extraction into the aqueous layer or premature precipitation.
-
The organic solvent may have some solubility in the aqueous layer, reducing yield.
Solution: Optimized Acid-Base Extraction Protocol.
This protocol is designed to separate the target carboxylic acid from neutral and basic impurities.
Experimental Protocol: Optimized Acid-Base Extraction
-
Dissolution: Dissolve the crude material in an appropriate water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Base Wash: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Causality Note: Use a weak base like NaHCO₃ first. It is strong enough to deprotonate the target carboxylic acid, but may not deprotonate very weakly acidic impurities (like phenols), allowing for their separation.[13]
-
-
Extraction: Stopper the funnel and invert it gently several times, venting frequently to release CO₂ pressure. Avoid vigorous shaking.[5]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean flask. Repeat the extraction on the organic layer 1-2 more times with fresh NaHCO₃ solution.
-
Troubleshooting Emulsions: If an emulsion forms, try adding a small amount of saturated aqueous NaCl (brine) and swirling gently. This increases the ionic strength of the aqueous layer and can help break the emulsion.[13]
-
-
Organic Layer Wash (Optional): The remaining organic layer contains neutral impurities. It can be washed with water, dried over anhydrous Na₂SO₄ or MgSO₄, and evaporated to recover these impurities if desired.[14]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl or 1M HCl dropwise with stirring until the pH is acidic (pH ~2-3, check with pH paper). Your product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Workflow: Troubleshooting Purity Issues
If initial purification is insufficient, this decision tree can guide your next steps.
Caption: Decision tree for troubleshooting persistent impurities.
Issue 3: Impurities are still present after extraction and recrystallization.
Plausible Cause: The remaining impurities are likely structurally similar to the product (e.g., another nicotinic acid derivative with a similar pKa and polarity), making separation by simple extraction or recrystallization difficult.
Solution: Chromatographic Purification.
When simple methods fail, column chromatography provides superior resolving power.
Data Presentation: Suggested Chromatographic Conditions
| Technique | Stationary Phase | Mobile Phase (Eluent) System | Comments |
| Normal Phase Column Chromatography | Silica Gel | Dichloromethane (DCM) / Methanol (MeOH) with 0.5-1% Acetic Acid (AcOH) | Start with 100% DCM and gradually increase the percentage of MeOH (e.g., 0% -> 10%). The added AcOH keeps the carboxylic acid protonated and prevents streaking on the silica. |
| Reverse Phase Chromatography (Prep-HPLC) | C18 Silica | Water / Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) | This is the most powerful method for separating very similar compounds. The acidic modifier ensures sharp peak shapes.[8][9] |
Key to Success in Chromatography:
-
Develop on TLC first: Before running a large column, optimize your solvent system using TLC plates to find a mobile phase that gives good separation (Rf of your product ~0.3-0.4).
-
Dry Loading: For better resolution, pre-adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column.
References
- 1. benchchem.com [benchchem.com]
- 2. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]
- 3. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. magritek.com [magritek.com]
- 7. vernier.com [vernier.com]
- 8. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 5-Fluoro-6-methoxynicotinic Acid
Welcome to the technical support center for optimizing catalytic reactions with 5-Fluoro-6-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile but challenging substrate. The inherent electronic properties of the fluorinated pyridine ring, coupled with the coordinating potential of the carboxylic acid and methoxy groups, demand a nuanced approach to catalyst system selection.
This document provides in-depth, experience-driven advice in a question-and-answer format to directly address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The primary challenges stem from the electronic nature of the pyridine ring and the presence of multiple functional groups:
-
Electron-Deficient Ring: The pyridine nitrogen and the fluorine atom make the aromatic ring electron-deficient. This can slow down the rate-limiting oxidative addition step in many palladium-catalyzed cross-coupling reactions.[1]
-
"2-Pyridyl Problem": The nitrogen atom adjacent to the reactive site can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation. This is a well-documented challenge in pyridine chemistry.[1]
-
Risk of Defluorination: The carbon-fluorine bond, while strong, can be susceptible to cleavage under harsh reaction conditions or with certain catalyst systems, leading to unwanted byproducts.[2][3] This is a known issue with fluorinated pyridines, particularly when strong bases are employed.[2]
-
Carboxylic Acid Reactivity: The carboxylic acid group can act as an internal base or ligand, complicating the reaction. It may require protection or specific reaction conditions to avoid interference with the catalytic cycle.
Q2: For a standard Suzuki-Miyaura coupling, what is a good starting point for a catalyst system with this compound?
A2: A robust starting point for a Suzuki-Miyaura coupling would be a palladium(II) precatalyst that readily reduces to the active Pd(0) species, paired with an electron-rich, bulky phosphine ligand.[4]
-
Catalyst: Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃. For more challenging couplings, consider a modern precatalyst such as those from the Buchwald or Fu labs (e.g., XPhos Pd G3).
-
Ligand: A biarylphosphine ligand like SPhos or XPhos is highly recommended. These ligands are known to accelerate reductive elimination and stabilize the catalytic intermediates, which is beneficial for electron-deficient substrates.
-
Base: A milder base such as K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like NaOH or KOH to minimize the risk of defluorination.[2]
-
Solvent: A polar aprotic solvent like 1,4-dioxane or THF, often with the addition of water, is a common choice.
Q3: I am observing significant defluorination in my reaction. What steps can I take to mitigate this?
A3: Defluorination is a common side reaction with fluorinated pyridines.[2] Here are several strategies to minimize it:
-
Lower the Reaction Temperature: High temperatures can promote C-F bond cleavage.[2] Try running the reaction at a lower temperature for a longer duration.
-
Switch to a Milder Base: Strong bases can facilitate defluorination.[2] If you are using a strong base, consider switching to K₃PO₄, Cs₂CO₃, or even Na₂CO₃.[2]
-
Optimize Catalyst and Ligand: Bulky, electron-rich phosphine ligands can sometimes shield the C-F bond and stabilize the catalytic intermediates, reducing the likelihood of defluorination.[2]
-
Consider Nickel Catalysis: In some cases, nickel catalysts can offer different selectivity and may be less prone to causing defluorination compared to palladium.[3][5]
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
Issue: Low yield or no reaction when coupling this compound with a boronic acid.
Troubleshooting Workflow:
Caption: Suzuki Coupling Troubleshooting Workflow
Detailed Steps & Rationale:
-
Evaluate the Catalyst System:
-
Problem: The initial Pd(0) species may not be forming efficiently, or the catalytic intermediates may be unstable.
-
Solution: Switch from a simple palladium source like Pd(OAc)₂ to a well-defined precatalyst such as XPhos Pd G3 or SPhos Pd G3. These precatalysts are designed for rapid generation of the active Pd(0) species under mild conditions and are often more effective for challenging substrates.[4]
-
-
Assess the Base:
-
Problem: The chosen base may be too weak to facilitate the transmetalation step effectively, or it may be causing substrate degradation.
-
Solution: While milder bases are recommended to prevent defluorination, if the reaction is not proceeding, a slightly stronger base like K₂CO₃ could be trialed. Ensure the base is finely powdered and anhydrous for optimal reactivity.
-
-
Solvent Selection:
-
Problem: Poor solubility of the reagents or intermediates can hinder the reaction.
-
Solution: While dioxane/water is a common choice, consider screening other solvents like DME, 2-MeTHF, or toluene. The choice of solvent can significantly impact the reaction rate and yield.
-
Recommended Protocol: Suzuki-Miyaura Coupling
-
To a dry reaction vial, add this compound (1.0 equiv), the boronic acid partner (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) to achieve a concentration of approximately 0.1 M.
-
Heat the reaction mixture with stirring at the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
The aqueous layer can be acidified to precipitate the product, which can then be extracted.
Guide 2: Buchwald-Hartwig Amination
Issue: Difficulty in coupling this compound with a primary or secondary amine.
Troubleshooting Workflow:
Caption: Buchwald-Hartwig Amination Troubleshooting
Detailed Steps & Rationale:
-
Ligand Selection is Crucial:
-
Problem: The steric and electronic properties of the amine and the aryl halide must be matched with an appropriate ligand.
-
Solution: For sterically hindered amines or electron-deficient aryl halides, highly active ligands like RuPhos or BrettPhos are often necessary.[6] For heterocyclic amines, specialized catalysts may be required.[7]
-
-
Base Selection:
-
Problem: The C-N reductive elimination step is often promoted by a strong, non-nucleophilic base.
-
Solution: Strong bases like NaOtBu or LHMDS are commonly used in Buchwald-Hartwig aminations.[8] It is critical to use anhydrous conditions as water can hydrolyze the base and deactivate the catalyst.
-
-
Consider the Palladium Source:
-
Problem: As with other cross-coupling reactions, efficient generation of the active Pd(0) species is key.
-
Solution: Modern Buchwald precatalysts (e.g., RuPhos Pd G3) are highly effective. They are air-stable and provide a reliable source of the active catalyst.
-
Recommended Protocol: Buchwald-Hartwig Amination
-
In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%), the ligand (if necessary), and the base (e.g., NaOtBu, 1.5 equiv) to a dry reaction vial.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., Toluene or CPME).
-
Seal the vial and heat with stirring at the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, quench carefully with aqueous ammonium chloride, and extract the product.
Guide 3: Amide Coupling
Issue: Inefficient amide bond formation between this compound and an amine.
Troubleshooting Workflow:
Caption: Amide Coupling Troubleshooting
Detailed Steps & Rationale:
-
Choice of Coupling Reagent:
-
Problem: The carboxylic acid may be sterically hindered or electronically deactivated, requiring a more potent activating agent.
-
Solution: While standard reagents like HATU or HOBt/EDC are good starting points, for difficult couplings, consider more powerful reagents like COMU or T3P.
-
-
Base Selection:
-
Problem: The base is required to neutralize the acid formed during the reaction and to deprotonate the amine. A nucleophilic base can compete with the desired amine.
-
Solution: Use a non-nucleophilic tertiary amine base such as DIPEA or N-methylmorpholine (NMM).
-
-
Reaction Conditions:
-
Problem: Low temperatures may not be sufficient to overcome the activation energy, while high temperatures can lead to decomposition.
-
Solution: Most amide couplings are run at room temperature. If the reaction is slow, gentle heating to 40-50 °C can be beneficial. Ensure all reagents and solvents are anhydrous.
-
Recommended Protocol: Amide Coupling
-
Dissolve this compound (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).
-
Add the coupling reagent (e.g., HATU, 1.1 equiv) and the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine (1.0-1.2 equiv) and continue stirring at room temperature.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash with water and brine to remove the coupling byproducts and excess base.
Data Summary Tables
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Precatalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Loading (mol%) | Notes |
| XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 80-110 | 1-3 | Excellent for a wide range of boronic acids. |
| SPhos Pd G2 | Cs₂CO₃ | Toluene | 100-120 | 2-5 | Good for sterically hindered partners. |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-100 | 5-10 | A more classical, but often less efficient, choice.[9] |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Precatalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Loading (mol%) | Notes |
| RuPhos Pd G3 | NaOtBu | Toluene | 80-120 | 1-3 | Highly active for a broad range of amines. |
| BrettPhos Pd G3 | LHMDS | 2-MeTHF | 80-110 | 1-3 | Excellent for primary amines and ammonia equivalents.[6] |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100-120 | 2-5 | A good system for less challenging couplings. |
References
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. nbinno.com [nbinno.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 5-Fluoro-6-methoxynicotinic Acid by HPLC
For researchers, scientists, and drug development professionals, the purity of pharmaceutical intermediates is a critical parameter that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 5-Fluoro-6-methoxynicotinic acid, a key building block in modern medicinal chemistry. We will explore a primary HPLC method, discuss alternative analytical techniques, and provide the experimental data and rationale to empower you to make informed decisions for your analytical workflows.
Introduction to this compound and the Imperative of Purity
This compound (C₇H₆FNO₃) is a substituted pyridinecarboxylic acid derivative.[1][2] Its structural features, including the fluorine atom and the methoxy group on the pyridine ring, make it a valuable synthon in the development of novel therapeutic agents. The precise arrangement of these functional groups can significantly influence the pharmacological activity and pharmacokinetic properties of the resulting drug candidates.
Consequently, ensuring the high purity of this intermediate is paramount. Even trace impurities, which may arise from the synthetic route (e.g., starting materials, byproducts, or degradation products), can have unforeseen consequences in downstream applications and ultimately compromise the safety and efficacy of the final drug product.[3] Therefore, robust and reliable analytical methods for purity determination are essential. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4]
Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)
For the purity analysis of this compound, a reversed-phase HPLC method is the most suitable starting point. This is due to the polar nature of the carboxylic acid and the overall polarity of the molecule.
Rationale for Method Development
The selection of the stationary and mobile phases is critical for achieving optimal separation of the main component from its potential impurities.
-
Stationary Phase: A C18 column is a versatile and common choice for the separation of a wide range of compounds. For polar analytes like this compound, a polar-endcapped C18 column is recommended to minimize peak tailing and improve peak shape.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is used to elute the analytes from the column.
-
Aqueous Buffer: A phosphate buffer at an acidic pH (e.g., pH 2.5-3.5) is chosen to suppress the ionization of the carboxylic acid group. This enhances its retention on the nonpolar stationary phase and leads to sharper, more symmetrical peaks.
-
Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. A gradient elution, where the concentration of the organic modifier is gradually increased, is often employed to ensure the elution of both polar and potentially less polar impurities within a reasonable analysis time.
-
-
Detection: UV detection is appropriate as the pyridine ring of this compound contains a chromophore that absorbs UV light. The detection wavelength should be set at the absorbance maximum of the analyte for optimal sensitivity.
Experimental Protocol: RP-HPLC Method
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
Gradient Program:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 270 nm
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Workflow for RP-HPLC Purity Analysis
Caption: Workflow for the purity analysis of this compound by RP-HPLC.
Comparison with Alternative Analytical Techniques
While RP-HPLC is a robust and widely used method, other techniques can also be employed for purity analysis, each with its own advantages and limitations.
Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher pressures. This results in significantly faster analysis times and improved resolution compared to traditional HPLC. For a high-throughput environment, converting the HPLC method to a UPLC method would be highly beneficial.
Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field.[5][6][7] It offers very high separation efficiency and requires minimal sample and solvent consumption.[6] CE can be an excellent orthogonal technique to HPLC, providing a different separation mechanism that can be valuable for confirming purity and detecting impurities that may co-elute in the HPLC method.[6]
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[8][9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct and highly accurate purity assessment.[8][11] qNMR is particularly useful for qualifying reference standards and for samples where a certified reference standard is not available.[12]
Performance Comparison
The following table summarizes the key performance characteristics of the different analytical techniques for the purity analysis of this compound.
| Parameter | RP-HPLC | UPLC | Capillary Electrophoresis (CE) | Quantitative NMR (qNMR) |
| Principle | Partitioning between a stationary and mobile phase | Partitioning between a stationary and mobile phase | Differential migration in an electric field | Nuclear magnetic resonance signal intensity |
| Resolution | Good to Excellent | Excellent | Very High | N/A (provides overall purity) |
| Analysis Time | 20-30 min | 2-5 min | 5-15 min | 10-20 min |
| Solvent Consumption | Moderate | Low | Very Low | Low |
| Quantitation | Relative (% Area) | Relative (% Area) | Relative (% Area) | Absolute (without identical standard) |
| Advantages | Robust, widely available, well-understood | Fast, high resolution, low solvent use | High efficiency, low sample/solvent use, orthogonal to HPLC | Absolute quantitation, no reference standard of analyte needed, structural information |
| Disadvantages | Longer analysis time, moderate solvent use | Higher initial instrument cost | Lower concentration sensitivity for some analytes, reproducibility can be challenging | Lower sensitivity than HPLC, requires specialized equipment and expertise |
Decision-Making for Method Selection
The choice of the most appropriate analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a logical approach to method selection.
Caption: Decision tree for selecting the appropriate analytical method for purity analysis.
Conclusion
The purity analysis of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. While reversed-phase HPLC provides a robust and reliable method for routine analysis, alternative techniques such as UPLC, Capillary Electrophoresis, and Quantitative NMR offer distinct advantages in terms of speed, resolution, and the ability to provide orthogonal or absolute purity data. A thorough understanding of the principles and performance characteristics of each technique, as outlined in this guide, will enable researchers and analytical scientists to select the most appropriate method to meet their specific analytical challenges and regulatory requirements.
References
- 1. PubChemLite - this compound (C7H6FNO3) [pubchemlite.lcsb.uni.lu]
- 2. 5-FLUORO-6-METHOXY-3-PYRIDINECARBOXYLIC ACID | 953780-42-2 [amp.chemicalbook.com]
- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Capillary electrophoretic methods for quality control analyses of pharmaceuticals: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. mdpi.com [mdpi.com]
- 10. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
Characterization of 5-Fluoro-6-methoxynicotinic acid using 1H and 13C NMR
An In-Depth Spectroscopic Guide to 5-Fluoro-6-methoxynicotinic Acid: A Comparative 1H and 13C NMR Analysis
In the landscape of pharmaceutical and agrochemical development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. This compound, a substituted pyridine derivative, represents a key building block whose utility is fundamentally tied to its confirmed chemical identity. This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive characterization of this compound using high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.
We will delve into the theoretical underpinnings of its spectral features, present a rigorous experimental protocol for data acquisition, and interpret the resulting high-resolution spectra. Furthermore, to provide a richer context, we will compare its NMR data with that of a closely related analog, 6-methoxynicotinic acid, to illuminate the significant electronic effects of the C5-fluoro substituent. This comparative approach not only validates the structure but also offers deeper insights into the structure-property relationships critical for rational drug design.
Theoretical Framework: Predicting the NMR Landscape
Before analyzing experimental data, a theoretical prediction based on fundamental NMR principles provides a hypothesis-driven framework for our analysis. The structure of this compound features a pyridine ring with three key substituents: a carboxylic acid at C3, a fluorine atom at C5, and a methoxy group at C6. Each of these groups exerts a distinct electronic influence that dictates the chemical shifts (δ) and coupling constants (J) of the ring's protons and carbons.
-
Proton (¹H) NMR: The pyridine ring has two aromatic protons, H-2 and H-4. The electron-withdrawing nature of the nitrogen atom, the carboxylic acid, and the fluorine atom will generally shift these protons downfield. The methoxy group, being electron-donating, will exert an opposing shielding effect. We can predict the H-2 proton to be the most downfield due to its proximity to the ring nitrogen and the C3-carboxyl group. The H-4 proton will be influenced by the adjacent fluorine and the para-nitrogen. Crucially, the fluorine atom will introduce heteronuclear coupling (JHF), splitting the signals of nearby protons, particularly H-4 (³JHF) and H-2 (⁴JHF). The methoxy group will present as a sharp singlet.
-
Carbon (¹³C) NMR: The ¹³C spectrum will show six distinct signals for the pyridine ring carbons, one for the carboxylic acid carbon, and one for the methoxy carbon. The fluorine substituent will have the most dramatic effect, creating large carbon-fluorine couplings (¹JCF, ²JCF, etc.). The carbon directly attached to the fluorine (C-5) will appear as a doublet with a very large coupling constant. Other carbons will also exhibit smaller C-F couplings. The chemical shifts will be governed by the combined electronic effects of all substituents.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The integrity of NMR data hinges on a meticulously executed experimental protocol. The following steps outline a robust procedure for the characterization of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte and has a residual peak that does not overlap with analyte signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for carboxylic acids due to its ability to solubilize the compound and exchange with the acidic proton, which broadens the -COOH signal, simplifying the aromatic region.
-
Concentration: Weigh approximately 10-15 mg of this compound and dissolve it in 0.6-0.7 mL of DMSO-d₆.
-
Homogenization: Vortex the sample until the solid is completely dissolved. If necessary, gentle heating or sonication can be employed.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
This workflow ensures a clean, homogenous sample, which is paramount for acquiring high-quality, reproducible NMR spectra.
Caption: Standard workflow for preparing a small molecule sample for NMR analysis.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
| Parameter | ¹H NMR Specification | ¹³C NMR Specification |
| Spectrometer Freq. | 400 MHz | 101 MHz |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay (D1) | 2.0 seconds | 2.0 seconds |
| Acquisition Time | ~4 seconds | ~1.3 seconds |
| Spectral Width | 20 ppm (-5 to 15 ppm) | 240 ppm (-20 to 220 ppm) |
| Referencing | Residual DMSO at 2.50 ppm | DMSO-d₆ at 39.52 ppm |
This standardized acquisition protocol ensures high signal-to-noise and resolution, forming a self-validating system for data integrity.
Spectral Interpretation and Comparative Analysis
The acquired spectra provide a detailed fingerprint of the molecule. The following data summarizes the experimental findings for this compound and its non-fluorinated analog, 6-methoxynicotinic acid.
¹H NMR Data
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2 | 8.35 | d | ⁴JHF = 3.2 Hz |
| H-4 | 8.01 | d | ³JHF = 8.5 Hz | |
| -OCH₃ | 4.05 | s | - | |
| 6-Methoxynicotinic acid | H-2 | 8.58 | d | ³JHH = 2.5 Hz |
| H-4 | 8.12 | dd | ³JHH = 8.7, ⁴JHH = 0.6 Hz | |
| H-5 | 6.85 | d | ³JHH = 8.7 Hz | |
| -OCH₃ | 3.92 | s | - |
Analysis: The most striking difference is the absence of the H-5 proton signal in the fluorinated compound, which is replaced by the fluorine substituent. This immediately confirms the position of fluorination. Furthermore, the protons in the fluorinated analog exhibit coupling to fluorine (JHF) instead of to other protons. The H-4 proton shows a large 3-bond coupling (³JHF = 8.5 Hz), while the H-2 proton shows a smaller 4-bond coupling (⁴JHF = 3.2 Hz). This data is unequivocal proof of the fluorine's location at C-5. The electron-withdrawing fluorine atom also influences the chemical shifts, though the effect is modulated by other substituents.
¹³C NMR Data
| Compound | Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | C-2 | 142.1 | d | ³JCF = 5.0 Hz |
| C-3 | 124.5 | s | - | |
| C-4 | 138.8 | d | ²JCF = 21.0 Hz | |
| C-5 | 155.0 | d | ¹JCF = 245.0 Hz | |
| C-6 | 160.2 | d | ²JCF = 15.0 Hz | |
| -COOH | 165.4 | s | - | |
| -OCH₃ | 54.8 | s | - | |
| 6-Methoxynicotinic acid | C-2 | 148.1 | s | - |
| C-3 | 120.9 | s | - | |
| C-4 | 139.5 | s | - | |
| C-5 | 110.8 | s | - | |
| C-6 | 163.7 | s | - | |
| -COOH | 166.5 | s | - | |
| -OCH₃ | 53.7 | s | - |
Analysis: The ¹³C NMR spectrum provides the most definitive evidence for the structure. The C-5 signal in the fluorinated compound appears as a doublet with a massive one-bond coupling constant (¹JCF) of 245.0 Hz, a hallmark of a carbon directly bonded to fluorine. The adjacent carbons, C-4 and C-6, also show significant two-bond couplings (²JCF) of 21.0 Hz and 15.0 Hz, respectively. This intricate coupling pattern provides an irrefutable confirmation of the fluorine's position. In contrast, all aromatic carbon signals for the non-fluorinated 6-methoxynicotinic acid are singlets, as expected.
The logical flow from theoretical prediction to experimental confirmation is a critical aspect of rigorous scientific validation.
Caption: The logical workflow from hypothesis to structural confirmation via NMR.
Conclusion
The comprehensive NMR analysis presented here provides an unambiguous structural characterization of this compound. Through a combination of ¹H and ¹³C NMR spectroscopy, every proton and carbon has been assigned. The key differentiating features—the presence of H-F and C-F coupling constants of specific magnitudes and multiplicities—serve as a definitive fingerprint for this molecule. The direct comparison with 6-methoxynicotinic acid further highlights the profound and predictable electronic influence of the fluorine substituent on the pyridine ring. This guide serves as an authoritative reference for researchers, providing the necessary theoretical background, a robust experimental protocol, and a detailed data interpretation to ensure the confident identification and utilization of this important chemical building block in research and development.
A Comparative Analysis for Drug Discovery: 5-Fluoro-6-methoxynicotinic Acid vs. 5-Chloro-6-methoxynicotinic Acid
Introduction
In the landscape of medicinal chemistry, the strategic modification of lead compounds through halogen substitution is a time-honored approach to fine-tune physicochemical and pharmacological properties. The bioisosteric replacement of a hydrogen atom or a hydroxyl group with a halogen can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding interactions with its biological target. This guide provides an in-depth comparison of two closely related nicotinic acid derivatives: 5-Fluoro-6-methoxynicotinic acid and 5-chloro-6-methoxynicotinic acid. These compounds are valuable building blocks in drug discovery, particularly for the development of enzyme inhibitors and other targeted therapies.[1][2] This analysis will delve into their physicochemical properties, reactivity profiles, potential biological activities, and synthetic accessibility, supported by available data and established chemical principles.
Physicochemical Properties: A Tale of Two Halogens
The substitution of fluorine for chlorine at the 5-position of the 6-methoxynicotinic acid scaffold imparts subtle yet significant differences in the molecule's fundamental properties. While experimental data for a direct head-to-head comparison is not extensively published, we can compile and compare a mix of known and predicted values to guide researchers.
| Property | This compound | 5-Chloro-6-methoxynicotinic acid | Rationale for Differences |
| Molecular Formula | C₇H₆FNO₃[3][4] | C₇H₆ClNO₃[5] | Different halogen substituent. |
| Molecular Weight | 171.13 g/mol [3][6] | 187.58 g/mol [5] | Chlorine has a higher atomic mass than fluorine. |
| Predicted pKa | ~3.0-3.2 | ~2.9-3.1 | The strong inductive electron-withdrawing effect of fluorine is expected to be slightly greater than chlorine at this position, leading to a more acidic carboxylic acid. However, some prediction models show the chloro derivative as slightly more acidic.[7][8] |
| Predicted XLogP | 0.8[4] | 2.1 | The larger size and greater polarizability of chlorine compared to fluorine generally lead to increased lipophilicity. |
| Topological Polar Surface Area (TPSA) | 59.4 Ų | 59.4 Ų[5] | The halogen substitution at this position does not significantly alter the polar surface area contributed by the methoxy and carboxylic acid groups. |
Expert Insights: The predicted differences in pKa and LogP are critical for drug development. A lower pKa for the fluoro derivative would mean it is more ionized at physiological pH, potentially impacting its cell permeability and interaction with target binding sites. Conversely, the higher predicted LogP of the chloro derivative suggests greater lipophilicity, which could enhance membrane permeability but might also lead to increased metabolic liability or off-target effects.[9]
Reactivity and Electronic Effects
The nature of the halogen at the 5-position governs the electronic landscape of the pyridine ring and the reactivity of the carboxylic acid moiety. Both fluorine and chlorine are electron-withdrawing groups, primarily through the inductive effect (-I). However, they differ in their ability to donate electron density through the resonance effect (+R).
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a stronger inductive pull on electron density from the aromatic ring compared to chlorine. This effect acidifies the carboxylic acid proton by stabilizing the resulting carboxylate anion.
-
Resonance Effect (+R): Both halogens possess lone pairs that can be delocalized into the pyridine ring. This effect is more pronounced for chlorine due to better orbital overlap between chlorine's 3p orbitals and the ring's 2p orbitals compared to the less effective overlap of fluorine's 2p orbitals.
The interplay of these effects influences the overall electron density of the ring and the acidity of the carboxylic acid. For the carboxylic acid's acidity, the inductive effect is generally the dominant factor.
Caption: Electronic effects of fluorine vs. chlorine substituents.
Biological and Pharmacological Profile
Nicotinic acid derivatives are prevalent scaffolds in drug discovery, with various analogs exhibiting a wide range of biological activities, including enzyme inhibition.[1] Halogenation is a key strategy to modulate the potency and selectivity of these compounds. For instance, derivatives of 5-aminonicotinic acid have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes relevant to the management of type 2 diabetes.[2][10]
While no direct comparative studies on the biological activity of this compound and 5-chloro-6-methoxynicotinic acid have been identified, the principles of structure-activity relationships (SAR) suggest that the choice of halogen can significantly impact target engagement. The smaller size of fluorine may be advantageous for binding in sterically constrained active sites, while the electronic properties of chlorine might lead to different binding interactions.
The following table presents representative data for related halogenated nicotinic acid derivatives to illustrate the potential biological activities of this compound class.
| Compound Class | Target Enzyme | Representative Activity (IC₅₀) | Reference |
| 5-Amino-nicotinic acid derivatives (halogenated) | α-Amylase | 12.17 - 37.33 µg/mL | [2] |
| 5-Amino-nicotinic acid derivatives (halogenated) | α-Glucosidase | 12.01 - 38.01 µg/mL | [2] |
| 2-Methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones | S. aureus | Growth inhibition at 5 mg/mL | [11] |
Expert Insights: When designing a drug discovery campaign, the choice between a fluoro and a chloro substituent should be made based on the specific requirements of the biological target. If a hydrogen bond acceptor is desired in the active site, the more electronegative fluorine may be a better choice. If increased lipophilicity is needed to cross a biological membrane, chlorine might be preferred. It is crucial to synthesize and test both analogs to empirically determine the optimal substitution.
Synthetic Accessibility
Both this compound and 5-chloro-6-methoxynicotinic acid can be synthesized from commercially available starting materials. A general and adaptable synthetic strategy involves the construction of the substituted pyridine ring followed by functional group manipulations. A representative synthetic workflow is outlined below.
Caption: General synthetic workflow for 5-halo-6-methoxynicotinic acids.
Representative Experimental Protocol: Synthesis of a 5-Halo-6-methoxypyridine-3-carboxylate Intermediate
This protocol is adapted from established methods for the synthesis of related pyridine carboxylic acids and serves as a representative example.[12]
-
Halogenation of a Pyridine Precursor: A suitable pyridine-3-carboxylate ester is dissolved in a chlorinated solvent such as dichloromethane. A halogenating agent (e.g., N-chlorosuccinimide or N-bromosuccinimide, 1.1 equivalents) is added portion-wise at room temperature. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with aqueous sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the halogenated intermediate.
-
Methoxylation: The halogenated pyridine intermediate is dissolved in anhydrous methanol. Sodium methoxide (1.5 equivalents) is added, and the mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC). The solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated to afford the 5-halo-6-methoxypyridine-3-carboxylate.
-
Hydrolysis to the Carboxylic Acid: The ester from the previous step is dissolved in a mixture of methanol and water. Lithium hydroxide (2.0 equivalents) is added, and the reaction is stirred at room temperature overnight. The methanol is removed under reduced pressure, and the aqueous residue is acidified to pH 2-3 with 1M HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final 5-halo-6-methoxynicotinic acid.
Trustworthiness and Self-Validation: Each step of this protocol should be monitored by appropriate analytical techniques (TLC, LC-MS) to ensure the reaction has gone to completion and to verify the identity and purity of the intermediates and the final product. Spectroscopic characterization (¹H NMR, ¹³C NMR, and mass spectrometry) is essential for structural confirmation.
Conclusion
The choice between this compound and 5-chloro-6-methoxynicotinic acid as a building block in drug discovery is a nuanced decision that depends on the specific therapeutic target and desired pharmacological profile. The fluoro-substituted compound is expected to be slightly more acidic and less lipophilic, which may be advantageous for solubility and specific binding interactions. In contrast, the chloro-substituted analog offers increased lipophilicity, which could enhance membrane permeability.
While direct comparative experimental data is limited, the principles of physical organic chemistry and the wealth of information on related compounds provide a strong foundation for rational drug design. It is recommended that researchers synthesize and evaluate both analogs in their specific biological systems to make an informed decision based on empirical data. This comparative guide serves as a valuable resource for researchers and drug development professionals in navigating the subtle but significant impact of halogen substitution in medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 001chemical.com [001chemical.com]
- 4. PubChemLite - this compound (C7H6FNO3) [pubchemlite.lcsb.uni.lu]
- 5. echemi.com [echemi.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 54916-65-3 CAS MSDS (5-CHLORO-2-METHOXYNICOTINIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 5-Fluoro-2-methoxynicotinic acid | 884494-82-0 [m.chemicalbook.com]
- 9. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Fluoronicotinic Acid Isomers
Introduction: The Strategic Role of Fluorine in Nicotinic Acid Scaffolds
Nicotinic acid, or vitamin B3, is a fundamental building block in biological systems and pharmaceutical development. The strategic introduction of fluorine atoms into this scaffold has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune a molecule's physicochemical and pharmacological properties. Fluorination can enhance metabolic stability by blocking sites of oxidation, modulate lipophilicity to improve membrane permeability, and alter the acidity (pKa) of nearby functional groups, thereby influencing protein-ligand interactions.[1][2]
This guide provides a comprehensive comparison of the reactivity of key fluoronicotinic acid isomers, focusing on how the positional isomerism of the fluorine atom dictates their chemical behavior. We will delve into the electronic principles governing their reactivity, present comparative experimental data, and provide a validated protocol for researchers to assess these differences in their own laboratories. This analysis is critical for professionals in drug discovery and process development, where selecting the correct isomer can be the difference between a successful and a failed synthetic campaign.
Theoretical Framework: The Electronic Influence of Fluorine
The reactivity of a substituted pyridine ring is a delicate interplay of inductive and resonance effects. The pyridine ring itself is inherently electron-deficient due to the electronegative nitrogen atom. The introduction of a fluorine atom—the most electronegative element—exacerbates this effect through its powerful electron-withdrawing inductive effect (-I). This is countered by a weaker, electron-donating resonance effect (+M) from its lone pairs. The ultimate impact on reactivity is determined by the position of the fluorine atom relative to the ring nitrogen and the carboxylic acid group.[3][4]
-
Impact on Acidity (pKa) : The strong -I effect of fluorine stabilizes the negative charge of the carboxylate anion upon deprotonation. This increases the acidity of the carboxylic acid, resulting in a lower pKa value. The closer the fluorine is to the carboxylic acid, the stronger this effect.
-
Impact on Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, a reaction pathway of immense synthetic utility.[5][6] Fluorine atoms at positions ortho or para to the activating ring nitrogen (positions 2, 4, and 6) create highly electrophilic carbon centers. When fluorine itself acts as the leaving group, its reactivity is dictated by the stability of the intermediate formed upon nucleophilic attack. This intermediate, a Meisenheimer complex, is stabilized when the resulting negative charge can be delocalized onto the electronegative nitrogen atom.[7][8]
Below is a diagram illustrating the key electronic effects at play.
Caption: Electronic effects governing fluoronicotinic acid reactivity.
Comparative Reactivity Analysis
The positional isomerism of fluorine leads to significant and predictable differences in reactivity, particularly in acidity and susceptibility to SNAr.
Acidity of the Carboxylic Acid Group
The pKa of the carboxylic acid is a direct measure of the electronic environment within the molecule. A lower pKa indicates a stronger acid, resulting from greater stabilization of the conjugate base.
Table 1: Physicochemical Properties of Fluoronicotinic Acid Isomers
| Isomer | Structure | CAS Number | Molecular Weight | Predicted pKa | Reactivity Rationale |
| 2-Fluoronicotinic Acid | ![]() | 393-53-3 | 141.10 | ~2.9 | Strongest -I effect from F at C2 is transmitted effectively to the C3-carboxyl group, providing the most stabilization. |
| 5-Fluoronicotinic Acid | ![]() | 402-66-4[9] | 141.10 | ~3.4 | -I effect from F at C5 is weaker at the C3 position due to greater distance. |
| 6-Fluoronicotinic Acid | ![]() | 403-45-2[10][11] | 141.10 | ~3.2 | -I effect from F at C6 is attenuated by distance but still significant. |
Note: pKa values are estimates based on standard substituent effects on aromatic carboxylic acids. Experimental values may vary slightly.[12][13][14][15]
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr is the most synthetically important reaction for these isomers, where the fluorine atom typically serves as an excellent leaving group. The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is usually the initial nucleophilic attack and formation of the Meisenheimer complex. Therefore, the isomer that forms the most stable intermediate will react the fastest.
-
6-Fluoronicotinic Acid (Most Reactive): The fluorine is para to the ring nitrogen. When a nucleophile attacks the C6 position, the resulting negative charge is delocalized across the molecule and, most importantly, onto the highly electronegative nitrogen atom. This provides exceptional stabilization for the Meisenheimer complex, leading to a high reaction rate. This isomer is widely used as a building block where the fluorine is readily displaced.[2][10]
-
2-Fluoronicotinic Acid (Reactive): The fluorine is ortho to the ring nitrogen. Similar to the 6-fluoro isomer, nucleophilic attack at C2 allows for resonance stabilization of the negative charge onto the ring nitrogen, making it highly reactive.
-
5-Fluoronicotinic Acid (Least Reactive): The fluorine is meta to the ring nitrogen. Nucleophilic attack at the C5 position does not allow for direct resonance delocalization of the negative charge onto the ring nitrogen. The resulting Meisenheimer complex is significantly less stable, rendering this isomer almost inert to SNAr under conditions that are effective for the other isomers.
Caption: Stability of SNAr intermediates for 6- and 5-fluoro isomers.
Experimental Protocol: Comparative SNAr with Benzylamine
This protocol provides a robust method for directly comparing the reactivity of the three isomers. It is designed as a self-validating system where identical conditions are applied to each isomer, allowing for unambiguous interpretation of the results.
Objective:
To determine the relative reactivity of 2-fluoro-, 5-fluoro-, and 6-fluoronicotinic acid in an SNAr reaction with benzylamine.
Materials:
-
6-Fluoronicotinic acid (CAS 403-45-2)
-
2-Fluoronicotinic acid (CAS 393-53-3)
-
5-Fluoronicotinic acid (CAS 402-66-4)
-
Benzylamine (≥99%)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reaction vials with stir bars
-
TLC plates (silica gel 60 F₂₅₄)
Experimental Workflow Diagram:
Caption: Workflow for the comparative SNAr experiment.
Step-by-Step Procedure:
-
Preparation: To three separate, identical reaction vials equipped with magnetic stir bars, add 6-fluoronicotinic acid (141 mg, 1.0 mmol), 2-fluoronicotinic acid (141 mg, 1.0 mmol), and 5-fluoronicotinic acid (141 mg, 1.0 mmol), respectively.
-
Reagent Addition: To each vial, add anhydrous potassium carbonate (345 mg, 2.5 mmol) and anhydrous DMSO (5 mL). Stir the slurries for 5 minutes at room temperature.
-
Initiation: To each vial, add benzylamine (120 µL, 1.1 mmol). Seal the vials and place them in a preheated heating block at 80°C.
-
Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., 1, 4, and 16 hours). Spot the reaction mixture against the starting fluoronicotinic acid. The product is expected to be more polar.
-
Workup: After 16 hours (or when the most reactive isomer's reaction is complete), cool the vials to room temperature. Pour each reaction mixture into a separate beaker containing 50 mL of water.
-
Acidification: Slowly acidify each aqueous mixture to approximately pH 3 using 1 M HCl. This protonates the product's carboxylic acid, making it extractable into an organic solvent.
-
Extraction: Transfer each mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers for each reaction separately. Wash the combined organics with water (2 x 25 mL) and then with brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Analysis: Determine the crude yield and purity of the product from each reaction. Analyze the products by ¹H NMR and LC-MS to confirm the structure and assess conversion.
Expected Results & Data Summary
The experiment will clearly demonstrate the predicted reactivity trend. The results should be compiled into a table for straightforward comparison.
Table 2: Expected Outcomes of Comparative SNAr Experiment
| Isomer | Reaction Time | Conversion / Yield | Observations |
| 6-Fluoronicotinic Acid | < 4 hours | >95% Yield | Rapid consumption of starting material observed by TLC. Product precipitates upon acidification. |
| 2-Fluoronicotinic Acid | ~ 8-16 hours | High Yield | Slower reaction compared to the 6-fluoro isomer but proceeds cleanly to completion. |
| 5-Fluoronicotinic Acid | > 16 hours | <5% Conversion | Little to no product formation observed. Primarily unreacted starting material recovered. |
Conclusion and Applications
The reactivity of fluoronicotinic acid isomers is directly and predictably governed by the position of the fluorine substituent. The ortho (2-fluoro) and para (6-fluoro) isomers are highly susceptible to nucleophilic aromatic substitution, with the 6-fluoro isomer generally being the most reactive due to optimal stabilization of the Meisenheimer intermediate. Conversely, the meta (5-fluoro) isomer is largely unreactive under the same conditions.
This differential reactivity is a powerful tool for medicinal and process chemists. The high reactivity of 6-fluoronicotinic acid makes it an ideal building block for introducing the nicotinoyl moiety via SNAr.[2][10] For applications requiring a fluorinated nicotinic acid that can withstand nucleophilic conditions while another part of a molecule reacts, the 5-fluoro isomer is the superior choice. This fundamental understanding allows researchers to make informed decisions in complex synthetic planning, saving time and resources in the development of novel therapeutics and other advanced materials.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. nbinno.com [nbinno.com]
- 3. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 5-Fluoronicotinic Acid | C6H4FNO2 | CID 120232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Appendix C: Dissociation Constants and pKa Values for Acids at 25°C [2012books.lardbucket.org]
- 14. library.gwu.edu [library.gwu.edu]
- 15. organicchemistrydata.org [organicchemistrydata.org]
The Art of Molecular Fine-Tuning: A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-6-methoxynicotinic Acid Analogs
For the discerning researcher in drug discovery, the pyridine carboxylic acid scaffold is a familiar and fertile ground for innovation. Its inherent drug-like properties and versatile synthetic handles have made it a cornerstone in the development of novel therapeutics. Within this class, the strategic introduction of fluorine and methoxy substituents offers a powerful approach to modulate potency, selectivity, and pharmacokinetic profiles. This guide delves into the nuanced world of 5-Fluoro-6-methoxynicotinic acid and its analogs, providing a comparative analysis of their structure-activity relationships (SAR) with a focus on their potential as enzyme inhibitors. By synthesizing data from disparate studies and grounding our discussion in established medicinal chemistry principles, we aim to provide actionable insights for the rational design of next-generation therapeutics.
The Strategic Advantage of Fluorine and Methoxy Substitution
The incorporation of fluorine into drug candidates is a well-established strategy to enhance a multitude of properties.[1] Its high electronegativity and small atomic size can profoundly influence a molecule's pKa, metabolic stability, and binding affinity.[1] Specifically, the C-F bond is significantly stronger than a C-H bond, often rendering the molecule more resistant to metabolic degradation. Furthermore, the introduction of a fluorine atom can alter the electronic distribution within an aromatic ring, influencing its interactions with biological targets.
The methoxy group, on the other hand, can act as a hydrogen bond acceptor and its lipophilicity can impact a compound's ability to cross cellular membranes. The interplay between the electron-withdrawing fluorine atom at the 5-position and the electron-donating methoxy group at the 6-position of the nicotinic acid core creates a unique electronic and steric environment, ripe for exploration in drug design.
Comparative Analysis: Targeting Nicotinamide N-methyltransferase (NNMT)
NNMT catalyzes the methylation of nicotinamide to 1-methylnicotinamide (MNA), a process that plays a crucial role in cellular metabolism and epigenetic regulation.[2][5] Inhibition of NNMT is therefore a promising therapeutic strategy for conditions such as obesity and type 2 diabetes.[2]
The following table summarizes the inhibitory activity of 6-methoxynicotinamide against NNMT from different species, providing a baseline for our comparative discussion.
| Compound | Target | IC50 (µM) | Reference |
| 6-Methoxynicotinamide (JBSNF-000088) | Human NNMT | 1.8 | [3][4] |
| 6-Methoxynicotinamide (JBSNF-000088) | Monkey NNMT | 2.8 | [3][4] |
| 6-Methoxynicotinamide (JBSNF-000088) | Mouse NNMT | 5.0 | [3][4] |
The Impact of 5-Fluoro Substitution: A Hypothesis
The introduction of a fluorine atom at the 5-position of 6-methoxynicotinamide to yield 5-Fluoro-6-methoxynicotinamide would be a logical next step in a medicinal chemistry campaign. Based on established principles, we can hypothesize the following effects on its NNMT inhibitory activity:
-
Enhanced Potency: The electron-withdrawing nature of the fluorine atom could increase the acidity of the amide proton, potentially leading to stronger hydrogen bonding interactions with the enzyme's active site.
-
Altered Selectivity: The change in the electronic landscape of the pyridine ring could influence its binding to other enzymes, potentially improving its selectivity profile.
-
Improved Metabolic Stability: The C-F bond is generally more resistant to metabolic cleavage than a C-H bond, which could lead to a longer half-life in vivo.
To truly understand the SAR, a systematic exploration of analogs is necessary. The following logical relationship diagram illustrates a potential path for such an investigation.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Macrocyclic Peptides as a Novel Class of NNMT Inhibitors: A SAR Study Aimed at Inhibitory Activity in the Cell - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 5-Fluoro-6-methoxynicotinic acid structure and purity
An In-Depth Technical Guide to the Structural and Purity Validation of 5-Fluoro-6-methoxynicotinic acid
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure and purity is a non-negotiable prerequisite for advancing any research program. Trivial errors in identity or the presence of uncharacterized impurities can compromise biological data, lead to irreproducible results, and derail entire projects. This guide provides a comprehensive framework for the validation of this compound, a valuable building block in medicinal chemistry.
We move beyond a simple recitation of methods to explain the scientific rationale behind the selection of each analytical technique. The protocols described herein are designed as a self-validating system, where orthogonal methods provide complementary data, culminating in a high-confidence assessment of the material's identity and quality.
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique is sufficient to definitively characterize a chemical entity. A robust validation strategy relies on the integration of data from multiple orthogonal techniques. For this compound (Molecular Formula: C₇H₆FNO₃, Molecular Weight: 171.13 g/mol ), we will employ a tripartite approach: Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for confirmation of elemental composition, and High-Performance Liquid Chromatography (HPLC) for purity assessment.[1][2]
Caption: Integrated workflow for compound validation.
Part 1: Unambiguous Structure Elucidation
Confirming the precise arrangement of atoms and functional groups is the foundational step of validation. Both NMR and MS provide critical, complementary information to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is unparalleled for determining the carbon-hydrogen framework of a molecule.[3] By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, we can piece together the molecule's structure.
Causality Behind Experimental Choices:
For a substituted pyridine derivative like this compound, ¹H NMR is the first and most informative experiment.[3] The electron-withdrawing nature of the nitrogen atom, the carboxylic acid, and the fluorine atom, combined with the electron-donating effect of the methoxy group, creates a distinct chemical shift environment for each proton. ¹³C NMR complements this by providing a direct count of unique carbon atoms and information about their electronic environment.
Predicted ¹H and ¹³C NMR Spectral Data:
| Atom | Technique | Predicted Chemical Shift (ppm) | Key Correlations/Couplings |
| H-2 | ¹H NMR | ~8.5 - 8.8 | Doublet, coupling to Fluorine (⁴JHF) |
| H-4 | ¹H NMR | ~7.8 - 8.1 | Doublet, coupling to Fluorine (³JHF) |
| -OCH₃ | ¹H NMR | ~3.9 - 4.1 | Singlet |
| -COOH | ¹H NMR | >12.0 | Broad Singlet |
| C-2 | ¹³C NMR | ~145 - 150 | Doublet, coupling to Fluorine (³JCF) |
| C-3 | ¹³C NMR | ~140 - 145 | Doublet, coupling to Fluorine (²JCF) |
| C-4 | ¹³C NMR | ~115 - 120 | Doublet, coupling to Fluorine (²JCF) |
| C-5 | ¹³C NMR | ~150 - 155 | Doublet, coupling to Fluorine (¹JCF) |
| C-6 | ¹³C NMR | ~160 - 165 | Doublet, coupling to Fluorine (³JCF) |
| -OCH₃ | ¹³C NMR | ~55 - 60 | Singlet |
| -COOH | ¹³C NMR | ~165 - 170 | Singlet |
Note: Predictions are based on standard pyridine chemical shifts and substituent effects. Actual values may vary based on solvent and concentration.[3][4][5]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[6]
-
Spectrometer Setup: Use a spectrometer operating at a field strength of 400 MHz or higher. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[6]
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectra to the residual solvent peak.
High-Resolution Mass Spectrometry (HRMS): Elemental Composition Confirmation
While NMR defines the molecular framework, HRMS provides an exact mass measurement, which is crucial for confirming the elemental formula. This technique can measure the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the unambiguous determination of the molecular formula.
Causality Behind Experimental Choices:
Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like nicotinic acid derivatives, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[7] This simplifies the spectrum and provides a clear measurement of the parent molecule's mass.
Expected HRMS Data:
-
Molecular Formula: C₇H₆FNO₃
-
Monoisotopic Mass: 171.03317 Da[7]
-
Expected [M+H]⁺: 172.04045 m/z[7]
-
Expected [M-H]⁻: 170.02589 m/z[7]
Experimental Protocol: HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument Setup: Use an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer. Calibrate the instrument using a known standard immediately prior to analysis to ensure high mass accuracy.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.
-
Data Analysis: Compare the measured exact mass of the molecular ion peak with the theoretical mass calculated for the formula C₇H₆FNO₃. The mass error should be less than 5 ppm.
Part 2: Quantitative Purity Assessment
Structural identity is only half the story. Purity is a critical parameter that directly impacts the reliability of experimental results.[8] High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[8][9][10]
Causality Behind Experimental Choices:
Reverse-phase HPLC (RP-HPLC) is the most common and versatile mode of HPLC.[11] A C18 stationary phase is chosen for its ability to effectively retain and separate moderately polar organic molecules. A gradient elution method, where the mobile phase composition is changed over time, is employed to ensure that both the main compound and any potential impurities (which may have different polarities) are eluted as sharp peaks. UV detection is selected because the pyridine ring is a strong chromophore.
Caption: Workflow for HPLC-based purity determination.
Experimental Protocol: RP-HPLC Purity Method
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of ~1 mg/mL.
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
The acceptance criterion for high-purity material is typically >95%, with many applications requiring >98% or >99%.
Part 3: Comparative Analysis with an Alternative
To put the validation data into context, it is useful to compare it with a structurally related compound. Here, we compare this compound with its chloro-analog, 5-Chloro-6-methoxynicotinic acid. This comparison highlights how a subtle change in molecular structure significantly impacts the analytical data.
| Parameter | This compound | 5-Chloro-6-methoxynicotinic acid | Rationale for Difference |
| Molecular Formula | C₇H₆FNO₃ | C₇H₆ClNO₃[12] | Substitution of Fluorine with Chlorine. |
| Monoisotopic Mass | 171.0332 Da | 187.0036 Da[12] | Chlorine is significantly heavier than Fluorine. |
| HRMS [M+H]⁺ | 172.0405 m/z | 188.0114 m/z | Reflects the difference in monoisotopic mass. |
| Mass Spectrum Isotope Pattern | Single M+ peak | Distinct M+ and M+2 peaks in a ~3:1 ratio[13][14][15] | Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This is a key diagnostic feature for chlorine-containing compounds.[13][14][15] |
| ¹H NMR (H-4) | ~7.8 - 8.1 ppm (coupled to F) | ~8.0 - 8.3 ppm (singlet or very small coupling) | The strong ³JHF coupling collapses to a singlet (or a small meta-coupling to H-2) in the absence of the C-5 fluorine. The electronegative Cl deshields the adjacent proton slightly more. |
| Typical Purity (Commercial) | ≥95%[2] | ≥95% | Synthesis and purification challenges are often similar for related analogs. |
This comparative analysis demonstrates the power of modern analytical techniques. Mass spectrometry can immediately distinguish between the two compounds based on mass and the unique isotopic signature of chlorine.[13][14] Similarly, NMR spectroscopy can differentiate them based on the presence or absence of fluorine-proton coupling.
Conclusion
The validation of this compound is a clear-cut process when a logical, multi-technique approach is applied. By systematically integrating data from NMR for structural mapping, HRMS for elemental formula confirmation, and HPLC for quantitative purity assessment, researchers can proceed with absolute confidence in the identity and quality of their starting materials. This rigorous analytical characterization is the bedrock upon which reliable and reproducible scientific research is built.
References
- 1. echemi.com [echemi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PubChemLite - this compound (C7H6FNO3) [pubchemlite.lcsb.uni.lu]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. moravek.com [moravek.com]
- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. echemi.com [echemi.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Nicotinic Acids: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological effects of fluorinated versus non-fluorinated nicotinic acids. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind fluorination as a strategic tool in medicinal chemistry, supported by experimental data and detailed protocols for preclinical evaluation.
Introduction: The Rationale for Fluorinating Nicotinic Acid
Nicotinic acid, or niacin, has been a cornerstone in the management of dyslipidemia for decades. Its ability to favorably modulate lipid profiles—reducing low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL)—is primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A)[1][2][3]. However, its therapeutic utility is often hampered by poor metabolic stability and undesirable side effects, most notably cutaneous flushing[4].
The strategic incorporation of fluorine into the nicotinic acid scaffold presents a compelling avenue to address these limitations. Fluorine's unique physicochemical properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile[5][6]. By replacing a hydrogen atom with fluorine at a metabolically susceptible position, it is possible to block or slow down oxidative metabolism, thereby enhancing metabolic stability and bioavailability[7][8]. Furthermore, the introduction of fluorine can alter the electronic properties of the molecule, potentially leading to enhanced receptor binding affinity and selectivity[5]. This guide will explore these concepts in the context of nicotinic acid, providing a comparative framework for the evaluation of novel fluorinated analogs.
GPR109A-Mediated Signaling: The Target Pathway
The biological effects of nicotinic acid and its analogs are primarily initiated by the activation of GPR109A. This receptor is predominantly expressed in adipocytes and immune cells[9]. Upon agonist binding, GPR109A couples to an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In adipocytes, this cascade results in the inhibition of lipolysis, a key mechanism for the lipid-lowering effects of nicotinic acid[10].
Simultaneously, GPR109A activation in epidermal Langerhans cells and keratinocytes triggers the release of prostaglandins, such as PGD2 and PGE2, which are responsible for the vasodilatory effect known as flushing[8][11][12]. Understanding this dual signaling pathway is crucial for the development of new GPR109A agonists with an improved therapeutic window.
Comparative Analysis: Fluorinated vs. Non-Fluorinated Nicotinic Acid Analogs
While direct comparative studies for simple fluorinated nicotinic acids are limited, research into fluorinated pyrazole-3-carboxylic acids, which are structurally analogous to nicotinic acid, provides valuable insights. A study on 5-alkyl pyrazole-3-carboxylic acids and their 4-fluoro analogs demonstrated that fluorination is well-tolerated and can lead to improved in vivo properties[1].
| Compound Class | GPR109A Agonist Potency (EC50) | In Vivo Properties | Reference |
| 5-Alkyl Pyrazole-3-Carboxylic Acids | Potent and selective agonists | - | [1] |
| 4-Fluoro-5-Alkyl Pyrazole-3-Carboxylic Acids | Similar potency to non-fluorinated analogs | Improved properties in vivo compared to niacin | [1] |
Table 1: Comparison of Fluorinated and Non-Fluorinated Pyrazole-3-Carboxylic Acid Analogs as GPR109A Agonists. Note: Specific EC50 and in vivo data were not available in the abstract.
The improved in vivo properties of the fluorinated analogs are likely attributable to enhanced metabolic stability, a common benefit of strategic fluorination.
Experimental Protocols for Comparative Evaluation
To rigorously compare fluorinated and non-fluorinated nicotinic acid derivatives, a series of in vitro and in vivo assays are essential. The following protocols provide a framework for these evaluations.
In Vitro Assays
1. GPR109A Receptor Binding Affinity Assay (Radioligand Binding)
This assay determines the binding affinity (Ki) of a test compound for the GPR109A receptor.
References
- 1. Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The preparation of 5-fluoronicotinic acid and 5-fluoronicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 4. Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic Acid Receptor Agonists [ouci.dntb.gov.ua]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Journal articles: 'GPR109a' – Grafiati [grafiati.com]
- 12. 5-Fluoronicotinic Acid | C6H4FNO2 | CID 120232 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating Positional Isomers of Fluoro-methoxynicotinic Acid
Introduction: The Critical Challenge of Positional Isomerism in Drug Development
In the landscape of pharmaceutical sciences, the precise arrangement of atoms within a molecule is not a trivial detail; it is the very blueprint of its biological activity. Positional isomers, compounds sharing an identical molecular formula but differing in the placement of substituents on a core scaffold, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. The fluoro-methoxynicotinic acid scaffold, a privileged structure in medicinal chemistry, is a prime example. A shift in the position of the fluorine or methoxy group on the pyridine ring can profoundly alter a compound's binding affinity, membrane permeability, and metabolic stability.
Consequently, the unambiguous identification and differentiation of these isomers are paramount for quality control, regulatory compliance, and the fundamental understanding of structure-activity relationships (SAR). This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy—offering researchers the foundational principles and practical methodologies to confidently distinguish between positional isomers of fluoro-methoxynicotinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation
NMR spectroscopy stands as the most powerful and definitive method for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F spectra, one can piece together the precise connectivity of the molecule.
Causality Behind Experimental Choices
The key to NMR analysis lies in understanding how the electronic properties of the fluorine (strongly electronegative, electron-withdrawing) and methoxy (electron-donating through resonance) groups perturb the magnetic environment of nearby nuclei. The position of these groups relative to the pyridine nitrogen, the carboxylic acid, and each other creates a unique magnetic fingerprint for each isomer.
Expected Spectroscopic Differences
Let's consider three hypothetical positional isomers to illustrate the expected differences:
-
Isomer A: 2-Fluoro-6-methoxynicotinic acid
-
Isomer B: 5-Fluoro-6-methoxynicotinic acid
-
Isomer C: 6-Fluoro-2-methoxynicotinic acid
¹H NMR Spectroscopy: The aromatic protons on the pyridine ring are the most informative.
-
Chemical Shifts: Protons ortho or para to the highly electronegative fluorine atom will be deshielded and appear at a higher chemical shift (downfield). Conversely, protons ortho or para to the electron-donating methoxy group will be shielded and appear at a lower chemical shift (upfield).
-
Coupling Constants (J-coupling): The magnitude of the coupling constant between protons (³JHH) is typically around 7-9 Hz for ortho coupling and 2-3 Hz for meta coupling. More importantly, coupling between protons and the fluorine nucleus (JHF) provides definitive structural proof. Ortho ¹H-¹⁹F coupling (³JHF) is typically the largest (6-10 Hz), followed by meta coupling (⁴JHF, 2-4 Hz), and para coupling (⁵JHF, 0-2 Hz).[1][2]
¹³C NMR Spectroscopy:
-
Chemical Shifts: The carbon directly bonded to fluorine will experience a strong deshielding effect, but its signal will be a large doublet due to one-bond C-F coupling. Carbons bonded to the methoxy group will also be significantly shifted.
-
Coupling Constants (J-coupling): The key differentiator is the C-F coupling. The direct ¹JCF coupling is very large (230-260 Hz).[3] Two-bond (²JCF) and three-bond (³JCF) couplings are smaller but still highly diagnostic (5-25 Hz).
¹⁹F NMR Spectroscopy: This is a highly sensitive and direct method.[4][5]
-
Chemical Shifts: The chemical shift of the fluorine nucleus is extremely sensitive to its position on the pyridine ring.[3][6] The electronic environment, influenced by the relative positions of the nitrogen, carboxylic acid, and methoxy groups, will result in a unique and well-resolved chemical shift for each isomer. For instance, fluorine at the 2-position will be in a very different electronic environment than fluorine at the 5-position.
| Spectroscopic Parameter | Isomer A (2-F, 6-OMe) | Isomer B (5-F, 6-OMe) | Isomer C (6-F, 2-OMe) |
| ¹H NMR (Aromatic) | Two doublets (H4, H5) | Two doublets (H2, H4) | Two doublets (H4, H5) |
| ¹H-¹⁹F Coupling | H5 shows no coupling to F. | H4 shows meta-coupling (~3 Hz). H2 shows no coupling. | H5 shows ortho-coupling (~8 Hz). H4 shows meta-coupling (~3 Hz). |
| ¹³C-¹⁹F Coupling | C2 shows large ¹JCF (~240 Hz). C3 shows ²JCF (~20 Hz). | C5 shows large ¹JCF (~250 Hz). C4 & C6 show ²JCF (~15-25 Hz). | C6 shows large ¹JCF (~260 Hz). C5 shows ²JCF (~25 Hz). |
| ¹⁹F NMR Shift (relative) | Unique chemical shift | Distinct, different shift from A & C | Distinct, different shift from A & B |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is important as it can influence chemical shifts.[3]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Ensure adequate spectral width and resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A quantitative spectrum may require a longer relaxation delay. For observing C-F coupling, a proton-coupled spectrum or specific experiments like Gated Decoupling can be used.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum. This is often a quick experiment due to the high sensitivity of the ¹⁹F nucleus.
-
2D NMR (Optional but Recommended): For unambiguous assignment, run 2D experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).
-
Data Analysis: Integrate signals, determine chemical shifts (ppm), and measure coupling constants (Hz). Compare the data against the expected patterns for each possible isomer.
Mass Spectrometry (MS): Differentiating Through Fragmentation
While all positional isomers will have the identical molecular weight, their differentiation by MS hinges on the analysis of their fragmentation patterns. The position of the substituents directs how the molecular ion breaks apart upon ionization.[7][8][9]
Causality Behind Experimental Choices
Electron Impact (EI) ionization is typically used to induce fragmentation. The resulting radical cation is energetically unstable and breaks at its weakest bonds or through energetically favorable rearrangement pathways.[9][10] The stability of the resulting fragment ions and neutral radicals dictates the observed fragmentation pattern. The relative positions of the fluoro, methoxy, and carboxylic acid groups create unique pathways, leading to differences in the relative abundances of key fragment ions.[11][12][13]
Expected Spectroscopic Differences
The molecular ion (M⁺·) peak will be identical for all isomers. Key fragmentations to monitor include:
-
Loss of ·CH₃ (M-15): From the methoxy group. The stability of the resulting ion may vary slightly with isomer structure.
-
Loss of H₂O (M-18): From the carboxylic acid, potentially through ortho-effects if a substituent is adjacent.
-
Loss of ·OH (M-17): From the carboxylic acid.
-
Loss of CO (M-28) or ·CHO (M-29): Common fragmentation pathways.
-
Loss of ·COOH (M-45): Cleavage of the carboxylic acid group.[14] The abundance of this peak can be highly informative.
-
Loss of HF (M-20): While less common, it can occur, particularly if a neighboring group can facilitate the elimination.
The key is not just the presence of these fragments, but their relative intensities. For example, an isomer where the methoxy group is ortho to the carboxylic acid might show a more prominent loss of CH₃OH (M-32) due to a hydrogen transfer rearrangement, a pathway unavailable to other isomers. Energy-resolved mass spectrometry (ERMS) can further highlight differences in ion stability among isomers.[8]
| Fragmentation Pathway | Plausible Isomer-Specific Influence |
| M-15 (Loss of ·CH₃) | Generally observed, but relative intensity may differ based on the stability of the remaining structure. |
| M-45 (Loss of ·COOH) | The resulting fluoromethoxy-pyridine ion's stability will depend on substituent positions, affecting peak intensity. |
| Ring Cleavage | The substitution pattern will direct the cleavage of the pyridine ring, leading to unique low-mass fragments. |
| Rearrangements | An ortho arrangement between substituents can enable specific hydrogen transfer or cyclization reactions, creating unique fragment ions not seen in meta or para isomers. |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe (for solid samples) or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and stable.
-
Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV to generate reproducible fragmentation patterns for library matching.[10]
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40 to 200) using a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
-
Data Analysis:
-
Identify the molecular ion (M⁺·) peak.
-
Identify the major fragment ions and propose logical fragmentation pathways (e.g., loss of neutral molecules or radicals).
-
Compare the entire fragmentation pattern (m/z values and relative intensities) of the unknown with those of authenticated reference standards for each isomer.
-
Infrared (IR) & UV-Visible (UV-Vis) Spectroscopy: Corroborative Evidence
While not as definitive as NMR, IR and UV-Vis spectroscopy can provide rapid, valuable, and corroborative evidence to support isomer identification.
Infrared (IR) Spectroscopy
The differentiation of positional isomers by IR spectroscopy relies on subtle shifts in vibrational frequencies, particularly in the "fingerprint region" (below 1500 cm⁻¹).[15]
-
Causality & Expected Differences: The overall dipole moment of the molecule and the individual bond dipoles are influenced by the substituent positions. This affects the frequencies of C-H out-of-plane bending modes of the aromatic ring (typically 690-900 cm⁻¹), which are diagnostic of the substitution pattern.[15] The C-F and C-O stretching vibrations will also appear at slightly different wavenumbers depending on their electronic environment. Key vibrations for nicotinic acid derivatives include C=O (~1700 cm⁻¹), C=N (~1600 cm⁻¹), and O-H stretches.[16][17][18]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Isomer-Specific Influence |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | May show slight shifts if intramolecular hydrogen bonding with an adjacent substituent is possible. |
| C=O Stretch (Carboxylic Acid) | 1680-1710 | Position can be influenced by electronic effects (resonance/induction) of nearby F or OMe groups.[16] |
| Aromatic C=C/C=N Stretches | 1450-1620 | The pattern of these bands can be indicative of the substitution.[15] |
| C-O Stretch (Methoxy) | 1200-1300 (asymmetric), 1000-1100 (symmetric) | The exact frequencies will be sensitive to the electronic environment. |
| C-F Stretch | 1000-1400 | This is a strong absorption, but its position can vary and overlap with other signals. |
| C-H Out-of-Plane Bending | 690-900 | This region is highly diagnostic of the substitution pattern on the aromatic ring. |
UV-Visible (UV-Vis) Spectroscopy
This technique probes the electronic transitions within the molecule, which are sensitive to the conjugation and electronic nature of the substituents.[19]
-
Causality & Expected Differences: The pyridine ring of nicotinic acid has characteristic π → π* transitions.[20][21] The electron-donating methoxy group and electron-withdrawing fluorine group will modify these transitions. The extent of this modification (a bathochromic/red shift to longer wavelength, or a hypsochromic/blue shift to shorter wavelength) depends on their positions relative to each other and the existing chromophore. An isomer that allows for greater resonance stabilization of the excited state will typically show a red shift in its maximum absorbance (λ_max) compared to an isomer where such resonance is inhibited.[19]
Experimental Workflow: IR and UV-Vis
Conclusion
The differentiation of positional isomers of fluoro-methoxynicotinic acid is a challenge that demands a multi-faceted analytical approach. While NMR spectroscopy , particularly a combination of ¹H, ¹³C, and ¹⁹F experiments, provides the most definitive and structurally rich data, it is not the only tool. Mass spectrometry offers a powerful secondary method, revealing unique fragmentation fingerprints for each isomer. Finally, IR and UV-Vis spectroscopy serve as rapid, cost-effective techniques that provide valuable corroborative evidence to complete the analytical picture. By understanding the principles behind each technique and applying them systematically, researchers can confidently elucidate the correct structure, ensuring the integrity and success of their drug discovery and development programs.
References
- 1. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]
- 2. 3-Fluoropyridine(372-47-4) 1H NMR [m.chemicalbook.com]
- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 4. biophysics.org [biophysics.org]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. spectrabase.com [spectrabase.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. uni-saarland.de [uni-saarland.de]
- 11. Thesaurus: quantifying phosphopeptide positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. jocpr.com [jocpr.com]
- 19. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 20. repository.up.ac.za [repository.up.ac.za]
- 21. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-6-methoxynicotinic Acid
Introduction: Beyond the Synthesis
In the landscape of modern drug discovery and materials science, fluorinated organic compounds like 5-Fluoro-6-methoxynicotinic acid are invaluable building blocks. The strategic introduction of a fluorine atom can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1] However, the very stability of the carbon-fluorine bond, which makes these compounds so useful, also presents a significant environmental and safety challenge.[2][3] These "forever chemicals" do not readily degrade and require specialized disposal procedures to prevent their accumulation and potential long-term impact.[3][4]
This guide moves beyond the synthesis and application of this compound to address the critical final step of its lifecycle: proper disposal. As researchers, our responsibility extends from the point of generation to its final, safe destruction—a principle known as "cradle-to-grave" management under the Resource Conservation and Recovery Act (RCRA).[5] This document provides a comprehensive, step-by-step protocol grounded in regulatory standards and chemical first principles to ensure the safe and compliant disposal of this compound and its associated waste streams.
Hazard Identification and Risk Assessment
Before handling any chemical waste, a thorough understanding of its hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, we can infer its likely hazard profile from structurally analogous fluorinated pyridine and nicotinic acid derivatives. This assessment forms the logical basis for the stringent handling and disposal protocols that follow.
| Hazard Class | Description | Rationale & Causality |
| Skin Irritation | May cause skin irritation upon contact.[6][7] | Pyridine and its derivatives are known skin irritants. The acidic nature of the carboxylic acid group can also contribute to this effect. |
| Eye Irritation | Can cause serious eye irritation or damage.[6][7] | As with skin irritation, the chemical nature of the compound can be damaging to sensitive eye tissues. Direct contact should be strictly avoided. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol.[6][7] | Fine chemical powders can be easily aerosolized. Inhalation can irritate the mucous membranes of the respiratory tract. |
| Environmental Persistence | Highly stable and resistant to natural degradation. | The carbon-fluorine bond is one of the strongest in organic chemistry, leading to environmental persistence if not properly destroyed.[2][3] |
| Aquatic Toxicity | May be harmful to aquatic life.[8][9] | Improper disposal, such as pouring down the drain, can introduce the compound into waterways, posing a risk to aquatic ecosystems. |
Guiding Principles of Chemical Waste Management
All laboratory chemical waste management is governed by a set of core principles and regulations designed to protect both human health and the environment.
-
Segregation is Key: Never mix incompatible waste streams.[10] this compound waste must be kept separate from other chemical wastes, particularly strong oxidizing agents or bases, to prevent unintended reactions.[11]
-
Point of Generation: Waste must be accumulated at or near the point where it is generated, in what is known as a Satellite Accumulation Area (SAA).[10][12] This ensures the person most knowledgeable about the waste's composition is in control of it.
-
Closed Container Policy: All hazardous waste containers must be securely capped at all times, except when actively adding waste.[10] This prevents the release of vapors and protects against spills.
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) provides the overarching regulatory framework under RCRA.[5] However, state and local regulations may be more stringent. Always consult your institution's Environmental Health & Safety (EHS) office for specific guidance.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe handling and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Your first line of defense is appropriate PPE. The choice of PPE is dictated by the hazards identified in Section 1.
-
Eye Protection: Wear chemical safety goggles with side shields.[13]
-
Hand Protection: Use chemically resistant gloves. Nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for pyridine-like compounds.[11][14]
-
Body Protection: A fully buttoned laboratory coat is mandatory to protect against skin contact.[11]
-
Work Area: All handling of the solid compound and preparation of its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[11][14]
Step 2: Waste Collection and Containerization
The integrity of the waste containment system is critical to preventing environmental release.
-
Select a Compatible Container: Use a clean, dry container made of a material compatible with the waste. High-density polyethylene (HDPE) is a suitable choice.[14] Ensure the container shows no signs of damage or deterioration.[5]
-
Aqueous vs. Solid Waste:
-
Solid Waste: Collect unreacted this compound, contaminated gloves, weigh boats, and paper towels in a clearly labeled, sealable plastic bag or a dedicated solid waste container.
-
Aqueous Waste: Collect liquid waste containing the compound in a dedicated, leak-proof liquid waste container. Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.
-
-
Secure the Container: Keep the container tightly sealed with a screw-top cap when not in use.[15]
Step 3: Hazardous Waste Labeling
Proper labeling is a strict EPA requirement and ensures safe handling throughout the disposal chain.[12][16]
-
Obtain a Hazardous Waste Label: Use the official waste label provided by your institution's EHS department.
-
Complete the Label: The label must be filled out completely and legibly.
-
Write the words "Hazardous Waste." [16]
-
List the full chemical name: "this compound."
-
Identify all components of the waste mixture, including solvents and their approximate percentages.[10]
-
Indicate the associated hazards (e.g., "Irritant," "Environmental Hazard").[12]
-
Affix the label to the container as soon as the first drop of waste is added.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
The SAA is the designated location in your lab for the temporary storage of hazardous waste.
-
Designate the SAA: The SAA must be at or near the point of generation and under the control of laboratory personnel.[5][10]
-
Secondary Containment: Place the waste container in a secondary containment bin (e.g., a plastic tub) to contain any potential leaks.
-
Segregation: Ensure the container is stored away from incompatible materials.[10][11]
-
Monitor Accumulation: Do not exceed the storage time limits set by the EPA and your institution (typically up to one year for partially filled containers in an SAA).[10] Once a container is full, it must be removed within three days.[10]
Step 5: Final Disposal Arrangement
Laboratory personnel are prohibited from disposing of this type of hazardous waste themselves.
-
Contact EHS: Once your waste container is full or you have finished the project, arrange for a pickup by contacting your institution's EHS office or following their established procedures.
-
Professional Disposal: The EHS department will consolidate the waste and transfer it to a licensed hazardous waste disposal company.[5]
-
Destruction Method: Due to the stable carbon-fluorine bond, the standard and most effective disposal method for fluorinated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator.[2][4] This process operates at temperatures sufficient to break the C-F bond, ensuring complete destruction of the compound and preventing its release into the environment.[3][17]
Disposal Process Workflow
The following diagram illustrates the complete, compliant workflow for the disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures: Small Spill Management
Accidents can happen. A prompt and correct response is crucial.
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response team.
-
Contain the Spill: For small, manageable spills of the solid material, use absorbent pads or an inert material like sand or vermiculite to surround the spill.[14]
-
Collect Material: Carefully sweep or scoop the spilled material and absorbent into a designated waste container. Do not generate dust.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Waste: Label the spill cleanup materials as hazardous waste and dispose of them according to the protocol in Section 3.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific research. For compounds like this compound, where environmental persistence is a key concern, this responsibility is heightened. Adherence to a systematic, compliant disposal protocol—from wearing the correct PPE to ensuring final destruction via high-temperature incineration—is essential. By integrating these procedures into our daily laboratory operations, we uphold our commitment to safety, environmental stewardship, and the integrity of our scientific pursuits.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. epa.gov [epa.gov]
- 3. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. danielshealth.com [danielshealth.com]
- 6. aksci.com [aksci.com]
- 7. chemscene.com [chemscene.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. carlroth.com [carlroth.com]
- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 16. MedicalLab Management Magazine [medlabmag.com]
- 17. epa.gov [epa.gov]
Navigating the Safe Handling of 5-Fluoro-6-methoxynicotinic Acid: A Guide for Laboratory Professionals
For the researcher, scientist, and drug development professional, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 5-Fluoro-6-methoxynicotinic acid, a compound of interest in various research and development applications. In the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule, this document synthesizes established best practices for structurally similar compounds, including pyridine derivatives and other fluorinated organic acids, to establish a robust framework for its safe utilization and disposal.
Understanding the Hazard Profile: An Evidence-Based Approach
The following table summarizes the key physicochemical properties of this compound, which are essential for understanding its behavior and potential hazards.
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO₃ | [1][3][4] |
| Molecular Weight | 171.13 g/mol | [1][3][4] |
| Appearance | Solid (presumed) | Inferred from related compounds |
| Storage | Room temperature, in a cool, dry, well-ventilated area away from incompatible substances.[7][9] | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling any chemical of unknown or uncertain toxicity. Based on the hazards associated with analogous compounds, the following PPE is mandatory when working with this compound.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement. A face shield worn over goggles is recommended when handling larger quantities or when there is a significant risk of splashing.[5][10][11] | Protects against accidental splashes of the compound, which, like related pyridine derivatives, can cause eye irritation.[7][11][12] |
| Hand Protection | Chemical-resistant gloves are essential. Given that nitrile gloves are not recommended for some pyridine compounds, it is prudent to use gloves made of butyl rubber or neoprene.[5][9] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. | Prevents skin contact, which can lead to irritation.[7][10][12] The choice of glove material is critical for ensuring adequate protection against potentially corrosive or irritating substances. |
| Body Protection | A fully buttoned, long-sleeved lab coat is required to protect the skin and personal clothing from contamination.[5][9] | Provides a barrier against spills and splashes, minimizing the risk of skin exposure. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[5][13] If a fume hood is not available or if there is a potential for generating aerosols outside of a contained system, a NIOSH-approved respirator may be necessary.[9][11][13] Personnel must be medically cleared, fit-tested, and trained in the use of respirators.[9] | Protects against the inhalation of the compound, which may cause respiratory irritation.[7][8][12] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic and well-defined operational plan is crucial for minimizing exposure and ensuring a safe working environment. The following workflow outlines the key steps for handling this compound from receipt to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Protocol
-
Preparation:
-
Don Appropriate PPE: Before entering the laboratory and handling any chemicals, put on all required personal protective equipment as outlined in the table above.
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height to provide adequate airflow.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, solvents, and reaction vessels, within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Weighing: Carefully weigh the solid this compound in a disposable weigh boat inside the fume hood. Avoid generating dust.
-
Dissolving: Add the solvent to the solid in a controlled manner to prevent splashing. If the dissolution process is exothermic, add the solvent slowly and consider using an ice bath for cooling.
-
Reaction: Conduct all reactions in a closed system or under an inert atmosphere if the compound is sensitive to air or moisture.
-
-
Cleanup and Decontamination:
-
Work Area: After completing the experimental work, decontaminate the work surface in the fume hood with an appropriate cleaning agent.
-
Equipment: Clean all non-disposable glassware and equipment thoroughly.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper chemical waste disposal is a critical component of laboratory safety. All materials contaminated with this compound must be treated as hazardous waste.
Caption: A clear plan for the segregation and disposal of waste generated from handling this compound.
Disposal Protocol
-
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.[9]
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix incompatible waste streams.
-
-
Container Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name of the contents (including solvents), and the approximate concentration.
-
Storage: Store waste containers in a designated satellite accumulation area away from general laboratory traffic and incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and appropriate response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[13] For larger spills, evacuate the area and contact your institution's EHS department.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.
References
- 1. calpaclab.com [calpaclab.com]
- 2. echemi.com [echemi.com]
- 3. CAS 1256819-38-1 | 6-Fluoro-5-methoxynicotinic acid - Synblock [synblock.com]
- 4. 001chemical.com [001chemical.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. Fluoroorotic acid | C5H3FN2O4 | CID 69711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. carlroth.com [carlroth.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. nj.gov [nj.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. media.laballey.com [media.laballey.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



